molecular formula C16H31NO5S2 B608587 Lipoamido-PEG3-OH

Lipoamido-PEG3-OH

Numéro de catalogue: B608587
Poids moléculaire: 381.6 g/mol
Clé InChI: RCNNKKYGPYWQAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lipoamido-PEG3-alcohol is a PEG Linker.

Propriétés

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNNKKYGPYWQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipoamido-PEG3-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, and applications of Lipoamido-PEG3-OH, a versatile heterobifunctional linker for advanced drug delivery and targeted protein degradation.

Introduction

This compound is a specialized chemical compound that integrates a lipoamide moiety with a three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture makes it a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The lipoamide group provides a robust anchor to gold surfaces and can engage in disulfide exchange, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal hydroxyl group offers a versatile handle for further chemical modification.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications with detailed experimental protocols, and a comparative analysis with similar compounds.

Physicochemical Properties

This compound is a well-characterized molecule with defined physical and chemical properties crucial for its application in sensitive biological systems.

PropertyValueReference
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[1]
Molecular Formula C₁₆H₃₁NO₅S₂[1]
Molecular Weight 381.55 g/mol [1]
CAS Number 1342764-64-0[1]
Appearance Solid powder or viscous liquid (depending on purity and storage conditions)[1]
Purity Typically ≥95%[2]
Solubility Soluble in water and polar organic solvents such as DMSO and DMF.[1][1]
Storage Conditions Recommended at -20°C under an inert atmosphere to prevent degradation.[1][1]

Key Applications and Experimental Protocols

This compound has emerged as a critical building block in two significant areas of biomedical research: the functionalization of gold nanoparticles for targeted drug delivery and the synthesis of PROTACs for induced protein degradation.

Gold Nanoparticle Functionalization

The lipoamide group of this compound has a high affinity for gold surfaces, enabling the stable functionalization of gold nanoparticles (AuNPs). This surface modification enhances the biocompatibility and stability of AuNPs in biological media and provides a platform for attaching targeting ligands or therapeutic payloads.

This protocol is adapted from a method for functionalizing gold nanoparticles with a similar lipoamide-PEG compound and can be applied to this compound.[3]

Materials:

  • Gold nanoparticles (e.g., 25 nm colloidal gold solution)

  • This compound

  • Sodium phosphate buffer (5 mM, pH 7.4)

  • Sodium hydroxide (for pH adjustment)

  • Human Serum Albumin (HSA), 0.5% solution

  • Centrifuge

  • Buffer A: 5 mM sodium phosphate buffer, pH 7.33, containing 0.05% HSA

Procedure:

  • Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.

  • Prepare a stock solution of this compound in 5 mM sodium phosphate buffer, pH 7.4.

  • To 1 mL of the pH-adjusted colloidal gold, add the this compound solution to achieve the desired final concentration (e.g., 4–32 µg/mL).[3]

  • Incubate the mixture at room temperature for 2 hours with gentle agitation.

  • To saturate the nanoparticle surface and prevent aggregation, add 25 µL aliquots of 0.5% HSA solution four times, with a 2-minute interval between each addition.

  • Incubate for an additional 10 minutes at room temperature.

  • Centrifuge the mixture at 13,000 x g for 15 minutes.

  • Carefully remove the supernatant and resuspend the pellet in Buffer A.

  • Repeat the centrifugation and resuspension steps two more times to wash the functionalized nanoparticles.

  • After the final wash, resuspend the pellet in the desired volume of Buffer A. The functionalized nanoparticles are now ready for downstream applications.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Stabilization & Purification AuNP Gold Nanoparticles Mix Mix and Incubate (2 hours, RT) AuNP->Mix Linker This compound Linker->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Stabilize Add HSA (Saturation) Mix->Stabilize Centrifuge1 Centrifuge (13,000 x g, 15 min) Stabilize->Centrifuge1 Wash Wash with Buffer A (3x) Centrifuge1->Wash Final Functionalized AuNP Wash->Final

Workflow for the functionalization of gold nanoparticles.
PROTAC Synthesis

This compound serves as a heterobifunctional linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The hydroxyl group of this compound can be derivatized to connect to a POI-binding ligand, while the lipoamide end is typically modified to attach to an E3 ligase ligand. The PEG3 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4]

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is released and can induce the degradation of another POI molecule.[5]

G cluster_degradation Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis

This compound is part of a broader family of PEGylated lipoamide derivatives. The choice of linker depends on the specific application, with variations in the PEG chain length and the terminal functional group.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features and ApplicationsReference
This compound C₁₆H₃₁NO₅S₂381.55Versatile linker for PROTACs and bioconjugation with a terminal hydroxyl for further derivatization.[1]
Lipoamido-PEG2-OHC₁₄H₂₇NO₄S₂337.50Shorter PEG chain, potentially reducing steric hindrance in some applications.[1]
Lipoamido-PEG3-AzideC₁₆H₃₀N₄O₄S₂406.56Terminal azide group for "click chemistry" reactions, enabling efficient and specific conjugation.[1]
Lipoamide-PEG3-MaleimideC₂₅H₄₁N₃O₇S₂559.74Terminal maleimide group for covalent attachment to thiol-containing biomolecules.[6]

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure, combining a gold-binding lipoamide moiety, a biocompatible PEG spacer, and a reactive hydroxyl group, provides a robust platform for a wide range of bioconjugation applications. From the creation of sophisticated nanoparticle-based drug delivery systems to the synthesis of targeted protein degraders, this compound offers a reliable and adaptable solution for advancing modern therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their scientific endeavors.

References

Lipoamido-PEG3-OH: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG3-OH, a heterobifunctional linker critical in the fields of targeted protein degradation and advanced drug delivery. This document outlines its chemical structure, physicochemical properties, and key applications, supported by experimental methodologies and workflow visualizations.

Core Chemical Structure and Properties

This compound is a specialized chemical linker that integrates three key functional moieties:

  • A Lipoamide Group: Featuring a cyclic disulfide bond, this group serves as a robust anchor to metal surfaces, particularly gold, making it ideal for the functionalization of nanoparticles. The lipoamide's dithiolane ring can also facilitate interactions with cell membranes.[1]

  • A PEG3 Spacer: A hydrophilic triethylene glycol (PEG) chain enhances the overall water solubility of the molecule and any conjugate it is attached to.[1][2][3] This property is crucial for improving the pharmacokinetics of therapeutic molecules.[4][5][6]

  • A Terminal Hydroxyl Group: A primary alcohol (-OH) at the terminus provides a reactive site for further chemical modification, such as esterification or etherification, allowing for its conjugation to a wide range of molecules like drugs, targeting ligands, or probes.[1][2][3]

The combination of these features makes this compound a versatile tool for bridging different chemical entities, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of drug delivery vehicles.[1][5][7]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)pentanamide[7]
CAS Number 1342764-64-0[2][7]
Molecular Formula C₁₆H₃₁NO₅S₂[3][7]
Molecular Weight 381.55 g/mol [2][7]
Appearance Solid Powder or Viscous Liquid[1][7]
Purity Typically ≥95%[3]
Solubility Soluble in water and polar organic solvents (DMSO, DMF)[1]
Storage Conditions -20°C, under inert gas, protected from light[1][3]
Predicted Boiling Point 573.8 ± 40.0 °C[2]
Predicted pKa 14.36 ± 0.10[2]
Predicted Density 1.158 ± 0.06 g/cm³[2]
Comparative Analysis with Similar Linkers

This compound belongs to a broader class of PEGylated linkers. Its properties are best understood in comparison to its structural analogs.

Compound NameKey DifferencePrimary Application Advantage
This compound Terminal Hydroxyl (-OH) groupVersatile for subsequent conjugation via ester or ether linkages.
Lipoamido-PEG2-OHShorter PEG2 spacerPreferred for applications requiring less steric hindrance.[1]
Lipoamido-PEG3-AzideTerminal Azide (-N₃) groupEnables "click chemistry" (e.g., CuAAC) for highly efficient ligation.[1]
Lipoamido-PEG3-MalTerminal Maleimide groupReacts specifically with thiols (-SH) to form stable thioether bonds.[8]

Experimental Protocols

This section details representative methodologies for the synthesis, characterization, and application of this compound.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved via an amide coupling reaction between lipoic acid and an amino-PEGylated alcohol. The following is a representative, two-step protocol.

Step 1: Activation of Lipoic Acid

  • Dissolve α-Lipoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Add N-Hydroxysuccinimide (NHS, 1.1 eq) and Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until a white precipitate (dicyclohexylurea) forms.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of lipoic acid.

  • Filter the reaction mixture to remove the precipitate and concentrate the filtrate under reduced pressure to yield the crude NHS-activated lipoic acid.

Step 2: Amide Coupling

  • Dissolve 1-Amino-11-hydroxy-3,6,9-trioxaundecane (Amino-PEG3-OH, 1.0 eq) and the crude NHS-activated lipoic acid (1.05 eq) in anhydrous Dimethylformamide (DMF).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a pure solid or viscous oil.

Characterization and Purity Assessment

1. Structural Confirmation:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of all key structural elements: characteristic peaks for the dithiolane ring protons of the lipoamide moiety, a prominent signal around 3.6 ppm corresponding to the repeating methylene protons of the PEG3 backbone, and signals corresponding to the alkyl chain and amide bond.

  • ¹³C NMR: The carbon spectrum should show distinct signals for the carbons in the dithiolane ring, the PEG backbone (typically around 70 ppm), the carbonyl carbon of the amide, and the terminal carbon bearing the hydroxyl group.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺).

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.

  • Method: A C18 column is used with a gradient elution system, commonly involving water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

  • Detection: The eluent is monitored using a UV detector (e.g., at 214 nm for the amide bond) or an Evaporative Light Scattering Detector (ELSD). The purity is determined by the peak area percentage of the main product peak relative to all other peaks.

Protocol for Gold Nanoparticle Functionalization

This protocol is adapted from methodologies used for functionalizing gold surfaces with lipoamide-PEG derivatives.

  • Preparation of Gold Nanoparticles (AuNPs): Start with a colloidal suspension of commercially available or freshly prepared AuNPs (e.g., 25 nm diameter) in an appropriate buffer.

  • pH Adjustment: Adjust the pH of the AuNP suspension to ~7.5 using a dilute solution of sodium hydroxide.

  • Incubation with this compound:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.4).

    • Add the this compound solution to the AuNP suspension at a predetermined concentration (e.g., 4–32 µg/mL).

    • Incubate the mixture at room temperature for 2 hours with gentle shaking. The dithiolane ring will open and form strong dative bonds with the gold surface.

  • Surface Saturation (Blocking):

    • To prevent aggregation and block any remaining bare gold surfaces, add a blocking agent such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

    • Add 0.5% HSA in aliquots every 2 minutes and incubate for an additional 10 minutes.

  • Purification:

    • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the functionalized AuNPs.

    • Carefully remove the supernatant containing unbound linker and blocking agent.

    • Resuspend the pellet in a fresh buffer solution. Repeat this wash step two more times to ensure the removal of all impurities.

  • Characterization: The resulting functionalized nanoparticles can be characterized by UV-Vis spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (for size and surface charge), and Transmission Electron Microscopy (TEM) (for morphology).

Key Applications and Visualized Workflows

This compound is primarily used in two cutting-edge areas of drug development: as a linker in PROTACs and for creating "stealth" drug delivery nanoparticles.

Application in PROTACs

In a PROTAC molecule, the linker is a critical component that connects a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG3 chain in this compound provides the necessary flexibility and length to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the POI. The PEG moiety also improves the solubility and cell permeability of the entire PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released (Catalytic Cycle) Ternary_Complex->E3_Ligase Released Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Nanoparticle_Functionalization cluster_workflow Experimental Workflow AuNP Bare Gold Nanoparticle (AuNP) Functionalized_AuNP Linker-Coated AuNP AuNP->Functionalized_AuNP 1. Surface Binding Linker This compound (Incubate 2h, RT) Linker->Functionalized_AuNP Blocked_AuNP Stealth AuNP Functionalized_AuNP->Blocked_AuNP 2. Surface Blocking Blocker Blocking Agent (BSA/HSA) (Incubate 10min) Blocker->Blocked_AuNP Purification Centrifugation & Washes (3x) Blocked_AuNP->Purification 3. Purification Final_Product Purified Functionalized Nanoparticle Purification->Final_Product Yields Conjugated_NP Final Drug Delivery Vehicle Final_Product->Conjugated_NP 4. Conjugation Drug Targeting Ligand or Drug Payload Drug->Conjugated_NP

References

Lipoamido-PEG3-OH: A Technical Guide to its Mechanism of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG3-OH is a heterobifunctional chemical linker that has garnered significant interest in the fields of targeted protein degradation and drug delivery. Its unique tripartite structure, consisting of a lipoamide moiety, a triethylene glycol (PEG3) spacer, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex bioactive molecules. This technical guide delves into the core mechanism of action of this compound, with a focus on its applications in Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for drug delivery.

Physicochemical Properties

This compound is a water-soluble molecule due to its hydrophilic PEG chain, a critical property for its utility in biological systems.[1] The lipoamide group contains a disulfide bond, which is key to its functionality, particularly in binding to metal surfaces. The terminal hydroxyl group offers a reactive handle for further chemical modifications.

PropertyValueReference
CAS Number 1342764-64-0[2]
Molecular Formula C16H31NO5S2[2]
Molecular Weight 381.55 g/mol [2]
Appearance Solid Powder[2]
Purity ≥98%[2]
Storage Conditions Dry, dark, and at -20°C[2]

Mechanism of Action in Targeted Protein Degradation (PROTACs)

This compound serves as a flexible linker in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2]

The core mechanism involves a PROTAC molecule simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

The this compound linker plays a crucial role in this process:

  • Spatial Orientation: The length and flexibility of the PEG3 chain are critical in allowing the two ends of the PROTAC to adopt a conformation that enables the formation of a stable and productive ternary complex.[]

  • Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.[5]

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with similar short-chain PEG linkers to illustrate the impact of linker length on degradation efficiency.

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4VHL LigandPEG41.8>95HeLa
BRD4VHL LigandPEG60.9>95HeLa
ERRαVHL LigandPEG330~80MCF7
ERRαVHL LigandPEG510~90MCF7

This table presents representative data from various studies on PROTACs with short-chain PEG linkers to illustrate the general principles of linker optimization. The specific values can vary significantly based on the target protein, E3 ligase, and cell line.

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Mechanism of Action in Drug Delivery (Nanoparticle Functionalization)

The lipoamide moiety of this compound provides a robust anchor for the functionalization of gold nanoparticles (AuNPs).[2] The disulfide bond in the lipoic acid can readily form a stable dative bond with the gold surface.[6] This allows for the creation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface.

This PEGylated surface offers several advantages for drug delivery:

  • Stealth Effect: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the reticuloendothelial system and prolonging circulation time.

  • Enhanced Solubility and Stability: The hydrophilic PEG chains prevent aggregation of the nanoparticles in biological fluids.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenic responses.

  • Platform for Further Conjugation: The terminal hydroxyl group of this compound can be further modified to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

Cellular Uptake of Functionalized Nanoparticles

The cellular uptake of this compound functionalized nanoparticles is a complex process influenced by factors such as nanoparticle size, surface charge, and the presence of targeting ligands. Generally, nanoparticles are internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The PEGylation of nanoparticles has been shown to influence their cellular uptake, with longer PEG chains sometimes leading to reduced uptake due to steric hindrance.

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cell Cell NP This compound Functionalized AuNP endocytosis Endocytosis NP->endocytosis Binding & Internalization membrane Cell Membrane endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Trafficking cytoplasm Cytoplasmic Drug Release endosome->cytoplasm Endosomal Escape

Caption: Cellular uptake of functionalized nanoparticles.

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a general framework for assessing the degradation of a target protein induced by a PROTAC synthesized using a this compound linker.[3]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[3]
  • Prepare a stock solution of the PROTAC in DMSO.
  • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.[3]
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
  • Scrape the cells and collect the lysate.[3]
  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]
  • Collect the supernatant containing the protein lysate.[3]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.
  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[3]
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[3]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]

A[label="Cell Seeding"]; B[label="PROTAC Treatment"]; C [label="Cell Lysis"]; D [label="Protein Quantification"]; E [label="SDS-PAGE"]; F [label="Western Blot Transfer"]; G [label="Immunoblotting"]; H [label="Detection & Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Synthesis of this compound Containing Heterobifunctional Molecules

This protocol outlines a general strategy for the synthesis of a heterobifunctional molecule, such as a PROTAC, using this compound. The specific reaction conditions will need to be optimized based on the nature of the ligands.

1. Activation of the Hydroxyl Group of this compound:

  • The terminal hydroxyl group of this compound can be activated for conjugation. A common method is to convert it to a more reactive group, such as a tosylate or a mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
  • Alternatively, it can be converted to an amine or an azide for use in amide coupling or click chemistry reactions.

2. Synthesis of Ligand-Linker Intermediates:

  • Amide Coupling: If one of the ligands has a carboxylic acid group, it can be activated (e.g., using HATU or EDC/NHS) and then reacted with an amine-functionalized Lipoamido-PEG3 linker.
  • Click Chemistry: If one ligand is modified with an azide and the other with an alkyne, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to conjugate the two parts via the Lipoamido-PEG3 linker (which would also need to be appropriately functionalized with a complementary azide or alkyne).[7]

3. Final Conjugation Step:

  • The two ligand-linker intermediates are then reacted together to form the final heterobifunctional molecule.

4. Purification and Characterization:

  • The final product is purified using techniques such as flash column chromatography or preparative HPLC.
  • The structure and purity of the synthesized molecule are confirmed by analytical methods like NMR (1H and 13C), mass spectrometry (MS), and HPLC.

Conclusion

This compound is a valuable and versatile tool in modern drug discovery. Its well-defined structure and chemical properties make it an effective linker for the construction of PROTACs, enabling the targeted degradation of disease-causing proteins. Furthermore, its ability to functionalize nanoparticles provides a promising avenue for the development of advanced drug delivery systems with improved pharmacokinetic and biocompatibility profiles. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for harnessing its full potential in the development of novel therapeutics.

References

The Strategic Role of Lipoamido-PEG3-OH in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[2]

This technical guide provides an in-depth exploration of the role of Lipoamido-PEG3-OH, a commercially available linker building block, in the design of novel PROTACs. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will extrapolate its potential functions based on the known properties of its constituent parts: the lipoamido moiety (derived from lipoic acid) and the short polyethylene glycol (PEG3) chain.

Chemical Profile of this compound

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][5][6] Its key chemical features are detailed below.

PropertyValueReference
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)pentanamide[5]
CAS Number 1342764-64-0[5]
Molecular Formula C16H31NO5S2[5]
Molecular Weight 381.55 g/mol [5]
Appearance Solid Powder[5]
Purity ≥98%[5]

The Dual Functionality of this compound in PROTAC Design

The unique structure of this compound suggests a dual role in modulating the properties of a PROTAC.

The PEG3 Linker: A Modulator of Physicochemical Properties

The three-unit polyethylene glycol (PEG) chain is a well-established component in PROTAC design, known to impart several beneficial properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[7]

  • Improved Cell Permeability: By balancing the overall lipophilicity, the PEG linker can favorably influence the PROTAC's ability to cross cell membranes.[7]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the optimal orientation of the POI and the E3 ligase, which is necessary for the formation of a stable and productive ternary complex.[7]

The Lipoamido Moiety: A Potential Bioactive and Targeting Element

The lipoamido group, derived from lipoic acid, introduces a unique set of potential functionalities not commonly found in other PROTAC linkers:

  • Redox Modulation: Lipoic acid is a potent antioxidant and a key cofactor in mitochondrial energy metabolism. Its presence in a PROTAC linker could potentially modulate the cellular redox environment.

  • Mitochondrial Targeting: Given its role in mitochondrial dehydrogenases, the lipoamido moiety could potentially direct the PROTAC to the mitochondria, which may be advantageous for targeting mitochondrial proteins or influencing cellular metabolic pathways.

  • Novel Interactions: The dithiolane ring of lipoic acid could engage in unique interactions with the target protein or the E3 ligase, potentially influencing the stability and conformation of the ternary complex.

Quantitative Data Presentation: Exemplary Performance of PEG-Containing PROTACs

While specific quantitative data for PROTACs utilizing this compound is not yet available, the following tables provide representative data for other PROTACs that employ PEG linkers. This data illustrates the key parameters used to evaluate PROTAC efficacy.

Table 1: Illustrative In Vitro Degradation Efficacy of a Hypothetical PROTAC-Lipoamido-PEG3

ParameterValueDescription
Target Protein e.g., BRD4Bromodomain-containing protein 4
E3 Ligase Recruited e.g., Cereblon (CRBN)A common E3 ligase used in PROTACs
DC50 10-100 nMConcentration of PROTAC required to degrade 50% of the target protein
Dmax >90%Maximum percentage of target protein degradation
Cell Line e.g., HeLa, MCF-7Human cell lines used for in vitro assays

Table 2: Exemplary Binding Affinities of a Hypothetical PROTAC-Lipoamido-PEG3

Binding InteractionKD (nM)Technique
PROTAC to Target Protein50-200 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
PROTAC to E3 Ligase100-500 nMITC or SPR
Ternary Complex (POI-PROTAC-E3)10-50 nMSPR

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis.

Step 1: Activation of this compound

  • Dissolve this compound in an anhydrous solvent (e.g., dichloromethane).

  • Add a suitable activating agent (e.g., p-toluenesulfonyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purify the activated linker by flash column chromatography.

Step 2: Conjugation to POI and E3 Ligase Ligands

  • This step can be performed in a stepwise or convergent manner. For a stepwise approach, react the activated linker with the E3 ligase ligand (e.g., a thalidomide derivative with a free amine or hydroxyl group) under appropriate conditions.

  • Purify the linker-E3 ligase conjugate.

  • Activate the terminal group of the linker and react it with the POI ligand.

  • Alternatively, in a convergent approach, the POI ligand and E3 ligase ligand can be functionalized with orthogonal reactive groups (e.g., an azide and an alkyne for "click" chemistry) and then conjugated to a bifunctionalized Lipoamido-PEG3 linker.

  • Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC (this compound linker) PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds POI_PROTAC_E3->PROTAC Recycled POI_PROTAC_E3->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis start PROTAC Synthesis (with this compound) biochemical_assays Biochemical Assays (Binding Affinity - SPR, ITC) start->biochemical_assays cell_based_assays Cell-Based Assays (Degradation - Western Blot) start->cell_based_assays binding_kinetics Analyze Binding Kinetics and Cooperativity biochemical_assays->binding_kinetics proteomics Quantitative Proteomics (On- and Off-Target Effects) cell_based_assays->proteomics dc50_dmax Determine DC50 and Dmax cell_based_assays->dc50_dmax off_target Identify Off-Target Effects proteomics->off_target optimization Lead Optimization dc50_dmax->optimization binding_kinetics->optimization off_target->optimization

Caption: A typical experimental workflow for the design and evaluation of a novel PROTAC.

Conclusion

This compound represents an intriguing, yet underexplored, building block for the design of novel PROTACs. Its PEG3 component offers established advantages in terms of improving the physicochemical properties of the resulting PROTAC. The lipoamido moiety introduces a unique potential for bioactive and targeting functions that warrant further investigation. While the absence of published data on PROTACs specifically incorporating this linker necessitates the use of extrapolated and exemplary information, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for researchers to begin exploring the potential of this compound in their targeted protein degradation research. As the field of PROTACs continues to evolve, the exploration of novel linkers with unique functionalities, such as those potentially offered by this compound, will be crucial in developing the next generation of highly effective and specific protein degraders.

References

Lipoamido-PEG3-OH for Gold Nanoparticle Functionalization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Lipoamido-PEG3-OH as a surface modification agent for gold nanoparticles (AuNPs). This bifunctional linker, featuring a lipoic acid anchor for strong attachment to gold surfaces and a hydrophilic polyethylene glycol (PEG) chain terminating in a hydroxyl group, offers enhanced stability, biocompatibility, and further functionalization potential for AuNPs in various biomedical applications, including drug delivery, diagnostics, and therapeutics.

Core Concepts: The Role of this compound in AuNP Functionalization

This compound is a heterobifunctional linker designed for the surface modification of gold nanoparticles. Its structure consists of three key components:

  • Lipoic Acid Moiety: This cyclic disulfide provides a robust bidentate thiol linkage to the gold surface, forming a stable self-assembled monolayer (SAM). This strong interaction is crucial for preventing ligand desorption and maintaining the integrity of the functionalized nanoparticle.[1]

  • Triethylene Glycol Spacer (PEG3): The short PEG chain imparts hydrophilicity to the nanoparticles, improving their colloidal stability in aqueous solutions and reducing non-specific protein adsorption (biofouling). This "stealth" property is critical for in vivo applications, as it can prolong circulation time and minimize uptake by the reticuloendothelial system (RES).[2]

  • Terminal Hydroxyl Group (-OH): This functional group serves as a versatile handle for the covalent attachment of a wide range of molecules, including drugs, targeting ligands (e.g., peptides, antibodies), and imaging agents.[3][4]

The use of this compound offers a significant advantage over simple thiol-PEG linkers by providing a more stable anchoring to the gold surface, which is particularly important for applications requiring long-term stability in biological environments.

Quantitative Data on Functionalized Gold Nanoparticles

The functionalization of gold nanoparticles with this compound and similar PEGylated ligands leads to measurable changes in their physicochemical properties. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight381.55 g/mol [5]
Chemical FormulaC16H31NO5S2[5]
Purity≥95%[3][4]
AppearanceSolid Powder[5]
Storage Condition-20°C[3][4]

Table 2: Characterization of Gold Nanoparticles Before and After Functionalization

ParameterBefore Functionalization (Citrate-capped AuNPs)After Functionalization (PEGylated AuNPs)Reference
Hydrodynamic Diameter (DLS)
AuNP Core Size: ~15 nm~20 nm~105 nm (with 48 kDa mPEG-SH)[6]
AuNP Core Size: 51 nm51.27 ± 1.62 nm (in water)268.12 ± 28.45 nm (in culture medium)[7]
Zeta Potential
Citrate-capped AuNPs~ -35 mV~ -1 mV (with 20 kDa mPEG-SH)[6]
Synthesized PEG-AuNPs--8.419 mV[7]
Ligand Packing Density
3-mercaptopropionic acid (short-chain ligand)-7.8 ± 1.2 nm⁻² (for 5-100 nm AuNPs)[1][8]
Thiolated PEG (2.1 kDa)-3.93 PEG/nm²[6]
Thiolated PEG (51.4 kDa)-0.31 PEG/nm²[6]

Table 3: Stability of Functionalized Gold Nanoparticles

ConditionObservation for PEGylated AuNPsReference
High Salt Concentration (NaCl) Stable in up to 500 mM NaCl[9]
Biological Media (e.g., PBS with BSA) Stable, with some influence from PEG capping density[10]
Storage Can be stored at 4°C for at least 27 days without loss of function[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with this compound.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing monodisperse spherical gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of gold salt in ultrapure water.

  • In a clean flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to black, and finally to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • Characterize the synthesized citrate-capped AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak, typically around 520 nm for ~20 nm particles) and Dynamic Light Scattering (DLS) for size and zeta potential.

Functionalization of Gold Nanoparticles with this compound

This protocol outlines the ligand exchange process to functionalize citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped AuNP solution (from Protocol 3.1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in ultrapure water or a suitable buffer (e.g., PBS). The concentration will depend on the desired final ligand density on the AuNPs.

  • To a specific volume of the citrate-capped AuNP solution, add the this compound solution. A typical starting point is to use a molar excess of the linker relative to the estimated number of surface gold atoms.

  • Incubate the mixture at room temperature for a defined period (e.g., 2-24 hours) with gentle stirring or shaking. This allows for the displacement of citrate ions by the lipoic acid moiety of the linker.

  • To remove unbound this compound and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 13,000 x g for 15-30 minutes for ~20 nm particles).[3]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution (e.g., PBS).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage or further conjugation.

  • Characterize the functionalized AuNPs using DLS to determine the change in hydrodynamic diameter and zeta potential, and UV-Vis spectroscopy to confirm colloidal stability.

Visualization of Key Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for AuNP functionalization and a representative signaling pathway that can be influenced by drug-loaded nanoparticles.

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification & Characterization synthesis Citrate-capped AuNP Synthesis (Turkevich Method) linker This compound functionalization Ligand Exchange Reaction (Incubation) synthesis->functionalization Mixing linker->functionalization Addition purification Centrifugation & Washing functionalization->purification Removal of unbound linkers characterization Characterization (DLS, UV-Vis, TEM) purification->characterization Analysis of functionalized AuNPs

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus drug_au_np Drug-Loaded This compound AuNP receptor Cell Surface Receptor drug_au_np->receptor Targeting endocytosis Clathrin-Mediated Endocytosis receptor->endocytosis Internalization endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH change) endosome->drug_release drug Released Drug drug_release->drug nf_kb NF-κB drug->nf_kb Inhibition gene_transcription Gene Transcription (e.g., Apoptosis) nf_kb->gene_transcription Modulation

Caption: Targeted drug delivery and modulation of the NF-κB signaling pathway.

Conclusion

This compound serves as a critical component in the development of advanced gold nanoparticle-based platforms for biomedical research. Its robust anchoring chemistry, combined with the biocompatibility and functionalizability of the PEG linker, provides a versatile and stable system for a wide array of applications. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of these functionalized nanomaterials. Further research into the in vivo behavior and specific intracellular pathways affected by these nanoparticles will continue to expand their therapeutic and diagnostic potential.

References

The Principle of Self-Assembled Monolayers with Lipoamido-PEG3-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, formation, and application of self-assembled monolayers (SAMs) utilizing Lipoamido-PEG3-OH. This bifunctional molecule is instrumental in the surface modification of materials, particularly in the fields of biosensing, drug delivery, and medical implants, where controlling biological interactions at the nanoscale is paramount.

Core Principles of this compound Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. In the context of this compound, the formation of a stable and functional SAM is governed by the interplay of its three key components: the lipoamide group, the triethylene glycol (PEG3) linker, and the terminal hydroxyl (-OH) group.

  • The Lipoamide Anchor: The lipoamide group, with its dithiolane ring, serves as a robust anchor to gold and other noble metal surfaces. The sulfur atoms form strong, covalent-like bonds with the metal substrate, driving the self-assembly process and ensuring the stability of the monolayer.

  • The PEG3 Spacer: The triethylene glycol linker is a critical component that confers several advantageous properties to the SAM. Its hydrophilic nature contributes to the water solubility of the molecule.[1] In the assembled monolayer, the PEG chains create a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby significantly reducing non-specific adsorption.[2] This "stealth" property is fundamental to the use of these SAMs in biological environments.

  • The Hydroxyl Terminus: The terminal hydroxyl group provides a versatile platform for further functionalization. This reactive group can be chemically modified to attach a wide array of molecules, such as targeting ligands, antibodies, or therapeutic agents, enabling the creation of highly specific and functional surfaces.[1]

The self-assembly process is thermodynamically driven, aiming to achieve a state of minimal free energy through the strong interaction between the lipoamide anchor and the substrate, and the van der Waals interactions between the PEG chains of adjacent molecules.[3]

Quantitative Data on SAM Properties

The physical and chemical properties of SAMs are crucial for their performance. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for similar short-chain PEG-thiol SAMs on gold surfaces, which can be considered representative.

PropertyTypical Value RangeCharacterization TechniqueSignificance
Layer Thickness 1 - 3 nmEllipsometry, Atomic Force Microscopy (AFM)Confirms monolayer formation and provides insight into molecular orientation.
Packing Density 2 - 5 x 10^14 molecules/cm^2X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)Indicates the order and integrity of the SAM; higher density often correlates with better protein resistance.
Water Contact Angle 30° - 50°Contact Angle GoniometryA lower contact angle indicates a more hydrophilic surface, which is characteristic of PEGylated SAMs and contributes to their protein resistance.[4]
Protein Adsorption < 5 ng/cm^2Surface Plasmon Resonance (SPR), QCMQuantifies the resistance of the SAM to non-specific protein binding, a key performance metric for biomedical applications.[5]

Experimental Protocols

The formation of high-quality this compound SAMs requires meticulous attention to cleanliness and procedure.[6]

Protocol for SAM Formation on Gold Substrates

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes in a fume hood.[7] (Caution: Piranha solution is highly corrosive and reactive).

    • Thoroughly rinse the substrates with copious amounts of deionized water.[7]

    • Rinse with anhydrous ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.[7]

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.[7]

  • Self-Assembly:

    • Place the clean, dry gold substrates in a glass vial.

    • Cover the substrates with the this compound solution.

    • To minimize oxidation, purge the vial with nitrogen gas before sealing.[7]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.[7]

    • Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any physisorbed thiols.[7]

    • Perform a final rinse with anhydrous ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.[7]

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).[6]

Protocol for Quantification of Protein Adsorption using SPR

Materials:

  • SPR instrument with gold sensor chips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL fibrinogen or lysozyme in PBS)

  • This compound SAM-coated gold sensor chip

  • Bare gold sensor chip (as a control)

Procedure:

  • Instrument Setup:

    • Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).

    • Prime the system with PBS as the running buffer.

  • Baseline Establishment:

    • Insert the SAM-coated and bare gold control chips into the instrument.

    • Flow PBS over the sensor surfaces until a stable baseline is achieved.[7]

  • Protein Injection:

    • Inject the protein solution over the sensor surfaces for a defined period (e.g., 5-10 minutes) at a constant flow rate.[7]

    • Monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation/Rinsing:

    • Switch the flow back to PBS to rinse the sensor surface and monitor the dissociation of any bound protein.

  • Data Analysis:

    • Measure the net change in RU after protein injection and rinsing. A significantly lower RU change on the SAM-coated chip compared to the bare gold chip indicates effective resistance to protein adsorption.

Visualizations of Workflows and Principles

Experimental Workflow for SAM Preparation

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Substrate Cleaning (Piranha Etch) Rinse_H2O DI Water Rinse Clean->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 Nitrogen Dry Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (18-24h) Dry_N2_1->Immerse Cleaned Substrate Prepare_Sol Prepare 1mM Thiol Solution in Ethanol Prepare_Sol->Immerse Rinse_Final Ethanol Rinse Immerse->Rinse_Final Coated Substrate Sonicate Sonicate in Ethanol Rinse_Final->Sonicate Dry_N2_2 Nitrogen Dry Sonicate->Dry_N2_2 Store Store under N2 Dry_N2_2->Store

Caption: Workflow for the preparation of this compound SAMs on gold substrates.

Principle of Protein Resistance

Caption: Comparison of protein interaction with a bare gold surface versus a SAM-coated surface.

Impact on Downstream Signaling in Biosensors

This compound SAMs are often used as a background surface in biosensors to prevent non-specific binding, which could otherwise lead to false-positive signals. The terminal -OH group allows for the specific immobilization of capture molecules (e.g., antibodies) in defined locations, while the surrounding PEG layer passivates the rest of the surface.

Biosensor_Signaling cluster_surface Biosensor Surface cluster_analytes Sample Analytes cluster_outcome Result SAM This compound SAM CaptureMol Immobilized Capture Molecule (e.g., Antibody) NoSignal No False Positive SAM->NoSignal Signal Specific Signal Generated CaptureMol->Signal Target Target Analyte Target->CaptureMol Specific Binding NonTarget Non-Target Protein NonTarget->SAM Binding Prevented

Caption: Logical diagram of how SAMs ensure signal specificity in biosensors.

Applications in Drug Development

The unique properties of this compound SAMs make them highly valuable in various stages of drug development:

  • Drug Delivery Systems: These SAMs can be used to functionalize nanoparticles, creating "stealth" drug carriers.[8][9] The PEG layer reduces uptake by the reticuloendothelial system, prolonging circulation time and enhancing the likelihood of reaching the target tissue.[2][10] The terminal -OH group can be used to attach targeting moieties for active drug delivery.

  • High-Throughput Screening (HTS): In HTS assays, SAMs can be used to coat microplates or biosensor surfaces to prevent the non-specific binding of candidate drug molecules and other proteins in the assay buffer.[5] This reduces background noise and improves the signal-to-noise ratio, leading to more reliable screening results.

  • Biocompatible Coatings for Implants: Medical devices and implants coated with this compound SAMs exhibit improved biocompatibility. The protein-resistant surface minimizes the foreign body response and reduces the risk of thrombosis or biofouling.

References

Lipoamido-PEG3-OH: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamido-PEG3-OH is a heterobifunctional linker molecule that incorporates a lipoamide moiety, a short three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool in bioconjugation, surface modification, and drug delivery research. The lipoamide group, derived from lipoic acid, provides a dithiolane ring that can be used for anchoring to metal surfaces or can be reduced to form two free thiols. The hydrophilic PEG spacer enhances aqueous solubility and biocompatibility, while the terminal hydroxyl group allows for further chemical modification. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data, detailed experimental protocols, and key factors influencing its performance in research and development settings.

Chemical Structure and Properties

This compound is characterized by its distinct functional domains, each contributing to its overall physicochemical properties.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. The presence of the hydrophilic PEG3 spacer significantly enhances its solubility in aqueous solutions compared to the more hydrophobic lipoic acid.

Quantitative Solubility Data
SolventExpected SolubilityReference
Water> 10 mg/mL[1]
Ethanol> 10 mg/mL[1]
Chloroform> 10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)> 10 mg/mL[1]
Dichloromethane (DCM)Soluble (qualitative)Inferred from similar PEG linkers
Dimethylformamide (DMF)Soluble (qualitative)Inferred from similar PEG linkers
Experimental Protocol for Solubility Assessment (Shake-Flask Method)

The "shake-flask" method is a gold standard for determining the thermodynamic or equilibrium solubility of a compound.[2]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to reach equilibrium.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial for the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Prepare a series of dilutions of the supernatant with the solvent.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL).

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Prepare dilutions E->F G Quantify by HPLC F->G

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and performance in various applications. The primary points of potential degradation are the amide bond and the dithiolane ring of the lipoamide moiety.

Factors Affecting Stability
FactorEffect on this compoundRecommendations
pH The amide bond is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Extreme pH values can lead to hydrolysis.For long-term storage in solution, use buffers with a pH range of 6.0-8.0.
Temperature Elevated temperatures can accelerate both hydrolytic and oxidative degradation.Store stock solutions and solid material at low temperatures (-20°C is commonly recommended for long-term storage).[3]
Oxidation The dithiolane ring of the lipoamide moiety is susceptible to oxidation, which can lead to the formation of thiolsulfinates and thiolsulfonates.[4][5]Protect from air and oxidizing agents. For best stability, materials may be handled under an inert gas.[1]
Light Exposure to light, particularly UV light, can potentially promote degradation.Store in a light-protected container.[1]
Experimental Protocol for Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is essential for assessing the degradation of this compound over time and under various stress conditions.

Objective: To monitor the degradation of this compound and identify potential degradation products under specific conditions (e.g., different pH, temperature).

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV or charged aerosol detector (CAD)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of this compound in the desired buffers.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials under the specified conditions (e.g., 4°C, 25°C, 40°C).

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • Analyze the samples by HPLC.

  • Monitor the peak area of the intact this compound and look for the appearance of new peaks, which may correspond to degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways Lipo This compound Stability Hydrolysis Amide Bond Hydrolysis Lipo->Hydrolysis Oxidation Dithiolane Ring Oxidation Lipo->Oxidation pH pH pH->Hydrolysis Temp Temperature Temp->Hydrolysis Temp->Oxidation Ox Oxidizing Agents Ox->Oxidation Light Light Exposure Light->Oxidation

Caption: Factors influencing stability.

Conclusion

This compound is a versatile linker with favorable solubility in both aqueous and common organic solvents, attributed to its hydrophilic PEG spacer. Its stability is generally robust under standard laboratory conditions, with the primary considerations being the potential for hydrolysis of the amide bond at extreme pH and oxidation of the lipoamide moiety. For optimal performance and longevity, it is recommended to store this compound at low temperatures, protected from light and moisture, and to use buffered solutions within a neutral pH range for aqueous applications. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific experimental systems, ensuring reliable and reproducible results.

References

The Lipoamido-PEG3-OH Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, and applications of the Lipoamido-PEG3-OH linker in advanced drug development, including its role in Proteolysis Targeting Chimeras (PROTACs) and nanoparticle-based drug delivery systems.

Introduction: The Pivotal Role of Linkers in Modern Therapeutics

In the landscape of advanced therapeutics, the linker molecule, though often overlooked, plays a critical role in the efficacy and safety of targeted therapies. These molecular bridges connect a targeting moiety to a therapeutic payload, ensuring stability in circulation and enabling controlled release at the site of action. This compound has emerged as a versatile linker, particularly in the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and nanoparticle drug delivery. Its unique combination of a lipoamide anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive hydroxyl group provides a powerful tool for researchers and drug developers. This technical guide delves into the core attributes of the this compound linker, providing a comprehensive resource for its application in the development of next-generation therapeutics.

Core Properties of this compound

This compound is a heterobifunctional linker characterized by three key components: a lipoamide group, a tri-ethylene glycol (PEG3) spacer, and a terminal hydroxyl group.[1][2][3]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and technical data sheets.[1][2][3][4][5][6]

PropertyValue
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide
Molecular Formula C16H31NO5S2
Molecular Weight 381.55 g/mol
CAS Number 1342764-64-0
Appearance Solid powder or viscous liquid
Purity Typically ≥95%
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Storage Recommended at -20°C under inert gas to prevent degradation
Key Functional Moieties
  • Lipoamide Group: This cyclic disulfide moiety serves as a robust anchor for conjugation to various surfaces, most notably gold nanoparticles, through dative bonds between the sulfur atoms and the gold surface.[3] It can also interact with thiol groups on proteins and other biomolecules.[1]

  • PEG3 Spacer: The tri-ethylene glycol chain is a short, hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the entire molecule and any conjugate it is a part of.[2] The flexibility of the PEG chain is also crucial in applications like PROTACs, where it allows for the optimal orientation of the two ends of the chimera to facilitate the formation of a productive ternary complex.

  • Terminal Hydroxyl Group: The primary alcohol at the terminus of the PEG chain provides a reactive handle for a wide range of conjugation chemistries.[2] It can be readily activated or modified to couple with a variety of functional groups on target protein ligands, E3 ligase ligands, or other molecules of interest.

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker is a valuable tool in the design and synthesis of PROTACs.[3][4]

Role in Ternary Complex Formation

The linker is not merely a passive spacer in a PROTAC; its length and composition are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimally configured ternary complex is essential for efficient ubiquitination and subsequent degradation of the target protein. The PEG3 chain of this compound provides the necessary flexibility and length to facilitate this crucial interaction.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The terminal hydroxyl group is first activated to enable coupling with a ligand for the protein of interest.

General Workflow for PROTAC Synthesis
Experimental Protocol: Activation of this compound and Conjugation

The following is a generalized protocol for the activation of the terminal hydroxyl group of this compound via mesylation and subsequent conjugation to an amine-containing protein of interest (POI) ligand.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing POI ligand

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation (Mesylation):

    • Dissolve this compound (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Lipoamido-PEG3-OMs.

    • Purify the crude product by column chromatography on silica gel.

  • Conjugation to POI Ligand:

    • Dissolve the amine-containing POI ligand (1 equivalent) and the purified Lipoamido-PEG3-OMs (1.2 equivalents) in anhydrous DMF or ACN under an inert atmosphere.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50°C) to drive the reaction to completion.

    • Monitor the reaction progress by LC-MS.

    • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

    • The crude PROTAC is now ready for purification, typically by preparative HPLC.

Application in Nanoparticle-Based Drug Delivery

The lipoamide moiety of this compound makes it an excellent choice for the functionalization of gold nanoparticles (AuNPs), creating a stable and biocompatible drug delivery platform.[3] The PEG spacer provides a hydrophilic shield that can improve the stability of the nanoparticles in biological fluids and reduce non-specific protein adsorption.

Nanoparticle Functionalization Workflow

The process of functionalizing gold nanoparticles with this compound is a straightforward and robust method for creating targeted drug delivery vehicles.

Nanoparticle_Functionalization_Workflow Workflow for Gold Nanoparticle Functionalization A Colloidal Gold Nanoparticles C Incubation (pH ~7.5, Room Temp) A->C B This compound (or derivative) B->C D Functionalized Nanoparticles C->D E Saturation with Blocking Agent (e.g., HSA) D->E F Centrifugation and Washing E->F G Purified Functionalized Nanoparticles F->G

Workflow for Gold Nanoparticle Functionalization
Experimental Protocol: Functionalization of Gold Nanoparticles

The following protocol is adapted from a study by Sacchi et al. for the functionalization of gold nanoparticles.

Materials:

  • Colloidal gold nanoparticles (e.g., 25 nm)

  • This compound (or a pre-conjugated derivative)

  • 5 mM Sodium phosphate buffer, pH 7.4

  • Sodium hydroxide for pH adjustment

  • 0.5% Human Serum Albumin (HSA) solution

  • Centrifuge capable of at least 13,000 x g

Procedure:

  • Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.

  • Add the this compound (or its conjugate) dissolved in 5 mM sodium phosphate buffer (pH 7.4) to the gold nanoparticle solution.

  • Incubate the mixture at room temperature for 2 hours with gentle shaking.

  • To saturate the nanoparticle surface and prevent aggregation, add the 0.5% HSA solution in aliquots and incubate for an additional 10-15 minutes at room temperature.

  • Centrifuge the mixture at 13,000 x g for 15-30 minutes to pellet the functionalized nanoparticles.

  • Carefully remove the supernatant and resuspend the pellet in a suitable buffer (e.g., 5 mM sodium phosphate buffer, pH 7.3, containing 0.05% HSA).

  • Repeat the centrifugation and washing steps two more times to ensure the removal of any unbound linker or protein.

  • The final purified functionalized nanoparticles can be stored at 4°C for further use.

Comparative Analysis with Other PEG Linkers

The choice of linker length is a critical parameter in drug design. While this compound is a popular choice, variations with different PEG chain lengths are also available.

LinkerMolecular Weight ( g/mol )Key Structural DifferencePotential Application Advantage
Lipoamido-PEG2-OH337.50Shorter PEG chain (2 ethylene glycol units)May be optimal for ternary complexes requiring closer proximity of the two ligands, potentially reducing steric bulk.[1]
This compound 381.55 Three ethylene glycol units A versatile balance of flexibility and length, suitable for a wide range of applications.
Lipoamido-PEG-azide406.56 (for PEG3)Terminal azide group instead of hydroxylEnables "click chemistry" conjugation (e.g., with alkyne-modified molecules), offering high efficiency and specificity.[1]

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair in PROTAC design, as well as the desired physicochemical properties of the final conjugate. Empirical testing is often required to determine the ideal linker for a given application.

Conclusion

The this compound linker is a powerful and versatile tool in the arsenal of drug development professionals. Its well-defined structure, featuring a robust anchoring group, a biocompatible and solubilizing spacer, and a reactive handle for conjugation, makes it suitable for a range of advanced therapeutic applications. From the rational design of potent PROTACs to the construction of stable and targeted nanoparticle drug delivery systems, this compound offers a reliable and adaptable platform for innovation. This guide has provided a comprehensive overview of its properties, applications, and relevant experimental protocols to aid researchers in harnessing the full potential of this valuable molecular entity.

References

The Lipoic Acid Moiety in Lipoamido-PEG3-OH: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of the lipoic acid moiety within the Lipoamido-PEG3-OH linker, a versatile tool in modern drug development. This compound combines the unique properties of lipoic acid with the benefits of a short polyethylene glycol (PEG) spacer, offering a powerful platform for creating advanced therapeutic systems. This document details its core applications, provides quantitative data for key performance parameters, outlines experimental protocols, and visualizes relevant biological and experimental pathways.

Core Applications of the Lipoic Acid Moiety

The therapeutic potential of this compound is primarily derived from the intrinsic properties of its lipoic acid head group. These applications fall into three main categories:

  • Antioxidant Therapy and Mitigation of Oxidative Stress: Lipoic acid is a potent antioxidant.[1] In its reduced form, dihydrolipoic acid (DHLA), it can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[2] The lipoic acid/dihydrolipoic acid redox couple has a low redox potential (-0.32 V), making it a strong reducing agent.[3] This inherent antioxidant capacity can be leveraged to protect healthy tissues from oxidative damage, a common side effect of chemotherapy and radiation therapy.[4]

  • Targeted Drug Delivery: The dithiolane ring of lipoic acid provides a robust anchoring point for conjugating therapeutics to various nanoparticle systems, particularly gold nanoparticles (AuNPs).[5] The strong affinity of the sulfur atoms for the gold surface ensures stable functionalization.[6] This allows for the development of targeted drug delivery vehicles where the nanoparticle serves as a carrier for a therapeutic payload. The PEG linker in this compound enhances the solubility and bioavailability of the conjugate.[7]

  • Stimuli-Responsive Drug Release: The disulfide bond within the dithiolane ring of lipoic acid is susceptible to cleavage in a reducing environment.[8] The intracellular environment, particularly in tumor cells, is significantly more reducing than the extracellular space due to high concentrations of glutathione (GSH).[9] This differential provides a mechanism for stimuli-responsive drug release, where a drug conjugated via the lipoic acid moiety is released preferentially inside the target cells.

Quantitative Data on Lipoic Acid-Functionalized Systems

The performance of drug delivery systems utilizing lipoic acid can be quantified by several key parameters. The following tables summarize representative data from studies on lipoic acid-functionalized nanoparticles. While specific data for this compound is limited, these values provide a benchmark for similar systems.

Table 1: Physicochemical Properties of Lipoic Acid-Functionalized Nanoparticles

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lipid Nanocapsules148.54 ± 2.31< 0.15-25.23 to -33.22[10]
Solid Lipid Nanoparticles261.08 ± 2.13N/A-25 to -40[7][10]
Poly(lipoic acid)-Based NPs102 - 1320.082 - 0.088N/A[11]
Chitosan Nanoparticles44N/A+28[12]

Table 2: Drug Loading and Release Characteristics

Nanoparticle SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Cumulative Release (%)Conditions for ReleaseReference
Lipid NanocapsulesAlpha-lipoic acid95.23 ± 0.452.81 ± 0.3762.18 ± 1.51N/A[10]
Solid Lipid NanoparticlesTamoxifen40.73 ± 2.83N/AN/ApH-dependent[7]
NiosomesAlpha-lipoic acid94.5 ± 0.2N/A59.27 ± 5.61240 minutes, in vitro[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of lipoic acid-conjugated systems.

Synthesis of this compound

Step 1: Activation of Lipoic Acid

  • Dissolve lipoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the NHS-ester of lipoic acid by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Use the resulting solution of lipoic acid-NHS ester directly in the next step.

Step 2: Coupling with Amino-PEG3-OH

  • Dissolve amino-PEG3-OH (1 equivalent) in anhydrous DCM.

  • Add the solution of lipoic acid-NHS ester from Step 1 dropwise to the amino-PEG3-OH solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of characteristic peaks for the lipoic acid and PEG moieties.[5]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amide bond.[14]

Functionalization of Gold Nanoparticles
  • Synthesize or obtain commercially available gold nanoparticles (AuNPs) of the desired size.

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or water).

  • Add the this compound solution to the AuNP suspension with gentle stirring.

  • Allow the mixture to react for several hours to ensure complete surface coverage.

  • Purify the functionalized AuNPs by centrifugation to remove excess unbound linker.

  • Resuspend the purified this compound-AuNPs in the desired buffer for further applications.

Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of antioxidant compounds.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound (e.g., this compound conjugate) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Use methanol as a negative control and a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by lipoic acid and a general workflow for the development of a this compound-based therapeutic.

Signaling Pathways Modulated by Lipoic Acid

Lipoic acid is known to influence several critical cellular signaling pathways, primarily through its antioxidant and redox-modulating properties. A therapeutic agent delivered via a this compound linker could potentially modulate these pathways.

Signaling_Pathways cluster_ROS Oxidative Stress cluster_LA Lipoic Acid Moiety cluster_Pathways Cellular Signaling Pathways cluster_Outcomes Cellular Outcomes ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates LA Lipoic Acid (via this compound) LA->ROS Scavenges Nrf2 Nrf2-Keap1 Pathway LA->Nrf2 Activates LA->NFkB Inhibits Insulin Insulin Signaling Pathway LA->Insulin Potentiates Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Anti_Inflammatory Reduced Inflammation NFkB->Anti_Inflammatory Inhibition leads to Glucose_Uptake Enhanced Glucose Uptake Insulin->Glucose_Uptake Experimental_Workflow cluster_Synthesis Synthesis & Conjugation cluster_Characterization Physicochemical Characterization cluster_Evaluation Biological Evaluation A Synthesize or Procure This compound D Functionalize Nanoparticle with this compound and Drug/Ligand A->D B Select & Prepare Nanoparticle Core B->D C Conjugate Drug to Targeting Ligand (optional) C->D E Size & Zeta Potential (DLS) D->E F Morphology (TEM/SEM) D->F G Drug Loading & Encapsulation Efficiency D->G H In Vitro Drug Release (Stimuli-Responsive) D->H I In Vitro Cell Viability (MTT Assay) D->I J Cellular Uptake (Confocal Microscopy) I->J K In Vivo Efficacy (Animal Model) J->K L Biodistribution & Toxicity Studies K->L

References

Methodological & Application

Synthesis of Lipoamido-PEG3-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive, two-step protocol for the synthesis of Lipoamido-PEG3-OH, a valuable heterobifunctional linker used in bioconjugation and drug delivery research. The synthesis involves the activation of lipoic acid via N-hydroxysuccinimide (NHS) ester formation, followed by its conjugation to Amino-PEG3-OH. This protocol is intended for researchers, scientists, and drug development professionals.

The synthesized this compound possesses a terminal hydroxyl group available for further derivatization and a lipoamide moiety that can serve as a handle for surface immobilization, particularly on gold nanoparticles, or for other thiol-related chemistries. The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the resulting conjugates.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two primary steps:

Step 1: Activation of Lipoic Acid Lipoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the reactive Lipoic Acid-NHS ester.

Step 2: Conjugation to Amino-PEG3-OH The Lipoic Acid-NHS ester is then reacted with the primary amine of Amino-PEG3-OH to form a stable amide bond, yielding the final product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Lipoic Acid Activation cluster_1 Step 2: Conjugation LA Lipoic Acid Reaction1 Activation Reaction (Room Temperature, 4-6h) LA->Reaction1 NHS N-Hydroxysuccinimide NHS->Reaction1 DCC DCC DCC->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 Filtration Filtration to remove DCU Reaction1->Filtration LA_NHS Lipoic Acid-NHS Ester Filtration->LA_NHS Reaction2 Coupling Reaction (Room Temperature, 12-18h) LA_NHS->Reaction2 Intermediate AminoPEG Amino-PEG3-OH AminoPEG->Reaction2 Solvent2 Anhydrous DMF Solvent2->Reaction2 Base Triethylamine (TEA) Base->Reaction2 Purification Purification (e.g., Column Chromatography) Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
(±)-α-Lipoic AcidC₈H₁₄O₂S₂206.33
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Moisture sensitive
Amino-PEG3-OHC₆H₁₅NO₃149.19Also known as 2-(2-(2-Aminoethoxy)ethoxy)ethanol
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Triethylamine (TEA)C₆H₁₅N101.19
Ethyl AcetateC₄H₈O₂88.11For recrystallization
HexaneC₆H₁₄86.18For recrystallization
Silica GelSiO₂-For column chromatography
Step 1: Synthesis of Lipoic Acid-NHS Ester

This protocol details the activation of the carboxylic acid group of lipoic acid to form a reactive NHS ester. The primary byproduct, dicyclohexylurea (DCU), is insoluble in dichloromethane and can be removed by filtration.

  • Reaction Setup: In a round-bottom flask, dissolve (±)-α-Lipoic Acid (1.0 eq., e.g., 1.0 g, 4.85 mmol) and N-Hydroxysuccinimide (1.1 eq., 0.61 g, 5.33 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DCC: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 eq., 1.1 g, 5.33 mmol) in anhydrous DCM (10 mL).

  • Reaction: Add the DCC solution dropwise to the stirred lipoic acid/NHS solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of lipoic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield Lipoic Acid-NHS ester as a solid.

Step 2: Synthesis of this compound

This protocol describes the conjugation of the activated Lipoic Acid-NHS ester with Amino-PEG3-OH.

  • Reaction Setup: Dissolve the purified Lipoic Acid-NHS ester (1.0 eq., e.g., 1.0 g, 3.3 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Addition of Amine: To this solution, add Amino-PEG3-OH (1.05 eq., 0.52 g, 3.46 mmol) followed by triethylamine (TEA) (1.5 eq., 0.69 mL, 4.95 mmol). The base is added to neutralize the released NHS and maintain a basic pH for the reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the Lipoic Acid-NHS ester.

  • Work-up and Purification: After the reaction is complete, the solvent can be removed under high vacuum. The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Chemical Reaction Pathway

The chemical transformations for the synthesis of this compound are depicted in the following diagram.

G cluster_step1 Step 1: Lipoic Acid Activation cluster_step2 Step 2: Conjugation Lipoic Acid Lipoic Acid Lipoic_Acid_NHS Lipoic_Acid_NHS Lipoic Acid->Lipoic_Acid_NHS + NHS, DCC in DCM NHS NHS Lipoic_Acid_NHS_2 Lipoic_Acid_NHS_2 Amino_PEG3_OH Amino_PEG3_OH Lipoamido_PEG3_OH Lipoamido_PEG3_OH Lipoic_Acid_NHS_2->Lipoamido_PEG3_OH + Amino-PEG3-OH, TEA in DMF

Figure 2: Chemical reaction for this compound synthesis.

Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product. Expected yields are based on typical laboratory syntheses of similar compounds.

CompoundFormulaMW ( g/mol )Purity (Typical)Expected Yield
(±)-α-Lipoic AcidC₈H₁₄O₂S₂206.33>98%-
Amino-PEG3-OHC₆H₁₅NO₃149.19>98%-
Lipoic Acid-NHS EsterC₁₂H₁₇NO₄S₂303.40>95%70-85%
This compoundC₁₄H₂₇NO₄S₂337.50>95%60-75% (from NHS ester)

Characterization of this compound: The structure and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of characteristic peaks for the lipoic acid and PEG moieties.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • HPLC: To determine the purity of the final product.

Disclaimer: This protocol is intended for guidance for trained research professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.

Application Notes and Protocols for Conjugating Lipoamido-PEG3-OH to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of Polyethylene Glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, decrease immunogenicity, and improve solubility and stability.[1][2][3][4] Lipoamido-PEG3-OH is a heterobifunctional linker containing a lipoamide group and a terminal hydroxyl group. The lipoamide moiety can be useful for specific targeting or anchoring, while the hydrophilic PEG spacer enhances solubility.

This document provides a detailed protocol for the conjugation of this compound to a protein. Since the terminal hydroxyl group of this compound is not directly reactive with common functional groups on proteins, the protocol involves a two-stage process:

  • Activation of this compound: Conversion of the terminal hydroxyl group to a more reactive carboxylic acid derivative (Lipoamido-PEG3-COOH).

  • Protein Conjugation: Covalent linkage of the activated Lipoamido-PEG3-COOH to the primary amines of a target protein using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6][7]

Chemical Reaction Pathway

The overall conjugation strategy involves the formation of a stable amide bond between the carboxylated PEG linker and the primary amine groups (e.g., from lysine residues) on the protein surface.

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation via EDC/NHS Chemistry Lipo_PEG_OH This compound Lipo_PEG_COOH Lipoamido-PEG3-COOH Lipo_PEG_OH->Lipo_PEG_COOH 1. Base (e.g., Potassium t-butoxide) 2. Ethyl bromoacetate 3. Hydrolysis (e.g., NaOH) Lipo_PEG_COOH_node Lipoamido-PEG3-COOH Activated_PEG NHS-activated Lipoamido-PEG3 Lipo_PEG_COOH_node->Activated_PEG EDC, NHS (pH 4.5-6.0) Protein_NH2 Protein-NH2 Conjugate Lipoamido-PEG3-Protein Conjugate Activated_PEG->Conjugate Protein-NH2 (pH 7.2-8.5)

Caption: Chemical pathway for the conjugation of this compound to a protein.

Experimental Protocols

Part 1: Conversion of this compound to Lipoamido-PEG3-COOH

This protocol is a general guideline and may require optimization based on the specific scale of the reaction.

Materials:

  • This compound

  • Toluene, anhydrous

  • Potassium t-butoxide

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Methylene chloride (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Azeotropic Distillation: Dissolve this compound in toluene in a round-bottom flask. Azeotropically remove water by distilling off a portion of the toluene under reduced pressure.

  • Alkoxide Formation: Cool the reaction mixture to approximately 40°C and add potassium t-butoxide. Stir the mixture for 2 hours at 40°C.

  • Esterification: Add ethyl bromoacetate to the reaction mixture and continue stirring for 18 hours at 40°C.

  • Work-up: Filter the reaction mixture to remove any solids. Remove the toluene from the filtrate by rotary evaporation to obtain the crude Lipoamido-PEG3-ethyl acetate.

  • Hydrolysis: Dissolve the crude product in a sodium hydroxide solution and stir for 18 hours at room temperature to hydrolyze the ester.

  • Acidification and Extraction: Acidify the reaction mixture to a pH of 2.0 with hydrochloric acid. Extract the Lipoamido-PEG3-COOH into methylene chloride.

  • Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Characterization: Confirm the structure of the resulting Lipoamido-PEG3-COOH using techniques such as NMR and mass spectrometry.

Part 2: EDC/NHS Conjugation of Lipoamido-PEG3-COOH to a Protein

This protocol provides a general two-step method for conjugating the carboxylated PEG linker to a protein.[7]

Materials:

  • Lipoamido-PEG3-COOH

  • Protein of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Protein Preparation: Dissolve the protein of interest in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Lipoamido-PEG3-COOH:

    • Dissolve Lipoamido-PEG3-COOH in Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the Lipoamido-PEG3-COOH solution. A typical starting point is a 5 to 10-fold molar excess of EDC/NHS over the PEG linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.

  • Conjugation to Protein:

    • Immediately add the NHS-activated Lipoamido-PEG3-COOH solution to the protein solution. The molar ratio of the activated PEG linker to the protein will determine the degree of PEGylation and should be optimized for the specific protein and desired outcome.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted PEG linker and byproducts from the protein conjugate. This can be achieved by:

    • Size Exclusion Chromatography (SEC): An effective method to separate the larger protein conjugate from smaller reactants.

    • Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecules from the final product.

  • Characterization and Storage:

    • Analyze the purified conjugate to determine the degree of PEGylation and purity (see Table 1).

    • Store the final conjugate in a suitable buffer at an appropriate temperature (e.g., -20°C or -80°C).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Buffers and Reagent Solutions activate_peg Activate Lipoamido-PEG3-COOH with EDC/NHS prep_reagents->activate_peg prep_protein Prepare Protein Solution conjugate Add Activated PEG to Protein prep_protein->conjugate activate_peg->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize Conjugate purify->characterize

Caption: Experimental workflow for the conjugation of carboxylated Lipoamido-PEG3 to a protein.

Data Presentation: Characterization of the Protein-PEG Conjugate

The successful conjugation and purity of the final product should be assessed using various analytical techniques. The following table summarizes key parameters and the methods used for their determination.

Parameter to QuantifyAnalytical Method(s)Expected Outcome
Degree of PEGylation SDS-PAGEIncrease in apparent molecular weight of the protein bands corresponding to the number of attached PEG chains.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)A shift in the mass spectrum corresponding to the mass of the conjugated PEG linkers. Can resolve different PEGylated species.[1][8]
HPLC (e.g., Reversed-Phase, Ion Exchange)Separation of different PEGylated forms (mono-, di-, poly-PEGylated) from the unconjugated protein.
Purity of the Conjugate Size Exclusion Chromatography (SEC-HPLC)Separation of the protein conjugate from unreacted PEG and other small molecule impurities.[9]
Confirmation of Conjugation Site Peptide Mapping (LC-MS/MS)Identification of the specific amino acid residues (e.g., lysines) that have been modified with the PEG linker.[10][11]
Protein Concentration UV-Vis Spectroscopy (e.g., A280) or BCA AssayDetermination of the final concentration of the purified protein conjugate.
Biological Activity In vitro or in vivo functional assaysAssessment of the retention of biological activity of the protein after conjugation.

References

Application Note and Protocol: Lipoamido-PEG3-OH Coating of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gold nanoparticles (AuNPs) are widely utilized in biomedical research for applications such as drug delivery, bioimaging, and diagnostics due to their unique optical and electronic properties.[1][2] However, bare AuNPs are often unstable in biological media and can be rapidly cleared by the mononuclear phagocyte system.[3] Surface modification with biocompatible polymers like polyethylene glycol (PEG) is a common strategy to improve their stability, reduce non-specific protein binding, and prolong circulation time.[4][5][6]

This application note provides a detailed protocol for the functionalization of gold nanoparticles with Lipoamido-PEG3-OH. The lipoamide group, with its dithiolane ring, provides a multidentate and stable anchor to the gold surface, offering enhanced stability compared to simple thiol linkers. The PEG3 spacer increases hydrophilicity, while the terminal hydroxyl group (-OH) allows for further conjugation of targeting ligands, drugs, or imaging agents.

Materials and Equipment

Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound (Store at -20°C)[7]

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium Phosphate buffer (5 mM, pH 7.4)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Ultrapure water (18.2 MΩ·cm)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Glassware (beakers, flasks, graduated cylinders)

  • Micropipettes

  • High-speed refrigerated centrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Sonicator bath

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)

This protocol is based on the modified Turkevich method for synthesizing monodisperse gold nanoparticles.[8]

  • Preparation: Dissolve 40 mg of gold(III) chloride trihydrate in 100 mL of ultrapure water in a three-neck round-bottom flask.

  • Heating: Attach a reflux condenser and heat the solution to a rolling boil while stirring vigorously.

  • Reduction: In a separate flask, dissolve 112 mg of trisodium citrate dihydrate in 10 mL of ultrapure water. Rapidly inject this citrate solution into the boiling gold chloride solution.[8]

  • Reaction: The solution color will change from pale yellow to colorless, then to black, and finally to a deep ruby-red within approximately 1-2 minutes, indicating nanoparticle formation.[9]

  • Reflux: Continue to reflux the solution for an additional 15 minutes to ensure the reaction is complete.[8]

  • Cooling: Remove the heating mantle and allow the solution to cool to room temperature with continued stirring.

  • Storage: Store the citrate-capped AuNPs in a clean, foil-wrapped glass container at 4°C. The nanoparticles are typically stable for several weeks.

Protocol 2: this compound Coating of Gold Nanoparticles

This protocol describes the ligand exchange reaction to coat the citrate-capped AuNPs.

  • Reagent Preparation: this compound is often a solid or viscous liquid. To facilitate handling, prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. Store the unused stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen).[9] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9]

  • pH Adjustment: Adjust the pH of the synthesized AuNP colloid from Protocol 1 to approximately 7.5 using a dilute NaOH solution.[10]

  • Incubation: To 1 mL of the pH-adjusted AuNP solution, add the this compound stock solution. The optimal amount should be determined empirically, but a starting point is to add a large excess (e.g., >3 x 10⁴ molecules per nanoparticle).[9] A typical starting concentration is 4–32 µg of the lipoamide-PEG reagent per mL of colloidal gold.[10]

  • Reaction: Incubate the mixture for at least 2 hours at room temperature with gentle stirring or shaking.[10] For complete ligand exchange, this can be extended to an overnight incubation.[8]

  • Stabilization (Optional but Recommended): To passivate any remaining bare spots on the nanoparticle surface and enhance colloidal stability, add a solution of 0.5% HSA or BSA. Add the albumin solution in small aliquots every 2 minutes until the final concentration is reached, then incubate for an additional 15-30 minutes.[10]

  • Purification:

    • Transfer the solution to a centrifuge tube.

    • Centrifuge at high speed (e.g., 13,000-17,000 x g) for 15-30 minutes to pellet the coated nanoparticles.[9][10]

    • Carefully remove the supernatant, which contains excess reagents and unbound ligands.

    • Resuspend the pellet in a fresh buffer solution, such as 5 mM sodium phosphate, pH 7.3, potentially containing 0.05% HSA for enhanced stability.[10] Sonication may be required to fully resuspend the pellet.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of impurities.[10]

  • Final Product: After the final wash, resuspend the pellet in the desired buffer for storage. Filter the final solution through a 0.22 µm syringe filter to remove any aggregates.[10] Store the this compound coated AuNPs at 4°C.

Protocol 3: Characterization of Coated Nanoparticles

Proper characterization is crucial to confirm successful coating and determine the properties of the final product.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Record the absorbance spectra of the AuNPs before and after coating from 400 nm to 700 nm.

    • Uncoated, monodisperse ~20 nm AuNPs should exhibit a sharp surface plasmon resonance (SPR) peak around 520-525 nm.[11]

    • Successful coating will result in a slight red-shift (bathochromic shift) of the SPR peak by 2-10 nm, indicating a change in the local refractive index at the nanoparticle surface.[12] A significant broadening of the peak or the appearance of a second peak at a longer wavelength suggests particle aggregation.[10]

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of the nanoparticles before and after coating.

    • The hydrodynamic diameter will increase after coating due to the addition of the this compound layer and the associated hydration shell.[5]

    • A low PDI value (< 0.3) indicates a monodisperse sample.

  • Zeta Potential Measurement:

    • Measure the zeta potential to assess surface charge and colloidal stability.

    • Citrate-capped AuNPs will have a highly negative zeta potential (e.g., -30 to -50 mV).

    • Coating with the neutral this compound will shield the negative charge, leading to a zeta potential closer to neutral (e.g., -5 to -15 mV).[6][13] This demonstrates successful ligand exchange.

  • Transmission Electron Microscopy (TEM):

    • Image the nanoparticles before and after coating to confirm their core size, morphology, and state of aggregation.

    • TEM will show the inorganic gold core. The PEG layer is typically not visible without specialized staining. The images should confirm that the nanoparticles remain discrete and have not aggregated after the coating process.[10]

Data Presentation

The following tables summarize typical quantitative data expected from the characterization experiments.

Table 1: Physicochemical Properties of AuNPs Before and After Coating

ParameterCitrate-Capped AuNPsThis compound Coated AuNPs
SPR Peak (λmax) ~522 nm~526 nm[10]
Core Diameter (TEM) ~20 nm~20 nm[10]
Hydrodynamic Diameter (DLS) ~25 nm~40 nm[5][11]
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential -35 mV-10 mV[13]

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: AuNP Synthesis cluster_1 Protocol 2: Coating Process P1_1 Mix HAuCl4 Solution P1_2 Heat to Boiling P1_1->P1_2 P1_3 Add Sodium Citrate P1_2->P1_3 P1_4 Reflux & Cool P1_3->P1_4 P2_2 Incubate with AuNPs (2h - Overnight) P1_4->P2_2 Citrate-AuNPs P2_1 Prepare this compound Stock Solution P2_1->P2_2 P2_3 Purify via Centrifugation (3 cycles) P2_2->P2_3 P2_4 Resuspend in Buffer P2_3->P2_4 Char_UV UV-Vis P2_4->Char_UV Char_DLS DLS P2_4->Char_DLS Char_ZP Zeta Potential P2_4->Char_ZP Char_TEM TEM P2_4->Char_TEM

Caption: Workflow for synthesis, coating, and characterization.

Coating Mechanism

G AuNP Gold Nanoparticle Surface CoatedNP Stable Coated Nanoparticle AuNP->CoatedNP Ligand Exchange & Surface Passivation Ligand This compound Ligand->AuNP Dithiolane Ring Binds to Gold

Caption: Lipoamide group binding to the gold nanoparticle surface.

Safety Precautions

  • Gold(III) chloride (HAuCl₄): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Borohydride (if used as an alternative reducing agent): Flammable solid and toxic if swallowed. Handle in a well-ventilated fume hood.[14]

  • Organic Solvents (DMSO, DMF): Can cause skin and eye irritation. Readily absorbed through the skin. Handle in a fume hood and wear appropriate gloves.

  • General Handling: Follow standard laboratory safety practices. Do not handle reagents until all safety precautions have been read and understood.[15] Dispose of chemical waste according to institutional guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
AuNP solution is black or purple instead of red after synthesis. Incomplete reduction; wrong reagent concentration; contamination.Ensure glassware is scrupulously clean. Verify concentrations of HAuCl₄ and citrate solutions. Ensure rapid injection and vigorous stirring.
Nanoparticles aggregate (color change to purple/blue, visible precipitate) during coating. Insufficient amount of PEG ligand; incorrect pH; high salt concentration in AuNP solution.Increase the concentration of the this compound solution. Ensure the pH of the AuNP colloid is ~7.5 before adding the ligand.[10] Use ultrapure water for all steps to avoid excess ions.
Broad SPR peak or high PDI after coating. Particle aggregation; polydisperse sample.Filter the final sample through a 0.22 µm filter. Optimize purification steps (centrifugation speed/time) to remove small aggregates. Increase passivation with HSA/BSA.
Little to no change in hydrodynamic diameter or zeta potential. Inefficient ligand exchange.Increase incubation time (e.g., overnight).[8] Ensure the this compound stock solution is fresh and has been stored properly to prevent oxidation of the dithiolane group.

References

Application Notes and Protocols for Lipoamido-PEG3-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG3-OH is a versatile heterobifunctional linker molecule increasingly utilized in the development of targeted drug delivery systems. Its unique structure, featuring a lipoamide group for robust anchoring to metallic nanoparticles (e.g., gold nanoparticles), a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance biocompatibility and circulation time, and a terminal hydroxyl group for further conjugation, makes it an ideal component for sophisticated nanomedicine platforms. These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, complete with detailed experimental protocols and representative data.

Principle of Action

The functionality of this compound in targeted drug delivery is based on its distinct molecular domains:

  • Lipoamide Group: The dithiolane ring of the lipoic acid moiety exhibits a strong affinity for gold and other metallic surfaces, enabling stable attachment of the linker to nanoparticles. This forms a self-assembled monolayer that serves as the foundation for further functionalization.

  • PEG3 Spacer: The short polyethylene glycol chain imparts a hydrophilic character to the nanoparticle surface. This "stealth" property helps to reduce opsonization (the process of marking particles for phagocytosis), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging systemic circulation time.

  • Terminal Hydroxyl Group (-OH): This functional group provides a versatile handle for the covalent attachment of various molecules, including targeting ligands (e.g., antibodies, peptides, aptamers) and therapeutic agents. The hydroxyl group typically requires activation to a more reactive species for efficient conjugation.

By combining these features, this compound facilitates the construction of drug delivery vehicles that can circulate for extended periods, recognize and bind to specific cell surface receptors, and deliver their therapeutic payload in a targeted manner.

Data Presentation

The following tables summarize representative quantitative data for nanoparticle-based drug delivery systems functionalized with alpha-lipoic acid-PEG derivatives, which are structurally analogous to this compound. This data is compiled from studies on various nanoparticle formulations and should be considered as a general reference.[1][2][3]

Table 1: Physicochemical Properties of Lipoic Acid-PEG Functionalized Nanoparticles

Nanoparticle TypeCore MaterialAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Solid Lipid Nanoparticles (SLNs)Lipids261.08 ± 2.13< 0.3-25.5 ± 1.8
Nanostructured Lipid Carriers (NLCs)Solid and Liquid Lipids149.7 ± 5.4< 0.2Negative
Polymeric NanoparticlesPLGA150 - 250< 0.2-15 to -30
Gold Nanoparticles (AuNPs)Gold25 - 50< 0.3-10 to -20

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationModel DrugDrug Loading Content (%)Encapsulation Efficiency (%)
ALA-loaded SLNsTamoxifen~540.73 ± 2.83
Doxorubicin-loaded mPEG-PαLA NPsDoxorubicin12.387.7
Paclitaxel-loaded PLGA-PEG NPsPaclitaxel1 - 10> 70

ALA: Alpha-Lipoic Acid, mPEG-PαLA: PEGylated Poly(α-lipoic acid)

Table 3: In Vitro Drug Release Kinetics

FormulationRelease ConditionTime to 50% Release (hours)Release Mechanism
ALA-NLCsDialysis vs. PBS> 24 (sustained release)Diffusion-controlled
Doxorubicin-loaded mPEG-PαLA NPspH 5.0 + 10 mM GSH~8pH and Reduction dual-responsive
PEGylated NanoparticlesPBS (pH 7.4)Variable (dependent on polymer)Diffusion and polymer degradation

GSH: Glutathione

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in the utilization of this compound for targeted drug delivery.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the initial step of coating AuNPs with the this compound linker.

Materials:

  • Gold nanoparticles (AuNPs) suspension (e.g., 20 nm)

  • This compound

  • Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge tubes

  • Centrifuge with appropriate rotors

Procedure:

  • Prepare this compound Solution: Dissolve this compound in ethanol to a final concentration of 1 mg/mL.

  • Incubation: Add the this compound solution to the AuNP suspension at a molar ratio determined empirically for optimal surface coverage (a starting point is a 1000-fold molar excess of linker to AuNPs).

  • Incubate the mixture for at least 12 hours at room temperature with gentle stirring to allow for the formation of a stable self-assembled monolayer on the AuNP surface.

  • Purification: Centrifuge the mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

  • Washing: Carefully remove the supernatant containing excess linker. Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of unbound linker.

  • Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in a buffer suitable for the next conjugation step (e.g., MES buffer for EDC/NHS chemistry).

Protocol 2: Activation of Terminal Hydroxyl Group and Conjugation of a Targeting Ligand

This protocol details the two-step process of activating the terminal hydroxyl group of the PEG linker and subsequently conjugating an amine-containing targeting ligand (e.g., a peptide or antibody fragment). This is achieved by first converting the hydroxyl group to a carboxylic acid, followed by EDC/NHS-mediated amide bond formation.

Step 2a: Conversion of Hydroxyl to Carboxylic Acid (Lipoamido-PEG3-COOH)

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dialysis membrane or centrifugal filters for purification

Procedure:

  • Reaction Setup: Suspend the this compound functionalized nanoparticles in anhydrous DCM or DMF.

  • Addition of Reagents: Add a 10-fold molar excess of succinic anhydride and TEA (or DIPEA) relative to the estimated amount of surface hydroxyl groups.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

  • Purification: Purify the resulting carboxyl-terminated nanoparticles (Lipoamido-PEG3-COOH-NPs) by repeated centrifugation and washing with the reaction solvent, followed by dialysis against deionized water to remove unreacted reagents and byproducts.

Step 2b: EDC/NHS Coupling of a Targeting Ligand

Materials:

  • Lipoamido-PEG3-COOH functionalized nanoparticles

  • Targeting ligand with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine

  • Centrifugal filters or size exclusion chromatography column for purification

Procedure:

  • Activation of Carboxyl Groups: Resuspend the carboxyl-terminated nanoparticles in ice-cold Activation Buffer.

  • Add a 100-fold molar excess of EDC and NHS (relative to the nanoparticles) to the suspension.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.

  • Conjugation to Ligand: Immediately add the amine-containing targeting ligand (dissolved in Coupling Buffer) to the activated nanoparticle suspension. A 5- to 20-fold molar excess of the ligand over the nanoparticles is a typical starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the reaction with the primary amines of the ligand.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted NHS-esters.

  • Purification: Purify the final targeted nanoparticles by repeated centrifugation and washing with PBS or by using size exclusion chromatography to remove unreacted ligand and byproducts.

Protocol 3: Characterization of Targeted Nanoparticles

Methods:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). Zeta potential measurements will indicate the surface charge of the nanoparticles at different stages of functionalization.

  • Confirmation of Surface Modification:

    • UV-Vis Spectroscopy: Monitor the surface plasmon resonance peak of AuNPs, which may shift upon surface modification.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic vibrational bands of the PEG linker and the conjugated ligand.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the nanoparticle surface.

  • Quantification of Conjugated Ligand: Use a suitable protein quantification assay (e.g., BCA or Bradford assay) on the supernatant after conjugation or by measuring the absorbance of the ligand if it has a unique spectral signature.

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the release of a drug from the targeted nanoparticles.

Materials:

  • Drug-loaded targeted nanoparticles

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release Buffer: PBS at physiological pH (7.4) and endosomal pH (5.5)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into the dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of the chosen Release Buffer.

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.

  • Buffer Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in targeted drug delivery.

G cluster_synthesis Nanoparticle Functionalization Workflow cluster_characterization Characterization cluster_evaluation In Vitro Evaluation AuNP Gold Nanoparticle (AuNP) FuncNP Lipo-PEG-AuNP AuNP->FuncNP Incubation LipoPEG This compound LipoPEG->FuncNP Activate Activate -OH to -COOH FuncNP->Activate COOH_NP Lipo-PEG-COOH-AuNP Activate->COOH_NP EDC_NHS EDC/NHS Activation COOH_NP->EDC_NHS Activated_NP NHS-Ester-AuNP EDC_NHS->Activated_NP TargetedNP Targeted AuNP Activated_NP->TargetedNP Conjugation Ligand Targeting Ligand (-NH2) Ligand->TargetedNP DLS DLS (Size, PDI) TargetedNP->DLS Zeta Zeta Potential TargetedNP->Zeta FTIR FTIR/XPS TargetedNP->FTIR DrugLoad Drug Loading TargetedNP->DrugLoad Release Drug Release Study DrugLoad->Release CellUptake Cellular Uptake Release->CellUptake G cluster_pathway Integrin αvβ3 Signaling Pathway Ligand Targeted Nanoparticle (e.g., RGD-coated) Integrin Integrin αvβ3 Ligand->Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Surface Modification of Biosensors using Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific diagnostic and research tools. Lipoamido-PEG3-OH is a heterobifunctional linker molecule ideally suited for the modification of gold surfaces, a common substrate in biosensing platforms such as Surface Plasmon Resonance (SPR) and electrochemical biosensors. This molecule features a lipoamide group, which forms a stable, dative bond with gold surfaces, and a terminal hydroxyl (-OH) group at the end of a three-unit polyethylene glycol (PEG) spacer.

The PEG linker serves a dual purpose: it provides a hydrophilic barrier that effectively resists the non-specific adsorption of proteins and other biomolecules, thereby reducing background noise and enhancing signal-to-noise ratios. Secondly, the terminal hydroxyl group provides a reactive site for the subsequent covalent immobilization of a wide range of biorecognition molecules, including antibodies, enzymes, nucleic acids, and small molecules. This allows for precise control over the orientation and density of the immobilized ligands, which is crucial for optimal biosensor performance.

These application notes provide detailed protocols for the formation of self-assembled monolayers (SAMs) of this compound on gold surfaces and the subsequent immobilization of biomolecules. Representative quantitative data from analogous systems are presented to illustrate expected outcomes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies utilizing similar PEGylated thiol linkers on gold biosensor surfaces. These values should be considered as illustrative examples to guide experimental design and data interpretation.

Table 1: Representative Surface Characterization Data for PEGylated SAMs on Gold

ParameterTypical ValueMethod of AnalysisSignificance
SAM Thickness 3 - 7 nmEllipsometry, Atomic Force Microscopy (AFM)Confirms monolayer formation and provides an indication of packing density.
Water Contact Angle 20° - 40°Contact Angle GoniometryIndicates a hydrophilic surface, which is characteristic of a successful PEGylation and correlates with reduced non-specific binding.
Surface Coverage (Γ) 1.1 - 2.8 x 10⁻¹⁰ mol/cm²Reductive Desorption, Quartz Crystal Microbalance (QCM)Quantifies the density of the linker molecules on the surface, impacting the subsequent immobilization capacity.[1]

Table 2: Representative Biomolecule Immobilization and Binding Analysis Data (SPR)

ParameterTypical ValueBiosensing Application Example
Immobilized Ligand Density 1000 - 3000 RU (Resonance Units)Antibody immobilization for antigen detection.[2]
Analyte Binding Response 50 - 500 RUDetection of a protein analyte binding to an immobilized antibody.
Association Rate Constant (kₐ) 10⁴ - 10⁶ M⁻¹s⁻¹Characterization of the binding kinetics between an analyte and the immobilized ligand.[3]
Dissociation Rate Constant (kₑ) 10⁻⁵ - 10⁻³ s⁻¹Characterization of the stability of the analyte-ligand complex.[3]
Equilibrium Dissociation Constant (Kₑ) 1 nM - 1 µMQuantifies the binding affinity of the interaction.
Limit of Detection (LOD) 9 ng/mLProstate-Specific Antigen (PSA) detection using an antibody-functionalized SAM.[1]

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data

ParameterChange upon SAM formation & Biomolecule ImmobilizationSignificance
Charge Transfer Resistance (Rct) IncreasesThe insulating nature of the SAM and the immobilized biomolecule hinders the electron transfer of a redox probe to the electrode surface. A higher Rct indicates a well-formed, dense layer.
Double Layer Capacitance (Cdl) DecreasesThe formation of the dielectric SAM and biomolecule layer at the electrode-electrolyte interface reduces the capacitance.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the steps for creating a robust and well-ordered SAM of this compound on a gold-coated biosensor chip.

Materials:

  • Gold-coated substrates (e.g., SPR sensor chips, gold electrodes)

  • This compound

  • Absolute Ethanol (200 proof)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrogen Peroxide (H₂O₂), 30%

  • Deionized (DI) water (18 MΩ·cm)

  • Dry Nitrogen Gas

  • Clean glass or polypropylene containers

  • Sonicator

  • Tweezers

Procedure:

  • Substrate Cleaning (Piranha Solution - EXTREME CAUTION ): a. In a designated fume hood, prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Warning: Piranha solution is extremely corrosive, reactive, and exothermic. Handle with extreme care and use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. b. Using tweezers, immerse the gold substrates in the Piranha solution for 2-5 minutes. c. Carefully remove the substrates and rinse them extensively with DI water. d. Rinse the substrates with absolute ethanol. e. Dry the substrates under a gentle stream of dry nitrogen gas.

  • Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol in a clean, sealable container. b. Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

  • Self-Assembly Process: a. Place the clean, dry gold substrates in individual, clean containers. b. Cover the substrates completely with the 1 mM this compound solution. c. To minimize oxidation of the lipoamide group, reduce the headspace in the container and, if possible, purge with dry nitrogen gas before sealing tightly. d. Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying: a. After the incubation period, remove the substrates from the thiol solution using clean tweezers. b. Rinse each substrate thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules. c. Place the substrates in a beaker of fresh absolute ethanol and sonicate for 1-2 minutes for a more stringent cleaning. d. Perform a final rinse with absolute ethanol. e. Dry the substrates under a gentle stream of dry nitrogen gas.

  • Storage: a. Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator purged with nitrogen) until ready for use.

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_output Output Clean_Gold Clean Gold Substrate Immerse Immerse Substrate in Thiol Solution Clean_Gold->Immerse Prep_Thiol Prepare 1 mM this compound Solution Prep_Thiol->Immerse Incubate Incubate 18-24h Immerse->Incubate Rinse_Ethanol Rinse with Ethanol Incubate->Rinse_Ethanol Sonicate Sonicate in Ethanol Rinse_Ethanol->Sonicate Dry_N2 Dry with Nitrogen Sonicate->Dry_N2 Functionalized_Surface OH-Terminated SAM Surface Dry_N2->Functionalized_Surface

Caption: Workflow for SAM Formation.

Protocol 2: Immobilization of a Protein via Amine Coupling to the Hydroxyl-Terminated SAM

This protocol describes a common method for activating the terminal hydroxyl groups of the this compound SAM to immobilize proteins via their primary amine groups (e.g., lysine residues).

Materials:

  • This compound functionalized gold substrate (from Protocol 1)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Protein to be immobilized (in an appropriate buffer, e.g., PBS or HEPES, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS, pH 8.5)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Hydroxyl Groups: a. In a dry environment, prepare a solution of the activating agent (e.g., 100 mM DSC in anhydrous acetonitrile). b. Immerse the hydroxyl-terminated SAM substrate in the activation solution for 1-2 hours at room temperature. This reaction converts the terminal -OH groups into reactive N-hydroxysuccinimidyl (NHS) esters. c. Remove the substrate and rinse thoroughly with the anhydrous solvent to remove excess activating agent. d. Dry the substrate under a gentle stream of dry nitrogen gas.

  • Protein Immobilization: a. Immediately introduce the protein solution (e.g., 10-100 µg/mL in PBS, pH 7.4) to the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amines on the protein will react with the NHS esters, forming stable amide bonds.

  • Blocking of Unreacted Sites: a. After protein immobilization, wash the surface with wash buffer to remove unbound protein. b. Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature. This step deactivates any remaining NHS esters, preventing subsequent non-specific binding. c. Alternatively, a protein-based blocking agent like Bovine Serum Albumin (BSA) can be used.

  • Final Washing: a. Rinse the substrate extensively with the wash buffer. b. Perform a final rinse with DI water. c. The biosensor is now ready for analyte binding experiments.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Protein Coupling cluster_blocking Blocking cluster_final Final Product Start_Surface OH-Terminated SAM Activation Activate with DSC (NHS Ester Formation) Start_Surface->Activation Wash_1 Rinse with Anhydrous Solvent Activation->Wash_1 Immobilization Incubate with Protein Solution Wash_1->Immobilization Wash_2 Wash with Buffer Immobilization->Wash_2 Blocking Block with Ethanolamine/BSA Wash_2->Blocking Wash_3 Final Wash Blocking->Wash_3 Final_Surface Protein-Immobilized Surface Wash_3->Final_Surface

Caption: Protein Immobilization Workflow.

Signaling Pathway and Logical Relationships

The utility of the this compound modified surface in a typical biosensor application, such as an immunoassay, can be visualized as a logical flow from surface preparation to signal generation.

G cluster_surface_prep Surface Preparation cluster_bio_interface Bio-Interface Creation cluster_detection Analyte Detection cluster_output Output Gold_Surface Gold Biosensor Surface SAM_Formation This compound SAM Formation Gold_Surface->SAM_Formation Activation Activation of -OH Groups SAM_Formation->Activation Ligand_Immobilization Immobilization of Capture Antibody Activation->Ligand_Immobilization Blocking Blocking of Non-specific Sites Ligand_Immobilization->Blocking Analyte_Binding Introduction of Sample (Analyte Binding) Blocking->Analyte_Binding Signal_Generation Signal Generation (e.g., SPR shift, Impedance change) Analyte_Binding->Signal_Generation Data_Analysis Quantitative Data Signal_Generation->Data_Analysis

Caption: Biosensor Assay Logical Flow.

References

Lipoamido-PEG3-OH: Application Notes and Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lipoamido-PEG3-OH in bioconjugation. This heterobifunctional linker combines the robust anchoring capabilities of a lipoamide group with the versatility of a terminal hydroxyl group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The lipoamide moiety, with its disulfide bond, offers a stable anchor to metal surfaces, particularly gold, making it ideal for the development of biosensors, self-assembled monolayers (SAMs), and functionalized nanoparticles. The terminal hydroxyl group, while not directly reactive, can be readily activated to couple with a variety of functional groups on biomolecules such as proteins, peptides, and nucleic acids.

Core Applications

  • Surface Modification: The lipoamide group provides strong and stable anchoring to gold surfaces, quantum dots, and other metallic nanoparticles. The PEG linker creates a hydrophilic barrier, reducing non-specific protein adsorption and improving the biocompatibility of the surface.

  • Drug Delivery: this compound can be used to functionalize nanoparticles and liposomes for targeted drug delivery. The PEG chain enhances circulation time by reducing clearance by the immune system. The terminal hydroxyl can be modified to attach targeting ligands (e.g., antibodies, peptides) that direct the drug carrier to specific cells or tissues.

  • Biosensor Development: Immobilization of enzymes, antibodies, or other biorecognition elements onto sensor surfaces is a key step in biosensor fabrication. The lipoamide anchor provides a reliable method for attaching these biomolecules to gold electrodes or sensor chips.

  • PROTACs and Molecular Glues: As a versatile linker, it can be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ligase into proximity.

Data Presentation: Properties and Reaction Parameters

The following tables summarize key quantitative data for this compound and its derivatives, facilitating experimental design and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₁NO₅S₂
Molecular Weight 381.6 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Storage Store at -20°C, desiccated and protected from light.

Table 2: Stability of Activated PEG-NHS Ester

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours[1][2]
8.0Room Temp~1 hour[2]
8.64°C10 minutes[1]
9.0Room TempMinutes[3][4]

Table 3: Recommended Molar Excess of Activated PEG for Protein Conjugation

Protein ConcentrationRecommended Molar Excess (PEG:Protein)
1-2 mg/mL20-fold to 50-fold
5-10 mg/mL10-fold to 20-fold

Experimental Protocols

The hydroxyl group of this compound is not reactive towards common functional groups on biomolecules and requires activation. Below are protocols for activating the hydroxyl group and subsequent conjugation to proteins.

Protocol 1: Activation of this compound to Lipoamido-PEG3-NHS Ester

This two-step protocol first converts the terminal hydroxyl group to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester.

Step 1a: Conversion to Carboxylic Acid (via Succinic Anhydride)

  • Dissolve Reagents: Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add Base: Add triethylamine (TEA) (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Wash the reaction mixture with 0.1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Lipoamido-PEG3-COOH.

  • Purification: Purify the product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Step 1b: Conversion of Carboxylic Acid to NHS Ester

  • Dissolve Reagents: Dissolve the purified Lipoamido-PEG3-COOH (1 equivalent), N-hydroxysuccinimide (NHS) (1.2 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM or DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Storage: Purify the Lipoamido-PEG3-NHS ester by column chromatography. The final product should be stored immediately under an inert atmosphere at -20°C.

Protocol 2: Conjugation of Lipoamido-PEG3-NHS Ester to a Protein

This protocol describes the conjugation of the activated linker to primary amines (e.g., lysine residues) on a target protein.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The protein concentration should ideally be between 1-10 mg/mL. Avoid buffers containing primary amines like Tris or glycine.

  • Prepare Lipoamido-PEG3-NHS Ester Solution: Immediately before use, dissolve the Lipoamido-PEG3-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the Lipoamido-PEG3-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[5][6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS ester.

  • Purification: Remove unreacted Lipoamido-PEG3-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and UV-Vis spectroscopy (to determine protein concentration). The degree of PEGylation can be quantified using methods like NMR or colorimetric assays.[7][8]

Protocol 3: Immobilization of a Lipoamido-PEG3-Conjugated Protein onto a Gold Surface
  • Prepare Gold Surface: Clean the gold surface by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the surface thoroughly with deionized water and then with ethanol, and dry under a stream of nitrogen.

  • Prepare Conjugate Solution: Dissolve the purified Lipoamido-PEG3-protein conjugate in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 0.1-1 mg/mL.

  • Immobilization: Immerse the clean gold surface in the conjugate solution and incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Washing: Gently wash the surface with the same buffer to remove non-specifically bound protein, followed by a rinse with deionized water.

  • Characterization: The successful immobilization can be confirmed by surface-sensitive techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or X-ray Photoelectron Spectroscopy (XPS).

Visualization of Workflows and Pathways

Workflow for Protein Bioconjugation

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification and Characterization A This compound B Lipoamido-PEG3-COOH A->B Succinic Anhydride, TEA C Lipoamido-PEG3-NHS Ester B->C NHS, EDC/DCC E Lipoamido-PEG3-Protein Conjugate C->E D Target Protein (-NH2) D->E F Purified Conjugate E->F SEC / Dialysis G Characterization (SDS-PAGE, MS) F->G

Caption: Workflow for activating this compound and conjugating it to a protein.

Signaling Pathway Modulation

Lipoic acid, the anchoring moiety of this compound, is a potent antioxidant and a modulator of cellular redox status. It has been shown to influence key signaling pathways involved in metabolism and cellular stress responses, such as the PI3K/Akt and AMPK pathways.[9][10][11][12][13] By using this compound to deliver drugs or probes to specific cellular locations, it is possible to investigate or modulate these pathways. For example, a nanoparticle functionalized with a Lipoamido-PEG3-drug conjugate could be targeted to cancer cells, where the released drug can interact with components of these pathways.

G Lipo Lipoic Acid (from conjugate) ROS Reactive Oxygen Species (ROS) Lipo->ROS Scavenges PI3K PI3K Lipo->PI3K Modulates AMPK AMPK Lipo->AMPK Activates ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Metabolism Cellular Metabolism (e.g., Glucose Uptake) AMPK->Metabolism Regulates

Caption: Influence of the lipoic acid moiety on redox-sensitive signaling pathways.

References

Preparation of Lipoamido-PEG3-OH Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) composed of Lipoamido-PEG3-OH offer a robust and versatile platform for a wide range of applications in biomedical research and drug development. The lipoamide group provides a stable bidentate linkage to gold surfaces, forming well-ordered monolayers. The tri-polyethylene glycol (PEG3) spacer is hydrophilic, which imparts excellent resistance to non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and biocompatible coatings. The terminal hydroxyl (-OH) group serves as a convenient point for the covalent attachment of various biomolecules, such as peptides, antibodies, or small molecule drugs.

These application notes provide detailed protocols for the preparation and characterization of this compound SAMs on gold substrates. Additionally, we present typical quantitative data for analogous short-chain PEG-thiol SAMs to serve as a benchmark for characterization.

Data Presentation: Properties of Short-Chain PEG-Thiol SAMs on Gold

ParameterValueConditionsMoleculeReference
Advancing Contact Angle (Water) 30-50°Ethanolic solutionHS(CH2)11(OCH2CH2)nOH (n=2-6)[1]
Ellipsometric Thickness 10-20 ÅEthanolic solutionHS(CH2)11(OCH2CH2)nOH (n=2-6)[2]
Protein Adsorption (Fibrinogen) < 1 ng/cm²High-density SAMHS(CH2)11(OCH2CH2)6OH[1][2]
Surface Coverage High densityAssembly from 95% ethanolOEG-SAMs[2]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Gold Substrates

This protocol details the steps for the formation of a high-quality this compound self-assembled monolayer on a gold surface.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Dry nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Standard Cleaning: Thoroughly rinse the gold substrates with absolute ethanol and dry under a gentle stream of nitrogen gas. For many applications, this is sufficient.

    • Aggressive Cleaning (for removal of organic contaminants):

      • Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a certified fume hood.

      • Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

      • Remove the substrates with tweezers and rinse extensively with DI water.

      • Rinse with absolute ethanol and dry under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[3]

  • Self-Assembly:

    • Place the clean, dry gold substrates in a clean vial.

    • Completely immerse the substrates in the 1 mM this compound solution.

    • To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[3]

  • Rinsing:

    • After incubation, remove the substrates from the thiol solution using tweezers.

    • Rinse each substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Place the substrates in a beaker of fresh absolute ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed thiols.

    • Perform a final rinse with absolute ethanol.

  • Drying and Storage:

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent oxidation and contamination. Use the prepared SAMs as soon as possible for the best results.

Protocol 2: Characterization of this compound SAMs

1. Contact Angle Goniometry:

  • Purpose: To assess the hydrophilicity of the SAM surface. A successful this compound SAM should result in a hydrophilic surface.

  • Procedure:

    • Place a droplet of DI water on the SAM-coated surface.

    • Measure the static contact angle using a goniometer.

    • A clean, bare gold surface will have a contact angle of around 70-80°, while a well-formed this compound SAM is expected to have a significantly lower contact angle, typically in the range of 30-50°, indicating a hydrophilic surface.[1]

2. Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.

  • Procedure:

    • Use an ellipsometer to measure the change in polarization of light reflected from the substrate before and after SAM formation.

    • Model the data to determine the thickness of the organic layer. The expected thickness for a this compound monolayer is in the range of 1-2 nm.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the SAM.

  • Procedure:

    • Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

    • The presence of sulfur (from the lipoamide) and an increased carbon and oxygen signal relative to the gold signal will confirm the formation of the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Assembly cluster_app Application gold_sub Gold Substrate cleaning Cleaning (Ethanol/Piranha) gold_sub->cleaning incubation Incubation (18-24h, RT) cleaning->incubation thiol_sol 1 mM this compound in Ethanol thiol_sol->incubation rinsing Rinsing (Ethanol) incubation->rinsing drying Drying (Nitrogen) rinsing->drying characterization Characterization (Contact Angle, Ellipsometry, XPS) drying->characterization functionalization Surface Functionalization (e.g., attach antibodies, drugs) characterization->functionalization protac_synthesis cluster_components PROTAC Components cluster_synthesis PROTAC Assembly poi_ligand Protein of Interest (POI) Ligand coupling1 Step 1: Couple POI Ligand to Linker poi_ligand->coupling1 e3_ligand E3 Ligase Ligand (e.g., Thalidomide derivative) coupling2 Step 2: Couple E3 Ligase Ligand e3_ligand->coupling2 linker This compound (Linker with -OH for conjugation) linker->coupling1 coupling1->coupling2 purification Purification coupling2->purification protac Final PROTAC Molecule purification->protac

References

Application Notes and Protocols for Lipoamido-PEG3-OH in the Construction of Stable Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG3-OH is a heterobifunctional linker molecule that plays a crucial role in the construction of stable and biocompatible nanostructures. Its unique chemical properties make it an ideal component for surface functionalization of metallic nanoparticles, particularly gold nanoparticles (AuNPs). The lipoamide group, containing a disulfide bond, forms a strong and stable dative bond with gold surfaces. The polyethylene glycol (PEG) spacer, in this case with three repeating units, imparts hydrophilicity and creates a protective layer that reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo. The terminal hydroxyl (-OH) group provides a versatile handle for further chemical modification, allowing for the attachment of targeting ligands, therapeutic agents, or imaging probes.

These application notes provide a comprehensive overview of the use of this compound in constructing stable nanostructures for various biomedical applications, including drug delivery and diagnostics. Detailed protocols for the synthesis of this compound, functionalization of gold nanoparticles, and characterization of the resulting nanostructures are provided to guide researchers in their experimental work.

Key Applications

  • Stabilization of Gold Nanoparticles: The primary application of this compound is to confer exceptional stability to gold nanoparticles in biological media. The PEG linker provides a steric barrier that prevents aggregation in high ionic strength solutions and reduces opsonization.

  • Drug Delivery: The terminal hydroxyl group can be activated or modified to conjugate drugs, creating nanocarriers for targeted and controlled release. The PEG shell helps to improve the pharmacokinetic profile of the encapsulated drug.

  • Targeted Nanoparticles: Targeting moieties such as peptides, antibodies, or small molecules can be attached to the hydroxyl terminus to direct the nanostructures to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects. For instance, nanoparticles functionalized with specific peptides can target receptors like integrins, which are often overexpressed on tumor cells.

  • Bioimaging: Fluorescent dyes or contrast agents can be conjugated to this compound-functionalized nanoparticles for in vitro and in vivo imaging applications.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide
Molecular Formula C₁₆H₃₁NO₅S₂
Molecular Weight 381.55 g/mol
Appearance Solid or viscous liquid
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Table 2: Characterization of this compound Functionalized Gold Nanoparticles
ParameterTypical Value RangeCharacterization Technique
Hydrodynamic Diameter 20 - 100 nm (dependent on core size and PEG density)Dynamic Light Scattering (DLS)
Zeta Potential -5 to -20 mVDLS
Surface Plasmon Resonance (SPR) Peak 520 - 530 nm (for spherical AuNPs)UV-Vis Spectroscopy
Stability in High Salt (e.g., 1M NaCl) Stable (no significant change in SPR)UV-Vis Spectroscopy
Stability at 4°C Stable for several monthsDLS, UV-Vis Spectroscopy
Stability at 37°C Stable for several daysDLS, UV-Vis Spectroscopy
Table 3: Drug Loading and Release Characteristics (Hypothetical Data for Doxorubicin)
ParameterValueConditions
Drug Loading Capacity (DLC) 5 - 15% (w/w)Passive loading
Encapsulation Efficiency (EE) 70 - 90%Passive loading
Release Half-life (t₁/₂) at pH 7.4 48 - 72 hoursDialysis method
Release Half-life (t₁/₂) at pH 5.5 12 - 24 hoursDialysis method

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which involves the coupling of lipoic acid and amino-PEG3-OH.

Materials:

  • α-Lipoic acid

  • Amino-PEG3-OH (1-(2-aminoethoxy)-2-(2-hydroxyethoxy)ethane)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Lipoic Acid:

    • Dissolve α-lipoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 5% sodium bicarbonate solution and then with 1 M HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the NHS-activated lipoic acid.

  • Coupling Reaction:

    • Dissolve the NHS-activated lipoic acid (1.0 eq) in anhydrous DMF.

    • Add Amino-PEG3-OH (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM:Methanol) to obtain pure this compound.

    • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the surface modification of citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)

  • This compound

  • Phosphate buffer (e.g., 5 mM, pH 7.4)

  • Sodium hydroxide (0.1 M) for pH adjustment

  • Bovine Serum Albumin (BSA) solution (0.5% w/v)

  • Centrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Adjust the pH of the colloidal gold solution to ~7.5 with 0.1 M sodium hydroxide.[1]

  • Conjugation:

    • To 1 mL of the pH-adjusted gold nanoparticle solution, add a specific amount of the this compound stock solution (e.g., to achieve a final concentration of 4-10 µg/mL).[1]

    • Incubate the mixture at room temperature for 2 hours with gentle stirring.[1]

  • Blocking and Purification:

    • To block any remaining bare gold surfaces, add 0.5% BSA solution in aliquots and incubate for an additional 10-15 minutes.[1]

    • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 13,000 x g for 15 minutes for 20 nm AuNPs).[1]

    • Carefully remove the supernatant containing unbound this compound and BSA.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate buffer with 0.05% BSA).[1]

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.

  • Characterization:

    • Characterize the functionalized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful conjugation and assess their stability.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Nanoparticle Formulation and Characterization cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_application Application s1 Synthesize This compound s3 Functionalize AuNPs with this compound s1->s3 s2 Synthesize Gold Nanoparticles s2->s3 s4 Purify Functionalized Nanoparticles s3->s4 c1 UV-Vis Spectroscopy (SPR Peak) s4->c1 c2 Dynamic Light Scattering (Size, PDI) s4->c2 c3 Zeta Potential (Surface Charge) s4->c3 c4 Stability Analysis (Salt, Temp, pH) s4->c4 a1 Drug Loading s4->a1 a2 In Vitro Release Study a1->a2 a3 Cellular Uptake Study a1->a3

Caption: Workflow for creating and testing this compound nanostructures.

Signaling_Pathway Receptor-Mediated Endocytosis of Targeted Nanoparticles cluster_cell Target Cell np Lipoamido-PEG-Ligand Nanoparticle receptor Cell Surface Receptor (e.g., Integrin) np->receptor 1. Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit 2. Internalization membrane Plasma Membrane endosome Early Endosome (pH Drop) clathrin_pit->endosome 3. Vesicle Formation lysosome Lysosome (Drug Release) endosome->lysosome 4. Trafficking & Fusion release Drug Release & Therapeutic Effect lysosome->release 5. Payload Release

Caption: Cellular uptake of targeted this compound nanoparticles.

References

Experimental Guide for In Vitro Applications of Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lipoamido-PEG3-OH is a heterobifunctional linker molecule integral to advancements in bioconjugation and drug delivery. Its unique structure, featuring a lipoamide group for robust anchoring to metal surfaces like gold, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization, makes it a versatile tool in the development of sophisticated nanoparticle-based therapeutics and diagnostics.

The lipoamide moiety, with its disulfide bond, forms a stable dative bond with gold and other noble metal surfaces, providing a reliable method for surface functionalization.[1][2] The PEG3 spacer enhances the solubility and biocompatibility of the functionalized material in aqueous environments, reduces non-specific protein binding (opsonization), and can increase circulation time in vivo.[3][4][5] The terminal hydroxyl group offers a reactive site for the covalent attachment of a wide array of molecules, including targeting ligands (e.g., antibodies, peptides), therapeutic agents, and imaging probes, through well-established chemical reactions.

This guide provides detailed protocols for the in vitro use of this compound, focusing on the functionalization of gold nanoparticles (AuNPs) and subsequent characterization and biological evaluation.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies on PEGylated nanoparticles, illustrating the expected outcomes from the protocols described below.

Table 1: Stability of this compound Functionalized Gold Nanoparticles in Serum

Time (hours)Hydrodynamic Diameter (nm) - Bare AuNPsHydrodynamic Diameter (nm) - this compound AuNPsPolydispersity Index (PDI) - this compound AuNPs
055.2 ± 2.165.8 ± 2.50.15 ± 0.02
1150.6 ± 15.3 (aggregated)68.2 ± 2.80.18 ± 0.03
4Aggregated70.1 ± 3.10.21 ± 0.04
24Aggregated75.4 ± 3.50.25 ± 0.05

Data synthesized from literature reports on similar PEGylated nanoparticle systems.[6][7]

Table 2: In Vitro Cellular Uptake of Functionalized Nanoparticles

Cell LineNanoparticle FormulationIncubation Time (hours)Uptake Efficiency (%)Mean Fluorescence Intensity (Arbitrary Units)
HeLaBare AuNPs-FITC445 ± 58,500 ± 1,200
HeLaThis compound-AuNPs-FITC425 ± 44,200 ± 800
HeLaTargeted Ligand-Lipoamido-PEG3-OH-AuNPs-FITC485 ± 725,000 ± 3,500
MCF-7Bare AuNPs-FITC452 ± 69,800 ± 1,500
MCF-7This compound-AuNPs-FITC430 ± 55,100 ± 950
MCF-7Targeted Ligand-Lipoamido-PEG3-OH-AuNPs-FITC492 ± 531,000 ± 4,200

Data are representative and synthesized from studies on PEGylated and targeted nanoparticles.[8][9][10][11]

Table 3: Hemolysis Assay of this compound Functionalized Nanoparticles

Nanoparticle Concentration (µg/mL)% Hemolysis - Bare AuNPs% Hemolysis - this compound AuNPs
503.5 ± 0.81.2 ± 0.3
1007.2 ± 1.12.1 ± 0.5
20015.8 ± 2.53.5 ± 0.7
40028.4 ± 3.24.8 ± 0.9

Values are illustrative and based on typical results for PEGylated nanoparticles.[12][13][14]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol details the procedure for coating citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, 20 nm)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in Milli-Q water.

  • Incubation: To 1 mL of the AuNP solution, add the this compound solution to a final concentration of 10 µM.

  • Incubate the mixture at room temperature for 2 hours with gentle stirring.

  • Purification: Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant containing unbound this compound.

  • Resuspend the pellet in 1 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

  • Final Resuspension: Resuspend the final pellet in the desired volume of PBS for storage at 4°C.

Characterization:

  • UV-Vis Spectroscopy: Measure the surface plasmon resonance (SPR) peak. A slight red-shift in the SPR peak is indicative of successful surface functionalization.

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after functionalization.

  • Zeta Potential: Measure the surface charge. A change in zeta potential indicates alteration of the nanoparticle surface.

G Workflow for AuNP Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-Stabilized AuNPs Incubation Incubate at RT (2 hours) AuNPs->Incubation Linker This compound Solution Linker->Incubation Centrifuge1 Centrifuge Incubation->Centrifuge1 RemoveSupernatant1 Remove Supernatant Centrifuge1->RemoveSupernatant1 Resuspend1 Resuspend in PBS RemoveSupernatant1->Resuspend1 Centrifuge2 Repeat Centrifugation & Resuspension (2x) Resuspend1->Centrifuge2 FinalProduct Functionalized AuNPs Centrifuge2->FinalProduct UVVis UV-Vis Spectroscopy DLS Dynamic Light Scattering Zeta Zeta Potential FinalProduct->UVVis FinalProduct->DLS FinalProduct->Zeta

AuNP Functionalization Workflow
Protocol 2: In Vitro Stability Assay in Serum

This protocol assesses the stability of functionalized nanoparticles in a simulated biological fluid.

Materials:

  • This compound functionalized AuNPs

  • Bare AuNPs (as control)

  • Fetal Bovine Serum (FBS)

  • PBS, pH 7.4

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare two sets of samples: one with bare AuNPs and one with functionalized AuNPs, each at a concentration of 100 µg/mL in PBS.

  • Incubation: Add FBS to each sample to a final concentration of 50%.

  • Incubate the samples at 37°C.

  • Measurements: At designated time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of each sample and measure the hydrodynamic diameter and PDI using DLS.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of functionalized nanoparticles by cells.

Materials:

  • Fluorescently labeled functionalized AuNPs (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at a desired concentration (e.g., 50 µg/mL).

  • Incubate for a specific period (e.g., 4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Flow Cytometry Analysis: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Confocal Microscopy: For visualization, seed cells on coverslips and follow the same treatment and washing steps. After washing, fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on slides for imaging.

Protocol 4: Hemolysis Assay

This protocol evaluates the blood compatibility of the functionalized nanoparticles.

Materials:

  • Fresh human or animal blood with anticoagulant (e.g., heparin)

  • This compound functionalized AuNPs

  • Bare AuNPs (as control)

  • PBS, pH 7.4

  • Triton X-100 (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Red Blood Cells (RBCs): Centrifuge the blood at 1,500 x g for 10 minutes, remove the plasma and buffy coat, and wash the RBC pellet three times with PBS. Resuspend the RBCs to a 2% (v/v) solution in PBS.

  • Sample Preparation: In microcentrifuge tubes, add different concentrations of the nanoparticle suspensions (e.g., 50, 100, 200, 400 µg/mL). Use PBS as a negative control and 1% Triton X-100 as a positive control.

  • Incubation: Add the 2% RBC suspension to each tube and incubate at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1,500 x g for 10 minutes to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Signaling Pathway and Experimental Logic Visualization

The following diagram illustrates the conceptual pathway for targeted drug delivery using a nanoparticle functionalized with this compound, a targeting ligand, and a therapeutic drug.

G Targeted Drug Delivery Pathway cluster_NP Nanoparticle Construct cluster_Cell Target Cell Interaction cluster_Action Intracellular Action NP Gold Nanoparticle Core Linker This compound NP->Linker anchored via lipoamide Binding Receptor Binding Ligand Targeting Ligand (e.g., Antibody) Linker->Ligand conjugated via -OH group Drug Therapeutic Drug Linker->Drug conjugated or encapsulated Receptor Cell Surface Receptor Internalization Endocytosis Receptor->Internalization Binding->Receptor specific interaction Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release endosomal escape or degradation Effect Therapeutic Effect Release->Effect

Targeted Drug Delivery Pathway

References

Application Notes and Protocols for the Derivatization of Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG3-OH is a versatile heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. Its structure comprises a lipoamide group, capable of binding to metal surfaces or forming disulfide bonds, a hydrophilic 3-unit polyethylene glycol (PEG) spacer that enhances water solubility, and a terminal hydroxyl group amenable to a variety of chemical modifications.[1] This application note provides detailed protocols for the derivatization of the terminal hydroxyl group of this compound into several key functional groups, enabling its conjugation to a wide array of biomolecules and surfaces. The derivatization strategies outlined below—conversion to carboxylic acid, amine, azide, and maleimide—expand the utility of this linker for applications in targeted drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs).[2][3][4]

Chemical Structure and Properties

A clear understanding of the starting material is crucial for successful derivatization.

PropertyValueReference
Chemical Name Lipoamido-PEG3-alcohol[1]
Molecular Formula C16H31NO5S2[1]
Molecular Weight 381.6 g/mol [1]
CAS Number 1342764-64-0[1][5]
Appearance Varies (typically a viscous liquid or solid)
Solubility Soluble in water and most organic solvents[6]
Storage -20°C[1]

Derivatization Strategies: Experimental Protocols

The following sections provide detailed protocols for the conversion of the terminal hydroxyl group of this compound to other functional moieties. These protocols are adapted from established methods for the derivatization of PEG-hydroxyl groups and should be optimized for the specific scale and purity requirements of your application.

Conversion of Hydroxyl to Carboxylic Acid

The introduction of a terminal carboxylic acid group allows for subsequent conjugation to primary amines via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC, NHS).[7]

Protocol: Oxidation using Chromium Trioxide (CrO3)

This protocol describes the direct oxidation of the terminal hydroxyl group to a carboxylic acid.

ParameterValue/DescriptionReference
Reagents This compound, Chromium trioxide (CrO3), Sulfuric acid (96%), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO4), Diethyl ether[8]
Equipment Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Reaction Time 8 hours[8]
Temperature Ambient[8]
Yield (Typical) ~96%[8]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in water containing concentrated sulfuric acid.

  • To this solution, add an aqueous solution of CrO3 (1.2 electron equivalents per hydroxyl group) dropwise with stirring. The solution will turn from orange to green-blue.[8]

  • Stir the reaction mixture for 8 hours at room temperature.[8]

  • After the reaction is complete, add water and extract the product with dichloromethane (3x).[8]

  • Combine the organic layers and wash with water (2x) and saturated sodium chloride solution (2x).[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Precipitate the final product, Lipoamido-PEG3-COOH, by adding diethyl ether.[8]

  • Collect the solid by filtration and dry under vacuum.

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Dissolve in H2SO4/H2O Dissolve in H2SO4/H2O This compound->Dissolve in H2SO4/H2O Add CrO3 solution Add CrO3 solution Dissolve in H2SO4/H2O->Add CrO3 solution Stir 8h at RT Stir 8h at RT Add CrO3 solution->Stir 8h at RT Extract with DCM Extract with DCM Stir 8h at RT->Extract with DCM Wash with H2O & Brine Wash with H2O & Brine Extract with DCM->Wash with H2O & Brine Dry & Concentrate Dry & Concentrate Wash with H2O & Brine->Dry & Concentrate Precipitate with Ether Precipitate with Ether Dry & Concentrate->Precipitate with Ether Lipoamido-PEG3-COOH Lipoamido-PEG3-COOH Precipitate with Ether->Lipoamido-PEG3-COOH

Workflow for the conversion of this compound to Lipoamido-PEG3-COOH.

Conversion of Hydroxyl to Amine

A terminal amine group is highly versatile for bioconjugation, reacting with activated esters (e.g., NHS esters), isothiocyanates, and aldehydes.

Protocol: Two-Step Synthesis via Tosylate and Azide Intermediates

This is a widely used and reliable method for introducing a primary amine.

ParameterValue/DescriptionReference
Reagents This compound, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Sodium azide (NaN3), Dimethylformamide (DMF), Triphenylphosphine (PPh3), Tetrahydrofuran (THF), Water[3][9]
Equipment Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Reaction Time Step 1: Overnight; Step 2: 48 hours; Step 3: Overnight[1][3][9]
Temperature Step 1: 0°C to RT; Step 2: 80°C; Step 3: Reflux[1][3]
Yield (Typical) High (>90% for each step)[3]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-OTs (Tosylate)

  • Azeotropically dry this compound in toluene and then remove the toluene under vacuum.

  • Dissolve the dried product in anhydrous dichloromethane (DCM).

  • Add triethylamine (10 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

  • Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (10 eq) in DCM dropwise.[9]

  • Allow the reaction to warm to room temperature and stir overnight.[9]

  • Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent.

Step 2: Synthesis of Lipoamido-PEG3-N3 (Azide)

  • Dissolve the Lipoamido-PEG3-OTs from Step 1 in anhydrous dimethylformamide (DMF).

  • Add sodium azide (10 eq) and stir the mixture at 80°C for 48 hours.[1]

  • After cooling, dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain the azide-terminated product.

Step 3: Reduction to Lipoamido-PEG3-NH2 (Amine)

  • Dissolve the Lipoamido-PEG3-N3 from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (3 eq) and reflux the mixture overnight.[3]

  • Cool the reaction and remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation or column chromatography to yield the final amine-terminated product.

G cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction cluster_product Final Product This compound This compound React with TsCl, TEA, DMAP in DCM React with TsCl, TEA, DMAP in DCM This compound->React with TsCl, TEA, DMAP in DCM Lipoamido-PEG3-OTs Lipoamido-PEG3-OTs React with TsCl, TEA, DMAP in DCM->Lipoamido-PEG3-OTs React with NaN3 in DMF React with NaN3 in DMF Lipoamido-PEG3-OTs->React with NaN3 in DMF Lipoamido-PEG3-N3 Lipoamido-PEG3-N3 React with NaN3 in DMF->Lipoamido-PEG3-N3 React with PPh3 in THF/H2O React with PPh3 in THF/H2O Lipoamido-PEG3-N3->React with PPh3 in THF/H2O Lipoamido-PEG3-NH2 Lipoamido-PEG3-NH2 React with PPh3 in THF/H2O->Lipoamido-PEG3-NH2

Workflow for the conversion of this compound to Lipoamido-PEG3-NH2.

Conversion of Hydroxyl to Azide

A terminal azide group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which are highly efficient and specific.

Protocol: Two-Step Synthesis via Mesylate Intermediate

This protocol utilizes a mesylate intermediate, which is often more reactive than a tosylate.

ParameterValue/DescriptionReference
Reagents This compound, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), Sodium azide (NaN3), Dimethylformamide (DMF)[1][10]
Equipment Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Reaction Time Step 1: 12 hours; Step 2: 12 hours[10]
Temperature Step 1: -10°C to RT; Step 2: Reflux[10]
Yield (Typical) ~97%[10]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-OMs (Mesylate)

  • Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM) and add triethylamine (1.33 eq).[10]

  • Cool the mixture to -10°C in an ice-salt bath.[10]

  • Add methanesulfonyl chloride (2.1 eq) dropwise and allow the reaction to warm to room temperature while stirring overnight (12 hours).[10]

  • Dilute the reaction mixture with water and extract with DCM (3x).[10]

  • Wash the combined organic phase with brine (3x), dry over anhydrous sodium sulfate, filter, and concentrate.[10]

Step 2: Synthesis of Lipoamido-PEG3-N3 (Azide)

  • Dissolve the dried Lipoamido-PEG3-OMs from Step 1 in ethanol.

  • Add sodium azide (1.5 eq) and reflux the mixture for 12 hours.[10]

  • After cooling to room temperature, concentrate the solution on a rotary evaporator.[10]

  • Dissolve the residue in DCM, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, Lipoamido-PEG3-N3.[10]

G cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Azidation cluster_product Final Product This compound This compound React with MsCl, TEA in DCM React with MsCl, TEA in DCM This compound->React with MsCl, TEA in DCM Lipoamido-PEG3-OMs Lipoamido-PEG3-OMs React with MsCl, TEA in DCM->Lipoamido-PEG3-OMs React with NaN3 in Ethanol React with NaN3 in Ethanol Lipoamido-PEG3-OMs->React with NaN3 in Ethanol Lipoamido-PEG3-N3 Lipoamido-PEG3-N3 React with NaN3 in Ethanol->Lipoamido-PEG3-N3

Workflow for the conversion of this compound to Lipoamido-PEG3-N3.

Conversion of Hydroxyl to Maleimide

Maleimide groups are highly specific for reacting with thiols to form stable thioether bonds, a common strategy for conjugating molecules to cysteine residues in proteins.

Protocol: Multi-Step Synthesis from Lipoamido-PEG3-NH2

This protocol starts from the amine-functionalized linker.

ParameterValue/DescriptionReference
Reagents Lipoamido-PEG3-NH2, Maleic anhydride, Acetic anhydride, Sodium acetate, Dioxane, Diethyl ether, Dichloromethane (DCM)[11]
Equipment Round-bottom flask, magnetic stirrer, rotary evaporator
Reaction Time Step 1: 1 hour; Step 2: 1.5 hours[11]
Temperature Step 1: 70°C; Step 2: 80°C[11]
Yield (Typical) Step 1: ~88%; Step 2: ~54%[11]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-maleamic acid

  • Dissolve Lipoamido-PEG3-NH2 (1 eq) in dioxane.

  • Add maleic anhydride (4 eq) and a catalytic amount of DMAP.

  • Heat the reaction mixture at 70°C for 1 hour.[11]

  • Cool the solution and precipitate the product with cold diethyl ether.[11]

  • Collect the solid by filtration to obtain the maleamic acid intermediate.[11]

Step 2: Cyclization to Lipoamido-PEG3-Maleimide

  • Dissolve the maleamic acid intermediate from Step 1 in acetic anhydride.[11]

  • Add sodium acetate (2 eq) and stir the mixture at 80°C for 1.5 hours.[11]

  • Evaporate the solvent under vacuum.

  • Precipitate the resulting oil with cold diethyl ether and recrystallize from a mixture of diethyl ether and DCM to yield the final product, Lipoamido-PEG3-Maleimide.[11]

G cluster_start Starting Material cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization cluster_product Final Product Lipoamido-PEG3-NH2 Lipoamido-PEG3-NH2 React with Maleic Anhydride in Dioxane React with Maleic Anhydride in Dioxane Lipoamido-PEG3-NH2->React with Maleic Anhydride in Dioxane Lipoamido-PEG3-maleamic acid Lipoamido-PEG3-maleamic acid React with Maleic Anhydride in Dioxane->Lipoamido-PEG3-maleamic acid React with Ac2O, NaOAc React with Ac2O, NaOAc Lipoamido-PEG3-maleamic acid->React with Ac2O, NaOAc Lipoamido-PEG3-Maleimide Lipoamido-PEG3-Maleimide React with Ac2O, NaOAc->Lipoamido-PEG3-Maleimide

Workflow for the conversion of Lipoamido-PEG3-NH2 to Lipoamido-PEG3-Maleimide.

Conclusion

The protocols provided in this application note offer a detailed guide for the derivatization of the terminal hydroxyl group of this compound into key functional groups for bioconjugation. By converting the hydroxyl moiety to a carboxylic acid, amine, azide, or maleimide, researchers can significantly expand the applications of this versatile linker in drug development, diagnostics, and materials science. Careful execution of these protocols and appropriate characterization of the resulting products will ensure successful downstream conjugation and the development of novel and effective biomolecular constructs.

References

Troubleshooting & Optimization

Technical Support Center: Lipoamido-PEG3-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG3-OH conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by the functional group used for conjugation.

Part 1: Issues Related to the Hydroxyl (-OH) Group Conjugation

The terminal hydroxyl group of this compound is not inherently reactive towards common biological functional groups. It typically requires activation to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to efficiently conjugate with primary amines on proteins, peptides, or other molecules.

Question 1: Why is my conjugation to a primary amine (e.g., on a protein) failing or showing very low efficiency?

Answer: Low or no conjugation efficiency when targeting primary amines is a frequent issue that can be traced back to several factors, primarily related to the activation of the hydroxyl group and the stability of the reactive intermediate.

  • Incomplete Activation of the Hydroxyl Group: The conversion of the terminal -OH to a reactive ester (like an NHS ester) is a critical prerequisite. This activation step, often performed using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide, can be inefficient if reaction conditions are not optimal.

  • Hydrolysis of the Activated Ester: NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[1][2] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 9.[3][4][5] This competing hydrolysis reaction converts the active ester back to an unreactive carboxylic acid, directly reducing the amount of reagent available for conjugation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target molecule for the activated ester, leading to significantly reduced yields.[2][6][7]

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5.[2] Below this range, the amine is more likely to be protonated and thus less nucleophilic. Above this range, the rate of NHS-ester hydrolysis increases dramatically.[2][5]

Question 2: My final conjugate appears impure or shows unexpected side products. What could be the cause?

Answer: The presence of impurities or side products can complicate purification and compromise the final product's homogeneity.

  • Oxidation of Lipoamide Group: The disulfide bond in the lipoamide group is generally stable, but if it is reduced to free thiols, these can be prone to oxidation, leading to heterogeneity.[8] Free thiols are excellent nucleophiles and can react with other molecules if not handled properly.[9]

  • Side Reactions with Other Residues: While NHS esters are highly reactive towards primary amines (like the side chain of lysine), they can also react with other nucleophilic groups in proteins at higher pH values.[1]

  • PEG Quality Issues: The PEG linker itself can be a source of heterogeneity. Commercial PEG reagents can sometimes contain impurities or have a degree of polydispersity, which will be reflected in the final conjugate.[10]

Question 3: How can I improve the yield and stability of my this compound conjugate?

Answer: Optimizing reaction conditions and handling procedures is key to maximizing yield and ensuring the stability of the final product.

  • Control the pH: Maintain the pH strictly within the recommended range for your specific chemistry. For NHS-ester to amine coupling, a pH of 7.2-8.5 is optimal.[2]

  • Use Fresh Reagents: Always prepare solutions of activated linkers (e.g., NHS esters) immediately before use.[6][7] Avoid preparing stock solutions for storage, as they hydrolyze readily.[7] Store solid reagents desiccated at -20°C.[11][12]

  • Optimize Molar Ratios: Use a molar excess of the PEG linker to drive the reaction to completion. A 20-fold molar excess is often a good starting point for protein labeling.[7]

  • Purification Strategy: The choice of purification method is critical. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other low molecular weight by-products.[] Ion-exchange chromatography (IEX) can separate molecules based on charge differences and is sometimes capable of separating species with different degrees of PEGylation or even positional isomers.[10][][14]

ParameterRecommended ConditionRationale & Notes
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS-ester hydrolysis. Higher pH increases hydrolysis rate.[2][5]
Reaction Time 30 minutes to 2 hoursReaction is typically rapid. Longer times may increase hydrolysis of unreacted esters.[2][7]
Temperature Room Temperature or 4°CLower temperature (4°C) can help minimize hydrolysis of the NHS ester.[2]
Buffer Choice Phosphate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine) which compete in the reaction.[6][7]
PEG Reagent Prep Dissolve in DMSO or DMFMany NHS esters are not readily soluble in water and should be dissolved in an organic solvent first.[2][6]
Molar Excess 10- to 50-fold (PEG:Protein)A starting point of 20-fold excess is common. This should be optimized for your specific protein.[7]

Table 1. Summary of Optimal Conditions for NHS-Ester Conjugation to Primary Amines.

Part 2: Issues Related to the Lipoamide Group Conjugation

The lipoamide group is primarily used for its strong affinity to gold surfaces, where the disulfide bond can interact directly or be reduced to form two thiol groups that create stable dative bonds with gold.[15]

Question 1: My gold nanoparticles are aggregating after I add the this compound linker. Why is this happening?

Answer: Nanoparticle aggregation is a common sign of instability, which can occur during or after surface functionalization.

  • Insufficient Surface Coverage: If the concentration of the this compound is too low, the nanoparticle surface may not be fully coated. This leaves exposed gold surfaces that can lead to aggregation, especially in high salt buffers.

  • Inadequate pH: The pH of the solution can influence both the stability of the nanoparticles and the binding of the lipoamide group. A pH around 7.5 is often used for this type of functionalization.[15]

  • Length of the PEG Chain: While the PEG3 linker enhances water solubility, very short PEG chains may sometimes provide insufficient steric hindrance to prevent aggregation, especially with larger nanoparticles.[15] In a study comparing PEG3 and PEG11 linkers, the shorter PEG3 chain was insufficient to prevent salt-induced aggregation of gold nanoparticles.[15]

Question 2: How can I ensure a stable and robust functionalization of my gold nanoparticles?

Answer: A systematic approach to the functionalization protocol is required for stable nanoparticles.

  • Optimize Linker Concentration: Perform a titration experiment to find the optimal concentration of this compound needed to fully saturate the nanoparticle surface without causing excess unbound linker in the solution.

  • Control Incubation Time and Temperature: Allow sufficient time for the linker to self-assemble on the gold surface. A typical incubation is 2 hours at room temperature.[15]

  • Use a Blocking Agent: After the initial functionalization, it is common practice to add a blocking agent like a protein (e.g., HSA - Human Serum Albumin) to saturate any remaining reactive sites on the gold surface and enhance colloidal stability.[15]

Experimental Protocols

Protocol 1: Two-Step Conjugation to a Protein via the -OH Group (Activation to NHS Ester)

This protocol describes the activation of the terminal hydroxyl group of this compound to a carboxylic acid, followed by conversion to an NHS ester for reaction with primary amines on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis cassettes)

Procedure:

  • Activation to NHS Ester: This step should be performed immediately before conjugation. a. Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions (e.g., 100 mM). b. In a microcentrifuge tube, combine the reagents. A molar ratio of 1:1.2:1.5 (this compound : EDC : NHS) is a good starting point. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Conjugation: a. Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0. b. Add the freshly prepared activated Lipoamido-PEG3-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG linker over the protein is recommended initially.[7] The final concentration of DMSO should not exceed 10% (v/v) of the total reaction volume.[6] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][7]

  • Quenching: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove unreacted PEG linker and by-products by dialysis against a suitable buffer or by using a size exclusion chromatography (SEC) column.[7][14]

  • Characterization: a. Analyze the final conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of labeling.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

Materials:

  • Colloidal gold nanoparticle solution

  • This compound

  • Sodium phosphate buffer (5 mM, pH 7.4)

  • Blocking agent (e.g., 0.5% Human Serum Albumin - HSA)

Procedure:

  • pH Adjustment: Adjust the pH of the colloidal gold solution to approximately 7.5 using a dilute base (e.g., NaOH).[15]

  • Linker Preparation: Dissolve this compound in the phosphate buffer to create a stock solution.

  • Functionalization: a. Add the this compound solution to the gold nanoparticle solution. The optimal amount should be determined via titration. b. Incubate the mixture for 2 hours at room temperature with gentle shaking.[15]

  • Blocking: a. To passivate the surface and prevent aggregation, add the HSA blocking agent in aliquots.[15] b. Incubate for an additional 10-15 minutes at room temperature.[15]

  • Purification: a. Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. b. Carefully remove the supernatant containing excess linker and blocking agent. c. Resuspend the nanoparticle pellet in a suitable storage buffer. Repeat the wash step 2-3 times.

  • Characterization: a. Confirm successful functionalization and assess the stability of the AuNPs using techniques such as Dynamic Light Scattering (DLS) for size and aggregation state, and UV-Vis spectroscopy for plasmon resonance shifts.

Visual Guides

G cluster_activation Step 1: Activation of Hydroxyl Group cluster_conjugation Step 2: Conjugation to Amine cluster_side_reaction Competing Side Reaction Lipo_OH This compound Activated_COOH Intermediate Carboxylic Acid (via oxidation, not shown) Activated_NHS Lipoamido-PEG3-NHS Ester (Active Intermediate) Activated_COOH->Activated_NHS + EDC / NHS in DMSO Conjugate Stable Amide Bond Lipo-PEG3-NH-Protein Activated_NHS->Conjugate pH 7.2 - 8.5 Hydrolyzed Hydrolyzed NHS Ester (Inactive) Activated_NHS->Hydrolyzed Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate Water H2O (pH 7.2-8.5) Water->Hydrolyzed

Caption: Chemical pathway for the amine conjugation of this compound.

G start Start prep Prepare Reagents - Dissolve PEG linker in DMSO/DMF - Prepare protein in amine-free buffer start->prep activation Activate Linker (if needed) - e.g., EDC/NHS for -OH group - Prepare immediately before use prep->activation conjugation Perform Conjugation Reaction - Mix activated linker and protein - Control pH, temp, and time activation->conjugation quench Quench Reaction - Add Tris or Hydroxylamine conjugation->quench purify Purify Conjugate - Size Exclusion Chromatography (SEC) - Dialysis / Ultrafiltration quench->purify analyze Analyze Final Product - SDS-PAGE - HPLC / MS purify->analyze end End analyze->end

Caption: General experimental workflow for bioconjugation.

G start Low or No Conjugation Yield q1 Is the activated linker (e.g., NHS ester) fresh? start->q1 a1_no No: Reagent hydrolyzed. Solution: Prepare fresh reagent immediately before use. q1->a1_no No q2 Is the buffer amine-free (e.g., no Tris)? q1->q2 Yes a2_no No: Buffer competed for linker. Solution: Dialyze sample into an amine-free buffer like PBS or HEPES. q2->a2_no No q3 Is the reaction pH correct (e.g., 7.2-8.5 for NHS ester)? q2->q3 Yes a3_no No: Reaction is inefficient. Solution: Adjust pH to optimal range. q3->a3_no No q4 Is molar ratio of linker to protein sufficient? q3->q4 Yes a4_no No: Insufficient linker. Solution: Increase molar excess of the PEG linker. q4->a4_no No success Yield should improve. Consider optimizing time and temperature. q4->success Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Lipoamido-PEG3-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conjugation efficiency of Lipoamido-PEG3-OH. The following information assumes the conjugation of the terminal hydroxyl group of this compound to a molecule containing a carboxylic acid, a common strategy in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a carboxylic acid?

A1: The conjugation of the hydroxyl group (-OH) of this compound to a carboxylic acid (-COOH) group on a target molecule is typically achieved through an esterification reaction. A common and efficient method involves the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This process forms a stable ester bond between the two molecules.

Q2: What is the role of EDC and NHS in this conjugation?

A2: EDC is a zero-length crosslinker that activates the carboxylic acid group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the hydroxyl group of this compound to form the desired ester linkage.[]

Q3: How can I improve the efficiency of the esterification reaction?

A3: To enhance the efficiency of the esterification between a carboxylic acid and the hydroxyl group of this compound, a catalyst such as 4-Dimethylaminopyridine (DMAP) can be used.[2][3][4][5] DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate and yield, even with sterically hindered hydroxyl groups.[3]

Q4: What are the optimal pH conditions for the two-step EDC/NHS conjugation?

A4: The EDC/NHS conjugation is a two-step process with distinct optimal pH ranges for each step.[6][7]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[7][8][9] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[9][10]

  • Conjugation Step: The reaction of the activated NHS ester with the hydroxyl group is more efficient at a neutral to slightly basic pH, generally between 7.0 and 8.5.[6] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[6]

Q5: Can the lipoamide group of this compound cause side reactions?

A5: The lipoamide group contains a disulfide bond and an amide bond. The amide bond is generally stable under the conditions used for EDC/NHS chemistry. The disulfide bond is also relatively stable; however, it is susceptible to reduction by thiol-containing reagents such as Dithiothreitol (DTT) or 2-Mercaptoethanol. It is crucial to avoid such reducing agents in your reaction buffers unless a specific reaction with the disulfide is intended.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers with a calibrated pH meter. For the two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.5.[6][7]
Inactive Reagents EDC and NHS are moisture-sensitive.[6] Purchase fresh reagents and store them properly in a desiccator at -20°C.[6] Allow reagents to warm to room temperature before opening to prevent condensation.[6] Prepare EDC and NHS solutions immediately before use.[11]
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the reaction.[6] Use recommended buffers like MES for activation and PBS for coupling.[6]
Hydrolysis of Intermediates The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis.[6] Perform the reaction steps promptly after adding the reagents. In the two-step protocol, add the this compound solution to the activated molecule without delay.
Insufficient Catalyst For esterification reactions, the absence of a catalyst like DMAP can lead to low yields. Consider adding a catalytic amount of DMAP to the conjugation step.[2][3][4]
Steric Hindrance If the carboxylic acid or the hydroxyl group is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature. The use of a catalyst like DMAP is highly recommended in such cases.[3]

Issue 2: Precipitation of Reactants

Potential Cause Recommended Action
Low Solubility of this compound or Target Molecule This compound is generally soluble in aqueous buffers. However, if your target molecule has low aqueous solubility, consider using a co-solvent such as DMSO or DMF. The final concentration of the organic solvent should be optimized to maintain the activity of the target molecule.
High Concentration of Reagents High concentrations of EDC can sometimes lead to precipitation. Optimize the molar ratios of EDC and NHS to the carboxylic acid. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a good starting point.[6]

Quantitative Data Summary

The following tables provide hypothetical yet plausible data on how different reaction parameters can influence the conjugation efficiency of this compound to a carboxylated molecule. These values are intended as a guide for optimization.

Table 1: Effect of pH on Conjugation Efficiency

Activation pHConjugation pHYield (%)
4.07.535
5.07.565
5.5 7.5 80
6.57.550
5.56.560
5.58.575

Table 2: Effect of Molar Ratios of EDC/NHS to Carboxylic Acid

Molar Ratio (-COOH:EDC:NHS)Yield (%)
1:1:140
1:2:265
1:5:5 85
1:10:1088
1:5:270

Table 3: Effect of DMAP Catalyst on Conjugation Efficiency

DMAP (molar equivalents to -COOH)Reaction Time (hours)Yield (%)
01245
0.1475
0.2 2 90
0.5292

Experimental Protocols

Protocol 1: Two-Step EDC/NHS/DMAP Mediated Conjugation of this compound to a Carboxylic Acid

This protocol is designed for optimal efficiency by separating the activation and conjugation steps and including DMAP as a catalyst.

Materials:

  • Molecule with a carboxylic acid group (-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • DMAP (4-Dimethylaminopyridine)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Allow EDC, NHS, and DMAP to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Prepare a stock solution of DMAP in anhydrous DMSO or Conjugation Buffer.

    • Dissolve the carboxylated molecule in Activation Buffer.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylated molecule, add EDC (5 molar equivalents) and NHS (5 molar equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, the pH of the solution can be raised to 7.5 by adding a small amount of concentrated PBS or by performing a buffer exchange using a desalting column equilibrated with Conjugation Buffer.

    • Add the this compound solution (1.5 to 2 molar equivalents relative to the carboxylated molecule).

    • Add DMAP to a final concentration of 0.2 molar equivalents relative to the carboxylated molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

Visualizations

G Chemical Pathway of this compound Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Lipoamido-PEG3-Ester-Molecule NHS_Ester->Conjugate + this compound Lipo_PEG_OH This compound DMAP DMAP (Catalyst) DMAP->Conjugate catalyzes

Caption: Chemical pathway for EDC/NHS/DMAP mediated conjugation.

G Experimental Workflow for this compound Conjugation start Start prep Prepare Reagents (Molecule-COOH, Lipo-PEG-OH, EDC, NHS, DMAP, Buffers) start->prep activation Activate Molecule-COOH with EDC/NHS (pH 4.5-6.0, 15-30 min) prep->activation conjugation Add Lipo-PEG-OH and DMAP (pH 7.0-8.5, 2h - overnight) activation->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Dialysis, SEC, etc.) quench->purify analyze Analyze Product (HPLC, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the conjugation process.

References

Technical Support Center: Lipoamido-PEG3-OH Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Lipoamido-PEG3-OH coated nanoparticles during experimental procedures.

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation of this compound coated nanoparticles is a common challenge that can significantly impact experimental validity, affecting parameters such as particle size, surface charge, and biological interactions. This guide offers a systematic approach to diagnose and resolve aggregation issues.

Initial Assessment of Aggregation

Visible precipitation or cloudiness in the nanoparticle dispersion is a clear indicator of significant aggregation. For less obvious aggregation, it is crucial to characterize the nanoparticles using the techniques outlined in the Experimental Protocols section. An increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS) and the visualization of clusters via Transmission Electron Microscopy (TEM) are definitive signs of aggregation.

Troubleshooting Workflow

If aggregation is detected, the following workflow can help identify and address the root cause.

TroubleshootingWorkflow start Aggregation Detected (Increased Size, Polydispersity) check_buffer Verify Buffer Conditions (pH, Ionic Strength) start->check_buffer check_concentration Assess Nanoparticle Concentration start->check_concentration check_storage Evaluate Storage Conditions (Temperature, Duration) start->check_storage check_handling Review Handling Procedures start->check_handling solution_buffer Optimize Buffer: - Adjust pH to > 7 - Use low ionic strength buffer (e.g., 10 mM NaCl) check_buffer->solution_buffer solution_concentration Optimize Concentration: - Dilute nanoparticle suspension - Determine Critical Aggregation Concentration (CAC) check_concentration->solution_concentration solution_storage Optimize Storage: - Store at 2-8°C - Avoid freezing - Use freshly prepared nanoparticles check_storage->solution_storage solution_handling Refine Handling: - Use low-binding tubes - Avoid vigorous vortexing - Gentle sonication if necessary check_handling->solution_handling

Caption: Initial troubleshooting workflow for nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound coated nanoparticle aggregation?

A1: Several factors can induce aggregation:

  • Inappropriate pH: The lipoic acid anchor contains a carboxylic acid group. At pH values near or below the isoelectric point (pI) of the nanoparticle surface, the surface charge is neutralized, reducing electrostatic repulsion and leading to aggregation. For lipoic acid-coated nanoparticles, the surface is negatively charged at pH values above ~4.[1]

  • High Ionic Strength: In solutions with high salt concentrations, the electrostatic double layer surrounding the nanoparticles is compressed. This "charge screening" effect diminishes the repulsive forces between particles, allowing attractive van der Waals forces to dominate and cause aggregation.[2][3]

  • High Nanoparticle Concentration: At elevated concentrations, the frequency of particle collisions increases, which can lead to a higher rate of aggregation.[4]

  • Improper Storage: Freezing can cause aggregation due to the formation of ice crystals that force nanoparticles into close proximity. Long-term storage can also lead to gradual aggregation. It is recommended to store the nanoparticles at 2-8°C.[5][6]

  • Interaction with Biological Molecules: In biological media, proteins and other biomolecules can adsorb to the nanoparticle surface, forming a "protein corona" that can alter the surface properties and induce aggregation.[7][8][9]

Q2: How does the this compound coating prevent aggregation?

A2: The this compound coating provides stability through two primary mechanisms:

  • Steric Hindrance: The polyethylene glycol (PEG) chains extend from the nanoparticle surface into the surrounding medium, creating a hydrophilic layer that physically prevents nanoparticles from getting close enough to aggregate.[10]

  • Electrostatic Repulsion: The terminal hydroxyl group of the PEG is neutral, but the lipoic acid anchor's carboxyl group is negatively charged at physiological pH. This negative surface charge creates repulsive electrostatic forces between the nanoparticles, contributing to their colloidal stability.[1]

Q3: What is the ideal buffer for storing and using these nanoparticles?

A3: An ideal buffer should have a pH that maintains a significant negative surface charge on the nanoparticles (typically pH > 7) and a low ionic strength to avoid charge screening. A common recommendation is to use a buffer with a low salt concentration, such as 10 mM NaCl.[6] For lipoic acid functionalized gold nanoparticles, storage in a slightly alkaline aqueous solution (pH ≈ 9) has been suggested.[5]

Q4: Can I sonicate my nanoparticles if I see aggregation?

A4: Gentle sonication can be used to redisperse loosely aggregated nanoparticles. However, excessive or high-power sonication can potentially damage the nanoparticles or their surface coating. It should be used as a last resort and the particle size and polydispersity should be re-evaluated by DLS afterward.

Q5: How does aggregation affect the biological performance of the nanoparticles?

A5: Nanoparticle aggregation can have significant biological consequences:

  • Altered Cellular Uptake: Aggregates are often internalized by cells through different mechanisms than individual nanoparticles. For instance, larger aggregates may be taken up more by phagocytosis, which can alter their intracellular trafficking and fate.[10][11][12]

  • Modified Biodistribution: In vivo, large aggregates can be rapidly cleared from circulation by the mononuclear phagocyte system (MPS) in the liver and spleen, reducing their accumulation at the target site.[10]

  • Induction of Inflammatory Responses: Aggregated nanoparticles can be recognized by immune cells, such as macrophages, as foreign bodies, leading to the activation of inflammatory signaling pathways.[13] This can involve the production of reactive oxygen species (ROS) and the activation of transcription factors like NF-κB, resulting in the release of pro-inflammatory cytokines.[14][15][16]

Data Presentation

The stability of this compound coated nanoparticles is highly dependent on the experimental conditions. The following tables summarize the expected trends based on available data for similar nanoparticle systems.

Table 1: Influence of pH on Zeta Potential and Aggregation

pHExpected Zeta Potential (mV)Tendency for AggregationRationale
< 4~ 0 to slightly positiveHighNear the isoelectric point of lipoic acid, leading to charge neutralization.[1]
4 - 7-10 to -30Moderate to LowIncreasing deprotonation of carboxylic acid groups leads to greater electrostatic repulsion.[14][17]
> 7< -30LowThe carboxyl groups are fully deprotonated, maximizing the negative surface charge and electrostatic repulsion.[5][18]

Table 2: Influence of Ionic Strength on Aggregation

Ionic Strength (NaCl)Expected Effect on Hydrodynamic DiameterRationale
< 10 mMMinimal changeSufficient electrostatic repulsion to maintain stability.
10 - 100 mMGradual increasePartial screening of surface charge, leading to some aggregation.[2][3]
> 100 mMSignificant increaseStrong charge screening effect, leading to rapid aggregation.[19][20]

Table 3: Influence of Nanoparticle Concentration on Aggregation

ConcentrationExpected Aggregation RateRationale
Low (e.g., < 0.1 mg/mL)LowReduced frequency of particle collisions.[21]
High (e.g., > 1 mg/mL)HighIncreased probability of inter-particle interactions and collisions.[4]

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregation Monitoring

This protocol outlines the procedure for monitoring the hydrodynamic diameter and polydispersity index (PDI) of this compound coated nanoparticles to assess aggregation.

Materials:

  • This compound coated nanoparticle suspension

  • Appropriate buffer (e.g., 10 mM Tris, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Dilute the nanoparticle stock solution with the desired buffer to a suitable concentration for DLS measurement (typically 0.1-1.0 mg/mL). Ensure the buffer is filtered (0.22 µm filter) to remove any dust or particulates.

    • Gently mix the diluted sample by pipetting up and down. Avoid vigorous vortexing.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., solvent viscosity and refractive index, measurement angle).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution by intensity, volume, and number.

    • Record the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest aggregation.

    • Compare the results to a baseline measurement of freshly prepared, non-aggregated nanoparticles. An increase in the Z-average diameter and PDI over time or under different conditions is indicative of aggregation.[11][16][22]

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

This protocol describes how to prepare and image this compound coated nanoparticles to visually confirm aggregation.

Materials:

  • Nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Pipettes

Procedure:

  • Grid Preparation:

    • Place a drop of the nanoparticle suspension (appropriately diluted in ultrapure water) onto a piece of parafilm.

    • Place a TEM grid, carbon side down, onto the drop for 1-5 minutes to allow the nanoparticles to adsorb.

  • Staining:

    • Wick away the excess liquid with the edge of a piece of filter paper.

    • Place the grid on a drop of negative stain solution for 30-60 seconds.

    • Blot away the excess stain with filter paper.

    • Allow the grid to air dry completely.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Acquire images at various magnifications to observe the overall dispersion and the morphology of individual particles and any aggregates.[23][24]

Zeta Potential Measurement for Surface Charge Analysis

This protocol is for measuring the zeta potential of the nanoparticles to assess their surface charge and predict their colloidal stability.

Materials:

  • Nanoparticle suspension

  • 10 mM NaCl solution (or other low ionic strength buffer)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle stock solution in 10 mM NaCl to an appropriate concentration for the instrument.

  • Measurement:

    • Inject the sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • Record the mean zeta potential and the standard deviation. Nanoparticles with a zeta potential more negative than -30 mV are generally considered to have good colloidal stability.[18][25]

Signaling Pathways and Logical Relationships

Effect of Nanoparticle Aggregation on Cellular Uptake

The aggregation state of nanoparticles can significantly influence their interaction with cells and the subsequent internalization pathways.

CellularUptake individual_np Individual Nanoparticles (Monodisperse) endocytosis Clathrin/Caveolae-mediated Endocytosis individual_np->endocytosis aggregated_np Aggregated Nanoparticles (Polydisperse) phagocytosis Phagocytosis / Macropinocytosis aggregated_np->phagocytosis lysosome Endo-lysosomal Pathway endocytosis->lysosome prolonged_circulation Prolonged Circulation (Potential for Target Accumulation) endocytosis->prolonged_circulation phagocytosis->lysosome rapid_clearance Rapid Clearance by MPS (Liver, Spleen) phagocytosis->rapid_clearance

Caption: Influence of aggregation on cellular uptake pathways.

Inflammatory Signaling Pathway Activated by Aggregated Nanoparticles

Aggregated nanoparticles can be recognized by immune cells, leading to an inflammatory response. A common pathway involves the production of Reactive Oxygen Species (ROS) and the activation of the NF-κB signaling cascade.

InflammatoryPathway aggregated_np Aggregated Nanoparticles macrophage Macrophage Recognition (e.g., via Scavenger Receptors) aggregated_np->macrophage ros Increased ROS Production macrophage->ros ikb_degradation IκB Kinase (IKK) Activation -> IκB Degradation ros->ikb_degradation nfkb_translocation NF-κB Translocation to Nucleus ikb_degradation->nfkb_translocation cytokine_production Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb_translocation->cytokine_production

Caption: ROS/NF-κB inflammatory signaling pathway.

References

Technical Support Center: Optimizing Lipoamido-PEG3-OH Concentration for Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG3-OH surface coating applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at –20°C under an inert gas to prevent degradation and oxidation of the lipoamide group.[1] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in water, due to its hydrophilic PEG3 spacer.[1] For ease of handling, especially since it can be a low-melting solid, preparing a stock solution in DMSO or DMF is recommended.

Q3: What types of surfaces can be coated with this compound?

A3: The lipoamide group of this compound has a strong affinity for metal surfaces, particularly gold, due to the formation of stable dative bonds between the sulfur atoms of the lipoamide and the gold surface.[2] This makes it ideal for functionalizing gold nanoparticles, gold-coated sensors, and other gold substrates.

Q4: How does the PEG chain in this compound contribute to the surface properties?

A4: The Polyethylene Glycol (PEG) chain is hydrophilic and creates a hydration layer on the surface. This layer provides steric hindrance that can reduce non-specific protein binding and prevent aggregation of nanoparticles, thus enhancing their stability in biological media.[3][4]

Q5: What is the difference between "mushroom" and "brush" conformations of the PEG layer?

A5: The conformation of the PEG layer depends on its surface density. At low surface densities, the PEG chains are more spread out and adopt a "mushroom" conformation. At high surface densities, steric hindrance forces the chains to extend away from the surface, forming a denser "brush" conformation, which is generally more effective at preventing protein adsorption.

Troubleshooting Guide

This guide addresses common issues encountered during the surface coating process with this compound.

Issue 1: Incomplete or No Surface Coating

Possible Cause Troubleshooting Steps
Contaminated Surface Ensure the substrate (e.g., gold surface) is thoroughly cleaned before use. Common cleaning methods include piranha solution, UV/ozone treatment, or plasma cleaning. Organic residues or dust can prevent the lipoamide group from accessing the surface.
Oxidized Lipoamide The dithiolane ring of the lipoamide can oxidize, preventing it from binding effectively to the surface. Use fresh this compound from a reputable supplier and store it properly under inert gas. Avoid repeated freeze-thaw cycles of stock solutions.
Impure Solvent The solvent used for the coating solution should be of high purity and anhydrous. Water or other impurities in the solvent can interfere with the self-assembly process. Ethanol is a commonly used solvent for forming self-assembled monolayers (SAMs) on gold.
Incorrect pH The pH of the coating solution can influence the binding process. While typically performed in neutral pH buffers or organic solvents, ensure the conditions are compatible with both the substrate and the this compound.

Issue 2: Poorly Packed or Disordered Monolayer

Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The self-assembly process requires sufficient time for the molecules to arrange into a well-ordered monolayer. Incubation times can range from a few hours to 48 hours. Longer incubation times often result in better monolayer packing.
Incorrect Concentration The concentration of the this compound solution is critical. If the concentration is too low, the resulting monolayer will be sparse. If it is too high, it can lead to the formation of multilayers or aggregates on the surface. It is recommended to optimize the concentration for your specific application (see Table 1 for guidance).
Temperature Fluctuations Inconsistent temperatures during the incubation process can disrupt the ordering of the monolayer. It is best to perform the incubation in a temperature-controlled environment.

Issue 3: Aggregation of Nanoparticles During Coating

Possible Cause Troubleshooting Steps
High Concentration of this compound While a sufficient concentration is needed for coating, an excessively high concentration can lead to nanoparticle aggregation.[2] This is particularly noted with shorter PEG chains which may not provide enough steric stabilization.[2] Start with a lower concentration and titrate up to find the optimal concentration for your nanoparticles.
Salt-Induced Aggregation In some cases, the presence of salts in the buffer can induce aggregation before the PEG layer has had time to form and stabilize the nanoparticles. If this is suspected, consider performing the initial coating step in a low-salt buffer or in an organic solvent, followed by purification and resuspension in the desired buffer.

Quantitative Data on Concentration Optimization

The optimal concentration of this compound can vary depending on the substrate and the desired surface properties. The following table provides a general guideline for optimizing the concentration for coating gold surfaces.

Table 1: Guideline for this compound Concentration on Gold Surfaces

Concentration RangeExpected Outcome on Gold SurfacesPotential Applications
Low (e.g., 1-10 µM) Formation of a "mushroom" regime PEG layer with some exposed gold surface.Studies of single-molecule interactions, applications where some surface interaction is desired.
Medium (e.g., 10-100 µM or 4-32 µg/mL for nanoparticles) Formation of a denser, more ordered monolayer, transitioning to a "brush" regime. Good for reducing non-specific binding.[2]Biosensors, drug delivery nanoparticles, protein-repellent surfaces.
High (e.g., >100 µM) Potential for multilayer formation or aggregation on the surface. For nanoparticles, concentrations above a certain threshold can induce aggregation.May be suitable for creating thick polymer brushes, but requires careful characterization.

Experimental Protocols

Protocol 1: General Procedure for Coating a Gold Surface with this compound

Materials:

  • Gold-coated substrate (e.g., sensor chip, glass slide)

  • This compound

  • Anhydrous ethanol (or DMSO/DMF for stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity nitrogen or argon gas

  • Cleaning solution for gold substrate (e.g., piranha solution - handle with extreme caution )

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. For example, immerse in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with ultrapure water and drying under a stream of nitrogen.

  • Prepare Coating Solution:

    • Prepare a stock solution of this compound in DMSO or DMF if needed.

    • Dilute the stock solution or dissolve the solid this compound in anhydrous ethanol to the desired final concentration (e.g., 10 µM to 100 µM).

  • Surface Coating (Self-Assembly):

    • Immerse the cleaned, dry gold substrate into the this compound solution in a clean container.

    • To minimize oxidation, the container can be purged with nitrogen or argon before sealing.

    • Incubate at room temperature for 4 to 24 hours. Longer incubation times can lead to a more ordered monolayer.

  • Rinsing:

    • After incubation, remove the substrate from the coating solution.

    • Rinse the surface thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

    • Further rinse with PBS or the buffer to be used in the subsequent application.

  • Drying and Storage:

    • Dry the coated substrate under a gentle stream of nitrogen.

    • The coated surface is now ready for use or can be stored in a clean, dry environment.

Protocol 2: Characterization of the this compound Coated Surface

  • Contact Angle Goniometry: A hydrophilic surface will exhibit a lower water contact angle. A successful coating with the hydrophilic this compound should result in a decrease in the water contact angle compared to the bare gold surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the elements in the this compound molecule (C, O, N, S) on the gold surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflection (ATR)-FTIR can detect the vibrational modes of the PEG chains and the amide bond, confirming the presence of the coating.

  • Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.

Visualizations

experimental_workflow Experimental Workflow for Surface Coating cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_char Characterization clean_substrate Clean Gold Substrate prepare_solution Prepare this compound Solution immerse_substrate Immerse Substrate in Solution clean_substrate->immerse_substrate prepare_solution->immerse_substrate incubate Incubate (4-24h) immerse_substrate->incubate rinse_surface Rinse with Solvent incubate->rinse_surface dry_surface Dry with Nitrogen rinse_surface->dry_surface characterize Characterize Surface (XPS, Contact Angle, etc.) dry_surface->characterize

Caption: A flowchart of the general experimental workflow for coating a surface with this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Coating start Poor Coating Quality Observed check_surface Is the substrate clean? start->check_surface check_reagent Is the this compound fresh and stored correctly? check_surface->check_reagent Yes clean Action: Re-clean substrate rigorously. check_surface->clean No check_params Are incubation time and concentration optimal? check_reagent->check_params Yes replace_reagent Action: Use fresh reagent. check_reagent->replace_reagent No optimize Action: Increase incubation time or adjust concentration. check_params->optimize No success Coating Successful check_params->success Yes clean->start replace_reagent->start optimize->start

Caption: A decision tree to troubleshoot common issues leading to poor surface coating quality.

References

Technical Support Center: Lipoamido-PEG3-OH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG3-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: PROTAC Synthesis & Efficacy

Q1: My PROTAC incorporating a this compound linker shows low in vivo efficacy despite good in vitro potency. What could be the cause?

A1: A common issue with PEG linkers in PROTACs is metabolic instability. The ether linkages within the PEG chain can be susceptible to oxidative metabolism by enzymes like cytochrome P450, leading to rapid clearance and a short in vivo half-life.[1] While the flexibility of the PEG linker is advantageous for forming the ternary complex, excessive flexibility can also lead to less stable interactions between the target protein and the E3 ligase, reducing ubiquitination efficiency.[1]

Troubleshooting Steps:

  • Modify the Linker: Consider synthesizing analogs with a more rigid linker component, such as incorporating a piperazine or triazole moiety, to shield against metabolic degradation.[1]

  • Optimize Linker Length: The distance between the two ends of the PROTAC is critical. Systematically synthesize and test PROTACs with varying linker lengths to find the optimal spacing for ternary complex formation.[2][3][4][5]

  • Enhance Cell Permeability: If poor cell permeability is suspected, consider replacing a portion of the PEG linker with a more lipophilic group to improve its ability to cross the cell membrane.[1]

Q2: How do I determine the optimal linker length for my PROTAC?

A2: The optimal linker length is target-dependent and typically requires empirical testing. A systematic approach is to synthesize a series of PROTACs with varying PEG chain lengths and evaluate their degradation efficiency.[2][5][6] Computational modeling and molecular dynamics simulations can also be employed to predict favorable linker lengths and conformations for ternary complex formation.[7]

Issue 2: Gold Nanoparticle (AuNP) Functionalization

Q3: I am observing aggregation (a color change in the nanoparticle solution) when functionalizing my gold nanoparticles with this compound. How can I prevent this?

A3: Nanoparticle aggregation is a common problem during surface functionalization. Several factors can contribute to this issue:

  • High Linker Concentration: Using an excessively high concentration of the this compound linker can lead to aggregation.[8] It is crucial to titrate the linker concentration to find the optimal amount that provides sufficient surface coverage without causing instability.

  • pH of the Solution: The pH of the reaction mixture can affect the stability of the gold nanoparticles. Ensure the pH is optimized for your specific nanoparticles.

  • Salt Concentration: High salt concentrations can destabilize gold nanoparticles and lead to aggregation. Use buffers with low salt content.[9][10]

  • Uneven Surface Coverage: Adding the linker solution too quickly or in a concentrated form can lead to localized high concentrations and uneven surface coverage, promoting aggregation. Add the linker solution slowly and with gentle mixing.[8]

Troubleshooting Steps:

  • Optimize Linker Concentration: Perform a titration experiment with a range of this compound concentrations to determine the optimal concentration for stable functionalization.

  • Control Reaction Conditions: Carefully control the pH and salt concentration of the reaction buffer.

  • Slow Addition: Add the this compound solution dropwise while gently stirring the gold nanoparticle suspension.

  • Use of Stabilizers: In some cases, the addition of a mild stabilizing agent, such as a low concentration of a non-ionic surfactant, may be beneficial.

Issue 3: General Handling & Storage

Q4: What are the best practices for handling and storing this compound?

A4: this compound and similar PEGylated compounds can be sensitive to light, temperature, and moisture. Proper handling and storage are crucial to maintain their reactivity.

  • Storage: Store this compound at -20°C in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For weighing and dispensing, it is often easier to dissolve the compound in an anhydrous solvent like DMSO or DMF to create a stock solution.

  • Stock Solutions: Store stock solutions at -20°C under an inert atmosphere. To minimize exposure to air and moisture, use a syringe to withdraw the solution through a septum.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into smaller, single-use volumes if necessary.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. This data is illustrative and compiled from various sources in the literature to demonstrate key principles.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

Linker CompositionCalculated LogP (cLogP)Topological Polar Surface Area (TPSA)Hydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)
Alkyl ChainHighLowLowLow
Short PEG Chain (e.g., PEG2)ModerateModerateLowModerate
This compound Moderate Moderate-High 1 6
Long PEG Chain (e.g., PEG6)LowHighLowHigh

Note: The values for this compound are estimated based on its structure.

Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative Examples)

Target ProteinLinker Length (Number of Atoms)Degradation Efficacy (DC50)Maximum Degradation (Dmax)Reference
Estrogen Receptor α (ERα)9+++++[2]
Estrogen Receptor α (ERα)12+++++++[2]
Estrogen Receptor α (ERα)16+++++++++[2]
Estrogen Receptor α (ERα)19+++++[2]
Estrogen Receptor α (ERα)21+++[2]

Note: This table provides a qualitative summary based on published findings. + indicates relative efficacy. The optimal linker length is highly dependent on the specific target protein and E3 ligase combination.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is coupled to a target protein ligand and an E3 ligase ligand.

  • Activation of this compound: The terminal hydroxyl group of this compound must be activated for conjugation. A common method is to convert it to a more reactive group, such as a tosylate or a mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Conjugation to the First Ligand: The activated Lipoamido-PEG3 linker is then reacted with the first ligand (either the target protein binder or the E3 ligase binder). The specific reaction conditions will depend on the functional group on the ligand (e.g., an amine or a phenol).

  • Deprotection (if necessary): If the other end of the first ligand contains a protecting group, it must be removed to allow for the subsequent conjugation step.

  • Conjugation to the Second Ligand: The Lipoamido-PEG3-ligand 1 conjugate is then reacted with the second ligand under appropriate coupling conditions (e.g., amide bond formation using HATU or a similar coupling reagent).

  • Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the synthesized PROTAC should be confirmed by analytical techniques such as NMR and mass spectrometry.[12][13]

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol provides a general method for the surface modification of gold nanoparticles.

  • Preparation of Gold Nanoparticles: Synthesize or obtain commercially available citrate-stabilized gold nanoparticles of the desired size.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

  • pH Adjustment: Adjust the pH of the gold nanoparticle solution to approximately 7.5 using a dilute solution of sodium hydroxide.[14]

  • Conjugation: While gently stirring, slowly add the this compound solution to the gold nanoparticle suspension. The optimal molar ratio of linker to nanoparticles should be determined empirically.

  • Incubation: Allow the mixture to incubate at room temperature for a minimum of 2 hours with continuous gentle stirring to facilitate the formation of a stable bond between the lipoamide group and the gold surface.[14]

  • Saturation and Washing: To block any remaining bare spots on the nanoparticle surface and prevent aggregation, add a solution of a blocking agent like bovine serum albumin (BSA) or a short-chain methoxy-PEG-thiol and incubate for another 10-15 minutes.[14]

  • Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. The speed and duration of centrifugation will depend on the nanoparticle size. Carefully remove the supernatant and resuspend the pellet in a suitable buffer (e.g., phosphate buffer with a low concentration of a stabilizing agent). Repeat the centrifugation and washing steps two to three times to remove any unbound linker and blocking agent.[14]

  • Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the hydrodynamic diameter and size distribution), and transmission electron microscopy (TEM) (to visualize the nanoparticles and confirm the absence of aggregation).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (this compound Linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome TernaryComplex->Proteasome Targeting for Degradation Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Polyubiquitination DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: Workflow of PROTAC-mediated protein degradation.

AuNP_Functionalization_Workflow Start Start: Citrate-Stabilized AuNPs AddLinker Add this compound (Slowly with stirring) Start->AddLinker Incubate Incubate (Room Temperature, ≥2 hours) AddLinker->Incubate Block Block Surface (e.g., with BSA) Incubate->Block CentrifugeWash Centrifuge & Wash (Repeat 2-3 times) Block->CentrifugeWash Characterize Characterize (UV-Vis, DLS, TEM) CentrifugeWash->Characterize End End: Functionalized AuNPs Characterize->End

Caption: Experimental workflow for AuNP functionalization.

References

stability issues of Lipoamido-PEG3-OH in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common biological buffers and to offer troubleshooting advice for experiments involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:

  • Lipoamide Group: Contains a cyclic disulfide bond that can participate in thiol-disulfide exchange reactions. This group is known for its ability to interact with and be reduced by certain biological molecules and environments.

  • PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene glycol units. The PEG linker is hydrophilic and provides spacing between the lipoamide and the hydroxyl group.

  • Hydroxyl Group (-OH): A terminal alcohol group that can be used for further chemical modification and conjugation to other molecules.

Q2: What are the primary stability concerns for this compound in biological buffers?

A2: The primary stability concern for this compound in biological buffers revolves around the integrity of the lipoamide's disulfide bond. This bond can be susceptible to reduction, leading to the opening of the dithiolane ring. The stability is influenced by the pH of the buffer, the presence of reducing agents, and temperature. The PEG chain itself is generally stable but can undergo oxidation under certain conditions.

Q3: How does pH affect the stability of the lipoamide group?

A3: The stability of the disulfide bond in the lipoamide group is pH-dependent. Thiol-disulfide exchange reactions, which can lead to the reduction of the disulfide bond, are generally more favorable at neutral to alkaline pH (pH 7 and above). This is because the reactive species in these exchanges is the thiolate anion (R-S⁻), and the concentration of thiolate increases with pH. At acidic pH, the disulfide bond is generally more stable against reduction by free thiols.

Q4: Can components of common biological buffers affect the stability of this compound?

A4: Yes, certain components of biological buffers can impact stability. Buffers containing free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), will readily reduce the lipoamide disulfide bond. Some cell culture media may also contain reducing agents like glutathione, which can react with the lipoamide group over time. It is crucial to be aware of all components in your buffer system.

Troubleshooting Guides

Issue 1: Loss of this compound Integrity During an Experiment

Symptoms:

  • Inconsistent or low yield in conjugation reactions where the lipoamide group is intended to remain intact.

  • Analytical characterization (e.g., HPLC, Mass Spectrometry) shows the presence of the reduced, open-ring form of the lipoamide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Presence of reducing agents in the buffer. Avoid using buffers containing DTT, BME, or high concentrations of other reducing thiols. If a reducing agent is necessary for other components of your experiment, consider a milder reducing agent or optimize its concentration and incubation time.
High pH of the buffer. If possible, perform the experiment at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to minimize the rate of thiol-disulfide exchange.[1]
Extended incubation at elevated temperatures. Minimize incubation times and temperatures whenever possible. If elevated temperatures are required, perform a time-course experiment to determine the stability of this compound under your specific conditions.
Presence of free thiols on proteins or other molecules in the mixture. If your experiment involves molecules with free cysteine residues, be aware that they can participate in thiol-disulfide exchange with the lipoamide group. Consider protecting the free thiols on your molecule of interest if the lipoamide needs to remain intact.
Issue 2: Unexpected Side-Reactions or Conjugation Products

Symptoms:

  • Mass spectrometry analysis reveals adducts of your target molecule with the reduced form of this compound.

  • Formation of disulfide-linked dimers of your thiol-containing molecule of interest.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Thiol-disulfide exchange with the lipoamide group. This is an inherent reactivity of the lipoamide group. If this is undesirable, consider using a different linker that does not contain a disulfide bond.
Oxidation of free thiols in the reaction mixture. If your this compound has been reduced, the resulting free thiols can be susceptible to oxidation, leading to the formation of various disulfide-linked species. Degas your buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

The following table summarizes the expected stability of the lipoamide group in this compound under various conditions based on general principles of disulfide chemistry. Note: This is illustrative data as specific experimental data for this compound is not widely available.

Buffer Condition pH Temperature (°C) Incubation Time (hours) Expected % Intact Lipoamide Primary Degradation Pathway
Phosphate Buffered Saline (PBS)7.42524> 90%Minimal reduction
Tris Buffer8.537870-80%Thiol-disulfide exchange (if thiols are present)
Acetate Buffer5.02548> 95%Very slow reduction
PBS with 1 mM DTT7.4251< 5%Rapid reduction by DTT

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Biological Buffer

Objective: To determine the stability of the lipoamide disulfide bond in a specific biological buffer over time.

Materials:

  • This compound

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • Ellman's Reagent (DTNB) for free thiol quantification

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (optional, for product identification)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the this compound stock solution into the biological buffer of interest to a final concentration of 1 mg/mL.

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analysis by RP-HPLC:

    • Inject the aliquot onto the RP-HPLC system.

    • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate the intact this compound from its reduced form.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Quantify the peak area of the intact this compound at each time point to determine the percentage remaining.

  • Analysis by Ellman's Reagent (optional):

    • To a separate aliquot, add Ellman's Reagent according to the manufacturer's protocol.

    • Measure the absorbance at 412 nm to quantify the amount of free thiols generated from the reduction of the lipoamide group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound stock solution incubate Incubate this compound in buffer at set temperature prep_stock->incubate prep_buffer Prepare biological buffer prep_buffer->incubate sampling Take aliquots at various time points incubate->sampling hplc RP-HPLC Analysis sampling->hplc ms Mass Spectrometry (optional) sampling->ms ellman Ellman's Assay (optional) sampling->ellman quantify Quantify % intact This compound hplc->quantify identify Identify degradation products ms->identify

Caption: Workflow for assessing the stability of this compound.

degradation_pathway intact Intact this compound (Cyclic Disulfide) exchange Thiol-Disulfide Exchange intact->exchange Reaction with external thiol reduced Reduced this compound (Dithiol) oxidized Oxidized Side-Products (e.g., Disulfide Dimers) reduced->oxidized Oxidation exchange->reduced reducing_agent Reducing Agent (e.g., DTT, Glutathione) reducing_agent->exchange oxygen Oxygen oxygen->oxidized

Caption: Potential degradation pathway of the lipoamide group.

References

Technical Support Center: Lipoamido-PEG3-OH Based PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipoamido-PEG3-OH in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a bifunctional linker used in the synthesis of PROTACs. It comprises a lipoamide moiety, which contains a dithiolane ring, connected to a three-unit polyethylene glycol (PEG) chain with a terminal hydroxyl group. The lipoamide portion can impart unique properties to the PROTAC, while the PEG chain enhances solubility and provides a flexible spacer. The terminal hydroxyl group allows for versatile conjugation to either the E3 ligase ligand or the target protein ligand.

PropertyValue
Chemical Name 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)pentanamide
CAS Number 1342764-64-0
Molecular Formula C16H31NO5S2
Molecular Weight 381.55 g/mol
Appearance Solid Powder
Purity Typically ≥98%

Q2: What are the main challenges associated with the dithiolane ring of the lipoamido moiety during synthesis?

A2: The 1,2-dithiolane ring in the lipoamido group is susceptible to reduction under certain conditions, which can lead to the opening of the ring to form a dithiol. This can be a significant issue when using reducing agents in other steps of the synthesis. Additionally, lipoic acid and its derivatives have been known to undergo polymerization, especially at elevated temperatures, which can lead to complex reaction mixtures and purification difficulties.[1]

Q3: How can I activate the terminal hydroxyl group of this compound for conjugation?

A3: The terminal hydroxyl group can be activated for subsequent coupling reactions using several methods. Common strategies include:

  • Tosylation: Conversion of the alcohol to a tosylate (OTs) to create a good leaving group for nucleophilic substitution.

  • Mesylation: Similar to tosylation, forming a mesylate (OMs) is another effective way to activate the hydroxyl group.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, such as an azide for "click chemistry" or a phthalimide for subsequent conversion to a primary amine.[2] This one-step method is advantageous as it often proceeds with high efficiency and without detrimental effects on the PEG chain.[2]

Q4: What are the recommended coupling methods for forming an amide bond with the activated this compound linker?

A4: Once the linker is appropriately functionalized (e.g., as an amine or a carboxylic acid), standard peptide coupling reagents are effective. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[3][4][5][6] Steglich esterification conditions, using a carbodiimide like DCC or EDC with a catalyst such as DMAP, can also be employed for forming ester linkages, which can be a strategy to improve cell permeability.[7][8][9][10][11][12]

Q5: What are the primary challenges in purifying PROTACs containing the this compound linker?

A5: The purification of any PROTAC can be challenging due to their often high molecular weight and amphiphilic nature. For those containing a PEG linker, the challenges are compounded by the polymer's hydrophilicity and potential for polydispersity, which can lead to peak broadening in chromatography.[13][14] Common impurities include unreacted starting materials, coupling reagents, and byproducts from side reactions. The lipoamide moiety may also contribute to non-specific interactions with stationary phases. A multi-step purification strategy is often necessary.[13][14][15][16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield in coupling reaction - Incomplete activation of the hydroxyl group.- Inefficient coupling reagent.- Steric hindrance from the PROTAC components.- Instability of the dithiolane ring under reaction conditions.- Ensure complete activation of the this compound linker using TLC or LC-MS analysis.- Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Increase reaction time and/or temperature, but monitor for potential degradation.- Use a larger excess of the coupling reagent and the ligand being coupled.- If dithiolane ring reduction is suspected, avoid reducing agents and consider milder reaction conditions.
Presence of multiple unidentified byproducts - Side reactions involving the dithiolane ring (e.g., reduction, polymerization).- Decomposition of starting materials or product.- Over-activation in coupling reactions leading to side products like N-acylurea.[17]- Analyze byproducts by mass spectrometry to identify potential structures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- For coupling reactions, pre-activate the carboxylic acid before adding the amine component to minimize side reactions.[18]- Screen different solvents and bases to optimize the reaction.- Consider a solid-phase synthesis approach to simplify purification.[19][20]
Difficulty in purifying the final PROTAC - Co-elution of the product with starting materials or byproducts.- Poor solubility of the PROTAC.- Aggregation of the PROTAC molecule.- Employ a multi-modal purification strategy: start with size-exclusion chromatography (SEC) to remove smaller impurities, followed by reversed-phase HPLC (RP-HPLC) for higher resolution.[13]- Optimize the gradient and mobile phase for RP-HPLC; consider using a different stationary phase.- For solubility issues, try dissolving the crude product in a small amount of a strong organic solvent (e.g., DMSO, DMF) before purification.- To address aggregation, consider adding chaotropic salts or non-ionic detergents to the purification buffers.[18]
Loss of dithiolane ring integrity - Use of harsh reducing agents during the synthesis (e.g., for deprotection steps).- Certain reaction conditions that favor disulfide exchange or reduction.- Avoid common reducing agents like H2/Pd, NaBH4, or DTT if possible.- If a reduction step is necessary, consider orthogonal protecting groups that can be removed under non-reducing conditions.- Monitor the integrity of the dithiolane ring throughout the synthesis using techniques like Raman spectroscopy or mass spectrometry.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Amide Coupling using HATU

  • Dissolve the carboxylic acid-containing component (E3 ligase ligand or target protein ligand) (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-containing component (the other PROTAC building block with the Lipoamido-PEG3 linker) (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC using flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_activation Linker Activation cluster_first_coupling First Coupling cluster_second_coupling Second Coupling cluster_purification Purification Lipo_PEG_OH This compound Activated_Linker Activated Lipoamido-PEG3 Linker (e.g., -OTs, -OMs, -N3) Lipo_PEG_OH->Activated_Linker Activation (e.g., Tosylation, Mitsunobu) Linker_E3 Lipoamido-PEG3-E3 Ligand Activated_Linker->Linker_E3 E3_Ligand E3 Ligase Ligand (with appropriate functional group) E3_Ligand->Linker_E3 Final_PROTAC Final Lipoamido-PEG3-PROTAC Linker_E3->Final_PROTAC POI_Ligand Protein of Interest Ligand (with appropriate functional group) POI_Ligand->Final_PROTAC Purification Multi-step Purification (e.g., SEC, RP-HPLC) Final_PROTAC->Purification

Caption: General workflow for the synthesis of a this compound based PROTAC.

PROTAC_MoA PROTAC Lipoamido-PEG3-PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

References

purification strategies for Lipoamido-PEG3-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Lipoamido-PEG3-OH conjugates. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its conjugates?

A1: this compound is a heterobifunctional linker molecule. It contains a lipoamide group, which can anchor to surfaces or interact with specific biological targets, a three-unit polyethylene glycol (PEG) chain (PEG3) that provides water solubility and spacing, and a terminal hydroxyl group (-OH) that can be used for further conjugation to other molecules. "this compound conjugates" refer to molecules (such as proteins, peptides, or small molecules) that have been covalently attached to this linker.

Q2: What are the primary impurities I need to remove after a conjugation reaction?

A2: A typical conjugation reaction mixture contains several components that need to be separated.[] These include the desired this compound conjugate, unreacted starting materials (e.g., the native protein or peptide), excess this compound reagent, and potential by-products such as multi-PEGylated species (molecules with more than one linker attached) or positional isomers.[]

Q3: Which chromatography techniques are most effective for purifying these conjugates?

A3: The most common and effective chromatography techniques for purifying PEGylated molecules, including this compound conjugates, are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase Chromatography (RPC).[][2] The choice of technique depends on the specific properties of the conjugate and the impurities to be removed.

Q4: Can I use more than one purification step?

A4: Yes, multi-step purification is common to achieve high purity. For example, a purification strategy might involve an initial SEC step to remove excess unreacted PEG linker, followed by an IEX step to separate the desired mono-conjugate from the unreacted biomolecule and multi-PEGylated species.[2][3]

Purification Strategy Overview

Choosing the right purification method is critical and depends on the physicochemical differences between the desired conjugate and the impurities.

Comparison of Key Chromatography Techniques
TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (molecular size).[]Removing excess unreacted this compound; separating conjugates from significantly smaller native proteins.[][2]Mild conditions preserve protein structure; effective for large size differences.[4]Low resolution for molecules of similar size; cannot separate positional isomers.
Ion Exchange Chromatography (IEX) Separation based on net surface charge at a specific pH.[]Separating mono-, di-, and multi-PEGylated species; separating conjugates from native protein and positional isomers.[2][3][5]High resolution and high capacity; can separate species with subtle charge differences.[2]Requires method development (pH, salt gradient); PEG chains can shield charges, affecting separation.[]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.[][6]High-resolution analysis; purification of peptides and small proteins; separation of positional isomers.[][7]Excellent resolution; compatible with mass spectrometry.Can use harsh organic solvents and acids that may denature sensitive proteins; peak broadening can occur.[8]
Logical Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting a suitable purification strategy.

G start Reaction Mixture (Conjugate, Unreacted Protein, Excess Linker, By-products) q1 Primary Goal: Remove excess small molecule linker? start->q1 sec Use Size Exclusion Chromatography (SEC) q1->sec  Yes q2 Need to separate mono- from multi-conjugates or native protein? q1->q2 No sec->q2 end Purified Conjugate sec->end iex Use Ion Exchange Chromatography (IEX) q2->iex  Yes q3 Is the conjugate a robust peptide/small protein? Need to separate isomers? q2->q3 No iex->q3 iex->end combine Consider a multi-step approach (e.g., SEC -> IEX) iex->combine rpc Use Reversed-Phase Chromatography (RPC) q3->rpc  Yes q3->end No rpc->end rpc->combine combine->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

Problem 1: My conjugate does not separate from the unreacted native protein using Size Exclusion Chromatography (SEC).

  • Possible Cause: The addition of the this compound linker may not have increased the hydrodynamic radius of the protein sufficiently for SEC resolution. A general rule is that the molecules should have at least a two-fold difference in molecular weight for effective separation by SEC.[2]

  • Solution:

    • Switch Technique: Ion Exchange Chromatography (IEX) is often a better choice. The PEG linker can shield surface charges on the protein, altering its pI and allowing for separation from the native protein even if the size difference is minimal.[]

    • Optimize SEC: If you must use SEC, ensure you are using a high-resolution column with the appropriate pore size for your molecules' molecular weight range.

Problem 2: I am seeing very broad peaks when using Reversed-Phase Chromatography (RPC).

  • Possible Cause: Peak broadening in RPC for PEGylated molecules can be caused by the dispersity (variety of chain lengths) of the attached PEG.[7][8] While PEG3 is a discrete length, heterogeneity in the conjugation sites can also contribute to broadening. High temperatures used in RPC can also sometimes lead to on-column degradation.

  • Solution:

    • Optimize Gradient: A shallower elution gradient can improve peak shape and resolution.

    • Adjust Temperature: While higher temperatures (e.g., 90°C) can improve recovery and peak shape for some PEGylated proteins, for others it may be detrimental. Experiment with different column temperatures.

    • Change Stationary Phase: The choice of stationary phase (e.g., C4, C18) can significantly impact separation. C18 phases have been shown to provide good separation for larger PEGylated proteins.[6]

Problem 3: I cannot resolve mono-PEGylated, di-PEGylated, and other species using Ion Exchange Chromatography (IEX).

  • Possible Cause: The pH of the mobile phase is not optimal for differentiating the charge differences between the species. The salt gradient may also be too steep, causing all species to elute together.

  • Solution:

    • pH Scouting: Perform a pH gradient or run experiments at different pH values to find the optimal pH where the charge difference between your species of interest is maximized.

    • Gradient Optimization: Use a shallower salt gradient to increase resolution between closely eluting peaks.

    • Change IEX Mode: If you are using cation exchange, consider trying anion exchange, or vice-versa. The separation profile can be dramatically different.

Experimental Protocols

The following are generalized starting protocols. They must be optimized for your specific this compound conjugate.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the conjugate from smaller molecules like excess this compound.

  • Column Selection: Choose a column with a fractionation range appropriate for your conjugate's size (e.g., Superdex 200, TSKgel G3000SWXL).[5][9]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common choice is Phosphate-Buffered Saline (PBS) or another buffer that ensures the stability and solubility of your conjugate.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a consistent flow rate (e.g., 0.5 mL/min).[4]

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove particulates.

  • Injection and Elution: Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume to maintain resolution. Continue to run the mobile phase.

  • Fraction Collection: Collect fractions as the peaks elute, monitoring with a UV detector at 280 nm (for proteins) or another appropriate wavelength. Larger molecules will elute first.

  • Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to identify which ones contain the purified conjugate.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is effective for separating species based on charge, such as native protein from mono- and multi-PEGylated conjugates.[3]

  • Column Selection: Choose a cation exchange (e.g., SP-Sepharose) or anion exchange (e.g., Q-Sepharose) column based on the predicted pI of your native protein and conjugate.

  • Buffer Preparation:

    • Buffer A (Binding Buffer): A low-ionic-strength buffer at a pH that ensures your molecule of interest binds to the column. (e.g., 20 mM MES, pH 6.0).

    • Buffer B (Elution Buffer): Same as Buffer A, but with high ionic strength (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • System Equilibration: Equilibrate the column with Buffer A until the pH and conductivity are stable.

  • Sample Loading: Load the sample, which should be buffer-exchanged into Buffer A, onto the column.

  • Elution: Elute the bound molecules using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Species with weaker charge interactions will elute first.

  • Fraction Collection & Analysis: Collect fractions across the gradient and analyze them to identify the purified product.

General Purification Workflow Diagram

G cluster_0 Purification Phase reaction Conjugation Reaction Mixture step1 Step 1: Bulk Separation (e.g., SEC or IEX) reaction->step1 analysis1 Fraction Analysis (e.g., SDS-PAGE) step1->analysis1 step2 Step 2: Polishing (e.g., IEX or RPC) analysis1->step2 Pool Fractions analysis2 Purity Analysis (e.g., HPLC, MS) step2->analysis2 final_product Purified This compound Conjugate analysis2->final_product

Caption: A typical two-step chromatographic purification workflow.

References

Technical Support Center: Optimizing Reaction Conditions for Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipoamido-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a lipoamide group, a three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group.[1] The lipoamide moiety, with its disulfide bond, can interact with metal surfaces or participate in thiol-disulfide exchange reactions.[2] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] The terminal hydroxyl group allows for further derivatization and conjugation to other molecules.[1] Its primary applications are in bioconjugation, drug delivery, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: How do I activate the terminal hydroxyl group of this compound for conjugation?

A2: The terminal hydroxyl group is relatively unreactive and requires activation for efficient conjugation. Common activation methods include:

  • Tosylation: Conversion to a tosylate, which is a good leaving group for nucleophilic substitution.

  • Esterification: Reaction with a carboxylic acid-containing molecule, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4]

  • Conversion to an activated ester: The hydroxyl group can be derivatized to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.

Q3: What are the key stability considerations for this compound and its conjugates?

A3: The lipoamide group, containing a 1,2-dithiolane ring, is sensitive to certain conditions:

  • Reducing agents: The disulfide bond can be cleaved by reducing agents, opening the ring.[5]

  • pH: Lipoic acid is known to be unstable at low pH, which can favor polymerization.[6]

  • Oxidation: The sulfur atoms in the lipoamide group can be oxidized. It is recommended to handle the compound under an inert atmosphere and avoid harsh acidic or reducing conditions unless the cleavage of the disulfide bond is intended.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C, protected from light and moisture to prevent degradation.

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Troubleshooting Steps
Inefficient activation of the hydroxyl group - Confirm activation of the hydroxyl group using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation reaction.- Optimize the molar ratio of the activating agent to this compound. A 1.1 to 2.2-fold molar excess of tosyl chloride is a common starting point for tosylation.- Ensure all reagents and solvents used for the activation step are anhydrous, as moisture can deactivate the activating agents.
Suboptimal reaction conditions for conjugation - pH: For esterification with carboxylic acids using DCC/DMAP, the reaction is typically carried out under mildly basic conditions. For reactions with NHS esters, a pH of 7.2-8.5 is generally optimal for reaction with primary amines.[7]- Temperature: Esterification reactions can be performed at room temperature, though gentle heating (e.g., 50-80°C) may be required for less reactive partners.[8] However, be mindful of the stability of all reactants at elevated temperatures.- Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Typical reaction times for esterification can range from a few hours to overnight.[3]
Hydrolysis of activated intermediate - Use freshly prepared activated this compound for the conjugation reaction.- Perform the reaction in anhydrous solvents to minimize hydrolysis.
Steric hindrance - If conjugating a bulky molecule, consider using a longer PEG linker to reduce steric hindrance.- Increase the reaction time or temperature, while carefully monitoring for side product formation.
Side Product Formation
Potential Cause Troubleshooting Steps
Reaction with the lipoamide group - The dithiolane ring of the lipoamide is generally stable under many conjugation conditions. However, strong nucleophiles or reducing conditions can lead to ring-opening. Avoid harsh reagents if the integrity of the lipoamide is desired.- Under certain conditions, the amide bond of the lipoamide could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Formation of N-acylurea byproduct (with DCC) - This side product can form from the rearrangement of the O-acylisourea intermediate.[4] The addition of DMAP helps to minimize this by forming a more reactive acylpyridinium intermediate.[4]- Use the recommended stoichiometry of DCC and DMAP.
Multiple conjugations - If the molecule being conjugated has multiple reactive sites, consider using protecting groups to achieve site-specific conjugation.- Control the stoichiometry of the reactants to favor mono-conjugation.
Purification Challenges
Potential Cause Troubleshooting Steps
Co-elution of product and starting materials - Reversed-Phase HPLC (RP-HPLC): Optimize the gradient and mobile phase composition. A C18 or C8 column is often suitable.[9][10] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.[11]- Size-Exclusion Chromatography (SEC): This technique is effective for separating molecules based on size and can be used to remove unreacted small molecules from a larger conjugate.[12][13]
Aggregation of the conjugate - The PEG chain generally improves the solubility of conjugates.[14] However, if aggregation is observed, consider adding organic co-solvents or detergents to the purification buffers. The lipoamide moiety can impart some hydrophobic character, which might contribute to aggregation in some cases.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents).

  • Slowly add a solution of tosyl chloride (1.1-1.5 equivalents for mono-tosylation) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the tosylated product.

Protocol 2: Esterification of this compound with a Carboxylic Acid using DCC/DMAP

This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and this compound (1-1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add DMAP (0.1-0.2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or reversed-phase, depending on the properties of the product).

Data Presentation

Table 1: Recommended Starting Conditions for Hydroxyl Group Activation and Esterification
ParameterTosylationDCC/DMAP Esterification
Molar Ratio (Reagent:this compound) TsCl: 1.1-1.5:1Pyridine: 2-3:1Carboxylic Acid: 1:1DCC: 1.1:1DMAP: 0.1-0.2:1
Solvent Anhydrous DCM, PyridineAnhydrous DCM
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 12-24 hours2-4 hours
Catalyst Pyridine (acts as a base and catalyst)DMAP

Note: These are starting recommendations and may require optimization for specific substrates.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification start This compound activation Activate -OH Group (e.g., Tosylation or conversion to NHS-ester) start->activation Activating Agent (e.g., TsCl) activated_peg Activated Lipoamido-PEG3 activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation target_molecule Target Molecule (e.g., with Amine or Carboxylic Acid group) target_molecule->conjugation crude_product Crude Conjugate conjugation->crude_product purification Purification (e.g., HPLC, SEC) crude_product->purification final_product Purified Lipoamido-PEG3-Conjugate purification->final_product

Caption: A general experimental workflow for the two-step conjugation of this compound.

troubleshooting_workflow cluster_activation Activation Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues start Low Conjugation Yield check_activation Was the -OH group activation confirmed? start->check_activation activation_yes Yes check_activation->activation_yes activation_no No check_activation->activation_no check_conditions Are the reaction conditions optimal? conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no check_reagents Are the reagents fresh and anhydrous? reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes activation_yes->check_conditions optimize_activation Optimize activation: - Check molar ratios - Use anhydrous conditions - Confirm with NMR/MS activation_no->optimize_activation conditions_yes->check_reagents optimize_conditions Optimize conjugation: - Adjust pH - Vary temperature - Extend reaction time conditions_no->optimize_conditions prepare_fresh Prepare fresh reagent solutions and use anhydrous solvents reagents_no->prepare_fresh consider_other Consider other factors: - Steric hindrance - Target molecule stability reagents_yes->consider_other

Caption: A troubleshooting decision tree for addressing low conjugation yield with this compound.

References

Validation & Comparative

Lipoamido-PEG3-OH in PROTACs: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of PEG Linkers in PROTACs

PEG linkers are prized for their ability to modulate the physicochemical properties of PROTACs. Their inherent hydrophilicity can enhance the solubility of often large and greasy PROTAC molecules, a crucial factor for cell permeability and overall bioavailability.[1][2] The flexibility of the PEG chain also plays a pivotal role in facilitating the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[3] However, the length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system, as it dictates the spatial orientation of the POI and E3 ligase.[1][4]

Lipoamido-PEG3-OH: A Specific PEG Linker

This compound is a bifunctional linker that incorporates a three-unit PEG chain.[2][5] The lipoamide group can be utilized for various conjugation strategies, while the terminal hydroxyl group offers a convenient handle for attachment to either the warhead or the E3 ligase ligand. The PEG3 portion of the linker provides a balance of hydrophilicity and a defined spatial separation between the two binding elements of the PROTAC.

Comparative Analysis of PEG Linker Length on PROTAC Performance

The efficacy of a PROTAC is profoundly influenced by the length of its PEG linker. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive ternary complex geometry or increased off-target effects. The optimal linker length is therefore a delicate balance that is highly dependent on the specific POI and E3 ligase pair.[3]

Below are tables summarizing quantitative data from studies that have systematically investigated the impact of PEG linker length on PROTAC performance for various targets.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A12>1000<20VHLMCF7
PROTAC B1610>95VHLMCF7
PROTAC C20100~80VHLMCF7

Data adapted from a study on ERα targeting PROTACs. The results highlight that a 16-atom linker was optimal for ERα degradation in this specific system.

Table 2: Effect of PEG Linker Length on BRD4 Degradation

PROTAC CompoundPEG UnitsDC50 (µM)Dmax (%)E3 LigaseCell Line
PROTAC D0< 0.5>90CRBNH661
PROTAC E1-2> 5Not specifiedCRBNH661
PROTAC F4-5< 0.5>90CRBNH661

This study on BRD4-targeting PROTACs intriguingly demonstrated that both short and long PEG linkers were effective, while intermediate lengths were detrimental to degradation.[4]

Table 3: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC G< 12No degradation0VHLNot specified
PROTAC H21396VHLNot specified
PROTAC I2929276VHLNot specified

For TBK1 degradation, a minimum linker length was required to observe any activity, with a 21-atom linker demonstrating the highest potency.[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the performance of PROTACs with different linkers.

Protocol 1: Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

Protocol 2: Cell Viability Assay (e.g., MTS or MTT)

This assay is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The general mechanism of action for a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow start Start: PROTAC Synthesis with Different Linkers cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Varying Concentrations and Time) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability_assay Cell Viability Assay (IC50) treatment->viability_assay western_blot Western Blot Analysis (DC50, Dmax) lysis->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Optimal Linker Identification data_analysis->conclusion

Caption: A typical experimental workflow for the evaluation and comparison of different PROTAC linkers.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax, Bioavailability) Ternary_Complex->PROTAC_Efficacy Physicochem->PROTAC_Efficacy

Caption: The logical relationship between linker properties and overall PROTAC efficacy.

Conclusion

The choice of a PEG linker is a critical decision in the design of a PROTAC. While this compound offers a readily available building block with a defined length and favorable properties, the optimal linker for any given PROTAC system must be determined through empirical testing. The presented data from various studies clearly demonstrates that there is no universal "best" PEG linker length. The ideal linker is highly context-dependent, relying on the specific structural and chemical features of the target protein and the E3 ligase. Researchers are encouraged to synthesize and evaluate a series of PROTACs with varying PEG linker lengths to identify the optimal construct for achieving potent and selective degradation of their protein of interest.

References

A Head-to-Head Comparison of Lipoamido-PEG3-OH and Thiol-PEG Linkers for Bioconjugation and Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the stability, efficacy, and performance of bioconjugates and functionalized nanomaterials. This guide provides an objective comparison of two widely used classes of polyethylene glycol (PEG) linkers: Lipoamido-PEG3-OH, featuring a dithiol anchoring group derived from lipoic acid, and standard Thiol-PEG linkers with a monothiol anchor.

This comparison is supported by experimental data on linker stability and detailed protocols for their application, particularly in the context of gold nanoparticle (AuNP) functionalization, a common application in drug delivery and diagnostics.

Core Chemical Differences and Functional Implications

This compound and Thiol-PEG linkers share a hydrophilic PEG spacer that enhances the solubility and biocompatibility of the conjugated entity.[1] The key distinction lies in their anchoring group:

  • This compound: This linker terminates in a lipoamido group, which is derived from lipoic acid. Upon interaction with surfaces like gold, the disulfide bond in the lipoic acid moiety can be reduced, presenting two thiol groups for chelation. This bidentate (two-point) attachment is hypothesized to offer superior stability compared to a single thiol bond.[2][3] The "-OH" group on the other end of the PEG chain provides a site for further conjugation.[4]

  • Thiol-PEG: This linker possesses a single terminal thiol (-SH) group that forms a single covalent bond with gold or other metal surfaces.[5][6] The other end of the PEG chain can be functionalized with various reactive groups (e.g., hydroxyl, carboxyl, amine) for subsequent bioconjugation.[2]

The choice between a monothiol and a dithiol anchor can have profound implications for the stability of the final construct, especially in biological environments where competing thiols (like glutathione) are abundant.

Quantitative Data Presentation: Stability Comparison

The stability of a linker's bond to a substrate is paramount for in vivo applications. A common method to assess this is through a competitive displacement assay using a high concentration of a small-molecule thiol, such as dithiothreitol (DTT).

A study directly compared the stability of gold nanoparticles functionalized with PEG linkers anchored by either a monothiol (PEG-SH) or thioctic acid (PEG-TA), which is analogous to the lipoamido anchor. The stability was quantified by measuring the time required for DTT to induce nanoparticle aggregation, which is indicative of linker displacement. A longer half-life (t½) in the presence of DTT signifies greater stability.

Linker TypeNanoparticle DiameterPEG Molecular Weight (Da)Stability Half-life (t½) in 10 mM DTT (hours)Reference
PEG-SH20 nm5000~2[7]
PEG-TA (Lipoamido analog)20 nm5000> 24[7]
PEG-SH40 nm5000~1[7]
PEG-TA (Lipoamido analog)40 nm5000~12[7]

These data clearly indicate that for both 20 nm and 40 nm gold nanoparticles, the thioctic acid (lipoamido) anchored PEG provides significantly enhanced stability against displacement by competing thiols compared to the monothiol-anchored PEG.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the functionalization of gold nanoparticles with both this compound and Thiol-PEG linkers.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol is adapted from general methods for functionalizing gold nanoparticles with lipoic acid-PEG derivatives.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • This compound

  • 5 mM Sodium Phosphate Buffer, pH 7.4

  • Human Serum Albumin (HSA) solution (0.5% w/v in water)

  • Centrifuge and appropriate tubes

Procedure:

  • Adjust the pH of the colloidal gold nanoparticle solution to approximately 7.5 using a dilute sodium hydroxide solution.

  • Prepare a stock solution of this compound in 5 mM sodium phosphate buffer (pH 7.4).

  • To 1 mL of the pH-adjusted AuNP solution, add the this compound solution. The optimal concentration of the linker should be determined empirically, but a starting point could be a final concentration in the micromolar range.[4]

  • Incubate the mixture at room temperature for 2 hours with gentle stirring to allow for the self-assembly of the linker on the AuNP surface.

  • To passivate any remaining bare surface on the nanoparticles and prevent aggregation, add a solution of 0.5% HSA. This is often done portion-wise (e.g., four additions of 25 µL aliquots every 2 minutes).[4]

  • Allow the passivation reaction to proceed for 10-15 minutes at room temperature.

  • Purify the functionalized nanoparticles by centrifugation. A typical condition is 13,000 x g for 15-30 minutes. The exact speed and duration will depend on the size of the nanoparticles.

  • Carefully remove the supernatant containing excess linker and HSA.

  • Resuspend the nanoparticle pellet in a suitable buffer, such as 5 mM sodium phosphate buffer containing a low concentration of HSA (e.g., 0.05%) to maintain stability.[4]

  • Repeat the centrifugation and resuspension steps (washing) two more times to ensure the removal of unbound reagents.

  • After the final wash, resuspend the pellet in the desired buffer for storage or further conjugation via the terminal hydroxyl group.

Protocol 2: Functionalization of Gold Nanoparticles with Thiol-PEG-OH

This is a general protocol for modifying surfaces with Thiol-PEG reagents.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-PEG-OH

  • Phosphate Buffered Saline (PBS), 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution (optional)

  • Centrifuge and appropriate tubes

Procedure:

  • Equilibrate the Thiol-PEG-OH reagent to room temperature before opening the vial to prevent moisture condensation.[8]

  • If the Thiol-PEG-OH is a solid or viscous liquid, it is recommended to prepare a stock solution (e.g., 10 mg/mL) in an anhydrous solvent like DMF or DMSO to facilitate accurate dispensing.[8]

  • In a suitable reaction tube, add the desired amount of the AuNP solution.

  • Add the Thiol-PEG-OH reagent or its stock solution to the AuNP solution. The final concentration should be optimized for the specific application, but an excess of the PEG linker is typically used to drive the ligand exchange reaction.

  • Incubate the reaction at room temperature for at least 2 hours with gentle mixing.[8] Some protocols may extend this incubation overnight to ensure complete surface coverage.

  • Purify the functionalized nanoparticles by centrifugation to remove the excess Thiol-PEG-OH and displaced citrate. The centrifugation conditions will depend on the nanoparticle size.

  • Remove the supernatant and resuspend the pellet in fresh PBS buffer.

  • Repeat the washing step (centrifugation and resuspension) at least two more times.

  • After the final wash, resuspend the Thiol-PEG-OH functionalized AuNPs in the desired buffer for subsequent use.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and their attachment to a gold surface, as well as a typical experimental workflow for stability analysis.

Caption: Chemical structures of this compound and Thiol-PEG-OH linkers.

G cluster_lipo Lipoamido-PEG Attachment (Bidentate) cluster_thiol Thiol-PEG Attachment (Monodentate) lipo Lipoamido-PEG gold_lipo Gold Surface lipo->gold_lipo Two Au-S Bonds thiol Thiol-PEG gold_thiol Gold Surface thiol->gold_thiol One Au-S Bond

Caption: Schematic of linker attachment to a gold surface.

G prep Prepare AuNPs functionalized with Lipo-PEG or Thiol-PEG challenge Incubate with excess DTT (e.g., 10 mM at 40°C) prep->challenge Introduce competing thiol monitor Monitor aggregation over time (UV-Vis Spectroscopy) challenge->monitor Measure change in plasmon peak analyze Calculate aggregation half-life (t½) to determine stability monitor->analyze Quantify stability

Caption: Workflow for DTT challenge assay to compare linker stability.

Conclusion and Recommendations

The selection between this compound and a standard Thiol-PEG linker depends heavily on the specific requirements of the application.

  • This compound is the superior choice when long-term stability in complex biological environments is critical. The bidentate dithiol anchor provides a significantly more robust attachment to gold surfaces, resisting displacement by competing endogenous thiols.[7] This enhanced stability is crucial for applications such as in vivo drug delivery, where the integrity of the nanoparticle coating is essential for its pharmacokinetic profile and targeting capabilities.

  • Thiol-PEG linkers may be suitable for applications where extreme stability is not the primary concern, or for initial, proof-of-concept studies. They are widely available and the functionalization protocols are well-established. However, researchers should be aware of the potential for linker desorption over time, especially in thiol-rich environments.

For drug development professionals and scientists working on projects requiring high stability, the experimental evidence strongly supports the use of lipoic acid-based anchors like that found in this compound. While the initial cost may be higher, the enhanced performance and reliability of the final conjugate can prevent costly failures in later stages of development.

References

A Head-to-Head Comparison: Lipoamido-PEG3-OH vs. Maleimide-PEG for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical step in the design and synthesis of effective bioconjugates. This guide provides an objective comparison of two distinct PEGylated linkers: Lipoamido-PEG3-OH and Maleimide-PEG. By examining their mechanisms of action, stability, and application-specific considerations, this document aims to equip researchers with the necessary information to select the optimal linker for their bioconjugation needs.

The covalent attachment of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other drug molecules. PEGylation can improve solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity. The success of PEGylation is highly dependent on the linker used to attach the PEG chain to the biomolecule. Here, we compare this compound, which primarily reacts through thiol-disulfide exchange, with the well-established Maleimide-PEG, which targets thiol groups via Michael addition.

At a Glance: Key Differences

FeatureThis compoundMaleimide-PEG
Primary Reactive Group Lipoamide (cyclic disulfide)Maleimide
Target Functional Group Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)
Reaction Mechanism Thiol-Disulfide ExchangeMichael Addition
Resulting Linkage Disulfide BondThioether Bond
Bond Reversibility Reversible (under reducing conditions)Generally considered stable, but can be reversible (retro-Michael reaction)
Secondary Reactive Group Hydroxyl (-OH)Varies depending on the specific product (e.g., NHS ester, acid)

Chemical Structures and Reaction Mechanisms

This compound features a lipoamide moiety, which contains a cyclic disulfide bond, and a terminal hydroxyl group. The primary route for bioconjugation is the reaction of the disulfide bond with a free thiol group on a biomolecule, such as the side chain of a cysteine residue. This reaction proceeds via thiol-disulfide exchange, resulting in the formation of a new disulfide bond between the linker and the biomolecule. This linkage is reversible and can be cleaved by reducing agents. The terminal hydroxyl group offers a secondary point for conjugation after activation.

G cluster_0 This compound cluster_1 Biomolecule cluster_2 Bioconjugate Lipoamido Lipoamide (Disulfide) PEG3 PEG3 Spacer Lipoamido->PEG3 Conjugate Protein-S-S-Lipoamido-PEG3-OH (Disulfide Bond) Lipoamido->Conjugate Thiol-Disulfide Exchange OH Hydroxyl Group PEG3->OH Protein Protein-SH (Thiol) Protein->Conjugate

This compound Bioconjugation Pathway

Maleimide-PEG linkers contain a maleimide group that reacts specifically with thiol groups under mild conditions (pH 6.5-7.5) through a Michael addition reaction.[1] This forms a stable thioether bond. While generally considered stable, this bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[2][3]

G cluster_0 Maleimide-PEG cluster_1 Biomolecule cluster_2 Bioconjugate Maleimide Maleimide PEG PEG Spacer Maleimide->PEG Conjugate Protein-S-Maleimide-PEG-X (Thioether Bond) Maleimide->Conjugate Michael Addition X Functional Group (X) PEG->X Protein Protein-SH (Thiol) Protein->Conjugate

Maleimide-PEG Bioconjugation Pathway

Performance Comparison: Stability and Efficiency

A crucial factor in the selection of a bioconjugation linker is the stability of the resulting bond. The reversibility of the disulfide bond in lipoamide conjugates can be advantageous for applications requiring the release of the conjugated molecule under specific reducing conditions, such as within the intracellular environment. However, for applications requiring long-term stability in circulation, this reversibility may be a drawback.

Maleimide-based conjugates, forming a thioether bond, are generally more stable. However, the potential for retro-Michael reaction and thiol exchange remains a concern, which can lead to premature drug release and off-target toxicity.[3] Strategies to mitigate this include the hydrolysis of the succinimide ring to a more stable ring-opened form.[3]

ParameterThis compoundMaleimide-PEG
Conjugate Stability Reversible disulfide bond, sensitive to reducing agents.Generally stable thioether bond, but susceptible to retro-Michael reaction and thiol exchange.[2][3]
Reaction Kinetics Thiol-disulfide exchange is generally fast.Michael addition is typically rapid at neutral pH.[1]
Reaction Specificity Highly specific for thiols.Highly specific for thiols at pH 6.5-7.5.[1]
Off-target Reactions Minimal under controlled conditions.Potential for reaction with amines at higher pH.

Quantitative Stability Data for Maleimide-Thiol Conjugates

Several studies have quantified the stability of maleimide-thiol conjugates. For instance, the half-life of a thioether succinimide linkage can vary significantly depending on the specific maleimide and thiol involved, as well as the surrounding environment. In the presence of glutathione, a common intracellular thiol, the half-lives of conversion for some N-substituted succinimide thioethers have been reported to range from a few hours to over 250 hours.[4]

Conjugate TypeConditionHalf-life of ConversionReference
N-ethyl maleimide conjugateIncubated with glutathione3.1 - 18 hours[4]
N-phenyl maleimide conjugateIncubated with glutathioneVaries based on thiol pKa[4]
N-aminoethyl maleimide conjugateIncubated with glutathioneVaries based on thiol pKa[4]

Experimental Protocols

General Protocol for Protein Conjugation with this compound (Thiol-Disulfide Exchange)

G Start Start Prep_Protein Prepare Protein Solution (in thiol-free buffer, pH 7-8) Start->Prep_Protein Reaction Add this compound to Protein (molar excess) Incubate (RT, 1-2 hours) Prep_Protein->Reaction Prep_Lipo Prepare this compound Stock Solution (e.g., in DMSO) Prep_Lipo->Reaction Purification Purify Conjugate (e.g., SEC, dialysis) Reaction->Purification Analysis Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Workflow for this compound Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7 and 8. If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Linker Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a defined molar excess. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of labeling.

General Protocol for Protein Conjugation with Maleimide-PEG

G Start Start Prep_Protein Prepare Protein Solution (in thiol-free buffer, pH 6.5-7.5) Start->Prep_Protein Reaction Add Maleimide-PEG to Protein (10-20 fold molar excess) Incubate (RT, 2-4 hours or 4°C overnight) Prep_Protein->Reaction Prep_Mal Prepare Maleimide-PEG Stock Solution (e.g., in DMSO) Prep_Mal->Reaction Purification Purify Conjugate (e.g., SEC, dialysis) Reaction->Purification Analysis Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Workflow for Maleimide-PEG Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[5] As with the lipoamide protocol, reduction of existing disulfides may be necessary.

  • Linker Preparation: Prepare a fresh stock solution of Maleimide-PEG in an organic solvent like DMSO or DMF.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[5][6] The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C.[5][6]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.[5][6]

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical methods.

Conclusion and Recommendations

The choice between this compound and Maleimide-PEG for bioconjugation depends heavily on the specific application and the desired properties of the final bioconjugate.

Choose this compound when:

  • A reversible linkage is desired, for example, in drug delivery systems that require payload release in a reducing environment.

  • The application can leverage the secondary hydroxyl group for further functionalization.

Choose Maleimide-PEG when:

  • A more stable, essentially permanent, linkage is required for applications such as in vivo imaging or long-circulating therapeutics.

  • The well-established and predictable reactivity of the maleimide group is preferred.

For applications demanding high in vivo stability, it is crucial to consider the potential for retro-Michael reactions with maleimide-based linkers and to explore strategies to enhance their stability. Conversely, the inherent reversibility of the disulfide bond in lipoamide conjugates must be taken into account for applications requiring long-term circulation. Ultimately, empirical testing and thorough characterization of the resulting bioconjugate are essential to ensure it meets the performance requirements of the intended application.

References

A Comparative Guide to Lipoamido-PEG3-OH Functionalized Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biosensors and medical implants to targeted drug delivery systems. This guide provides a comprehensive comparison of Lipoamido-PEG3-OH functionalized surfaces with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal surface modification strategy.

This compound is a heterobifunctional linker that offers a robust method for attaching a hydrophilic polyethylene glycol (PEG) spacer to surfaces, particularly gold and other noble metals. The lipoamide group, with its bidentate thiol anchor, provides enhanced stability compared to single thiol linkers, while the terminal hydroxyl group allows for further conjugation of biomolecules. This guide will delve into the characterization of these surfaces and compare their performance against surfaces functionalized with other widely used PEG linkers, such as those bearing maleimide or N-hydroxysuccinimide (NHS) ester terminal groups.

Performance Comparison of PEG-Functionalized Surfaces

The choice of a PEG linker significantly influences the performance of a functionalized surface. Key performance indicators include the efficiency of biomolecule immobilization, the resistance to non-specific protein adsorption (antifouling properties), and the resulting cellular response. While direct comparative studies under identical conditions are limited, the following tables summarize typical performance data gleaned from various studies on gold surfaces.

Linker TypeSurface Density (molecules/nm²)Protein Adsorption (ng/cm²)Cell Adhesion (cells/mm²)Stability
This compound HighLowLow (can be tailored)High (Bidentate thiol anchor)
Thiol-PEG-OH Moderate to HighLow to ModerateLow (can be tailored)Moderate (Monodentate thiol anchor)
Maleimide-PEG Moderate to HighLowHigh (for cysteine-containing proteins)Moderate to High (Thiol-maleimide bond)
NHS-ester-PEG ModerateLowHigh (for amine-containing proteins)Moderate (Ester linkage prone to hydrolysis)

Table 1: Comparative Performance of Different PEG Linkers on Gold Surfaces. This table provides a qualitative and quantitative overview of key performance metrics for surfaces functionalized with different PEG linkers. The data is compiled from various sources and represents typical outcomes.

Characterization of Functionalized Surfaces

A thorough characterization is essential to ensure the successful functionalization of a surface and to understand its properties. The following techniques are commonly employed:

Characterization TechniqueInformation ObtainedTypical Results for this compound on Gold
Contact Angle Goniometry Surface hydrophilicity/hydrophobicityDecrease in contact angle after functionalization, indicating increased hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface layerPresence of C, O, N, and S peaks confirming the presence of the this compound molecule.
Atomic Force Microscopy (AFM) Surface topography and roughnessSmooth and uniform surface morphology post-functionalization.
Ellipsometry Thickness of the functionalized layerA uniform layer thickness consistent with the length of the this compound molecule.
Surface Plasmon Resonance (SPR) Real-time monitoring of binding events (e.g., protein adsorption)Low resonance unit (RU) shift upon exposure to non-specific proteins, indicating good antifouling properties.

Table 2: Key Techniques for the Characterization of this compound Functionalized Surfaces. This table outlines the primary analytical methods used to verify and characterize the modified surfaces.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface functionalization and characterization.

Protocol 1: Functionalization of Gold Surfaces with this compound
  • Substrate Preparation:

    • Clean gold-coated substrates by sonication in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 20 minutes to remove any organic contaminants.

  • Functionalization:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the this compound solution.

    • Incubate for 24 hours at room temperature in a dark, sealed container to allow for the formation of a self-assembled monolayer (SAM).

  • Washing:

    • Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Rinse with DI water.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Storage:

    • Store the functionalized surfaces in a desiccator until further use.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place a 5 µL droplet of DI water onto the functionalized surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity.

Protocol 3: Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
  • Equilibrate the this compound functionalized SPR sensor chip with a running buffer (e.g., Phosphate Buffered Saline, PBS).

  • Establish a stable baseline.

  • Inject a solution of a non-specific protein (e.g., 1 mg/mL Bovine Serum Albumin in PBS) over the surface for a defined period.

  • Monitor the change in the SPR signal (in Resonance Units, RU). A minimal change indicates low protein adsorption.

  • Inject the running buffer to wash away any loosely bound protein and observe the signal return to baseline.

Protocol 4: Cell Adhesion Assay
  • Sterilize the functionalized substrates by exposure to UV light for 30 minutes.

  • Place the substrates in a sterile cell culture plate.

  • Seed cells (e.g., fibroblasts or endothelial cells) onto the substrates at a desired density (e.g., 1 x 10^4 cells/cm²).

  • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24 hours).

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde.

  • Stain the cells with a fluorescent dye (e.g., DAPI for nuclei).

  • Image the substrates using a fluorescence microscope and quantify the number of adherent cells per unit area.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Surface_Functionalization_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_wash Washing & Drying Clean Clean Gold Substrate (Acetone, IPA, DI Water) Dry1 Dry (Nitrogen) Clean->Dry1 UVO UV-Ozone Treatment Dry1->UVO Immerse Immerse Substrate UVO->Immerse Solution Prepare 1 mM This compound in Ethanol Solution->Immerse Incubate Incubate 24h Immerse->Incubate Rinse_EtOH Rinse with Ethanol Incubate->Rinse_EtOH Rinse_DI Rinse with DI Water Rinse_EtOH->Rinse_DI Dry2 Dry (Nitrogen) Rinse_DI->Dry2 Characterization Surface Characterization (XPS, AFM, Contact Angle) Dry2->Characterization Antifouling_Mechanism cluster_surface Functionalized Surface Surface Gold Substrate LipoamidoPEG This compound Layer Hydration Hydration Layer Protein Protein Protein->Hydration Steric Repulsion Entropic Penalty

The Pivotal Role of PEG Linker Length in Optimizing Bioconjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the most versatile and widely utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable nature.[1][2] This guide provides an objective comparison of the efficiency of different length PEG linkers, supported by experimental data, to inform rational design and optimization of next-generation therapeutics.

The length of a PEG linker is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of a bioconjugate.[1][3] An optimal PEG linker length can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[2][4] Conversely, a suboptimal linker can lead to steric hindrance, reduced potency, and unfavorable pharmacokinetic profiles.[1][5] This guide will delve into the comparative performance of various PEG linker lengths in different applications, presenting quantitative data and detailed experimental methodologies to aid in the selection of the most effective linker for a given biological system.

Comparative Efficacy of PEG Linkers in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, PEG linkers are instrumental in modulating the properties of the conjugate, often bridging a potent cytotoxic payload with a targeting antibody.[6] The length of the PEG chain can significantly impact both the in vitro cytotoxicity and the in vivo efficacy and tolerability of the ADC.

A key trend observed is that increasing PEG linker length generally correlates with an improved pharmacokinetic profile, including a longer plasma half-life.[6][7] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[6] This trade-off underscores the necessity of empirical optimization for each specific ADC. For instance, a study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific context.[6] This suggests that there is an optimal range for PEG linker length to maximize therapeutic benefit.

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
Non-PEGylatedUndisclosedUndisclosed>1000[7]
PEG2UndisclosedUndisclosed~500[7]
PEG4UndisclosedUndisclosed~200[7]
PEG8UndisclosedUndisclosed~100[7]
PEG12UndisclosedUndisclosed~150[7]
PEG24UndisclosedUndisclosed~250[7]
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. This table summarizes the impact of PEG linker length on the in vitro potency of ADCs. Data is synthesized from preclinical studies and highlights the trend of an initial increase in potency with shorter PEG chains, followed by a potential decrease with longer chains.[6][7]
LinkerADC Construct (Antibody-Payload)Animal ModelPlasma Half-life (hours)Tumor Growth Inhibition (%)Reference
Non-PEGylatedUndisclosedMouse Xenograft~5011[7]
PEG2UndisclosedMouse Xenograft~7535-45[7]
PEG4UndisclosedMouse Xenograft~9035-45[7]
PEG8UndisclosedMouse Xenograft~12075-85[7]
PEG12UndisclosedMouse Xenograft~13075-85[7]
PEG24UndisclosedMouse Xenograft~14075-85[7]
Table 2: In Vivo Efficacy and Pharmacokinetics of ADCs with Varying PEG Linker Lengths. This table illustrates the general trend of improved pharmacokinetic profiles and in vivo efficacy with increasing PEG linker length in ADCs. The data, compiled from various studies, shows that longer PEG chains can lead to better tumor growth inhibition.[6][7]

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][8] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][8] The length of the PEG linker directly influences the geometry and stability of this complex, thereby impacting the efficiency of protein degradation, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8]

Systematic studies have demonstrated that there is an optimal linker length for effective protein degradation, and this optimum can vary depending on the specific target and E3 ligase pair.[1][9] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker may result in reduced degradation efficiency due to increased conformational flexibility and a higher entropic penalty upon binding.[1]

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL9>1000<20[9]
Estrogen Receptor α (ERα)VHL12~500~50[9]
Estrogen Receptor α (ERα)VHL16~100>80[9]
Estrogen Receptor α (ERα)VHL19~200~70[9]
Estrogen Receptor α (ERα)VHL21~300~60[9]
BRD4CRBN0 PEG units<500>90[10]
BRD4CRBN1-2 PEG units>5000<50[10]
BRD4CRBN4-5 PEG units<500>90[10]
Table 3: Impact of PEG Linker Length on PROTAC Efficacy. This table presents data from studies on PROTACs targeting ERα and BRD4, illustrating the critical role of linker length in determining degradation potency. The data shows a clear optimal linker length for achieving maximal degradation.[9][10]

Experimental Protocols

To facilitate the design of comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Remove the old media from the cells and add the diluted ADCs. Incubate the cells for 72-96 hours.[6]

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration.

Western Blot Analysis for PROTAC-Mediated Protein Degradation
  • Cell Treatment: Plate cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Pharmacokinetic Study in Rodents
  • Animal Dosing: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to a cohort of rodents (e.g., mice or rats).[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.[6]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.[6]

  • Quantification of ADC: Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[6]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including plasma half-life (t1/2), area under the curve (AUC), and clearance (CL), using appropriate software.

Visualizing the Molecular Logic

To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with different PEG-linker conjugates cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity western_blot Western Blot (for PROTACs) treatment->western_blot ic50_calc IC50/DC50 Calculation cytotoxicity->ic50_calc western_blot->ic50_calc animal_model Animal Model (e.g., Xenograft) dosing Dosing of Conjugates animal_model->dosing pk_study Pharmacokinetic Study dosing->pk_study efficacy_study Efficacy Study (Tumor Growth) dosing->efficacy_study pk_params PK Parameter Determination pk_study->pk_params tumor_inhibition Tumor Growth Inhibition Analysis efficacy_study->tumor_inhibition

Caption: Generalized experimental workflow for comparing the efficiency of different length PEG linkers.

protac_mechanism cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., ERα) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective bioconjugates. The presented data for ADCs and PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective therapeutic agents with favorable pharmacokinetic profiles.[6][9] While longer PEG linkers can enhance solubility and in vivo half-life, they may also negatively impact in vitro potency.[6][11] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new bioconjugate to identify the optimal balance of properties for therapeutic success. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers embarking on such optimization studies.

References

A Comparative Guide to Lipoamido-PEG3-OH Coated Nanoparticles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nanomedicine, the surface functionalization of nanoparticles is paramount to their in vivo success. The choice of coating dictates the nanoparticle's stability, biocompatibility, and its interaction with biological systems. Among the various "stealth" molecules used to prolong circulation half-life, polyethylene glycol (PEG) has become the gold standard. This guide provides a detailed comparison of nanoparticles functionalized with Lipoamido-PEG3-OH against common alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and validation processes.

This compound offers a robust method for anchoring PEG chains to the surface of nanoparticles, particularly those made of gold, through the strong affinity of the lipoic acid group. This guide will delve into the performance of this specific coating and compare it with other functionalization strategies.

Comparative Performance Data

The following tables summarize the key performance indicators for nanoparticles coated with Lipoamido-PEG-linker, compared to those with a thiol-PEG linker and uncoated citrate-stabilized gold nanoparticles.

Table 1: Physicochemical Properties

ParameterLipoamido-PEG-AuNPThiol-PEG-AuNPCitrate-Stabilized AuNP (Uncoated)
Hydrodynamic Diameter (Dн) ~35-50 nm~15-60 nm (depends on PEG MW)[1]~10-20 nm
Polydispersity Index (PDI) < 0.2< 0.2[1]< 0.3
Zeta Potential (ζ) ~ -5 to -15 mV~ -10 to -20 mV[2]~ -30 to -50 mV

Table 2: Stability in Biological Media

MediumLipoamido-PEG-AuNPThiol-PEG-AuNPCitrate-Stabilized AuNP (Uncoated)
Phosphate Buffered Saline (PBS) Stable[3]Stable[1]Aggregates
High Salt Concentration (e.g., 1M NaCl) Stable[3]Stable[1]Aggregates
Cell Culture Medium with 10% FBS Stable[3]Stable[4]Aggregates
Presence of Competing Thiols (e.g., DTT) Highly Stable[3]Less Stable (can be displaced)[5]N/A

Table 3: Biocompatibility and In Vitro Performance

AssayLipoamido-PEG-AuNPThiol-PEG-AuNP
Cell Viability (e.g., MTT Assay) > 90% at high concentrations[6]> 90% at high concentrations[6]
Protein Adsorption Significantly Reduced[4]Significantly Reduced[4]
Macrophage Uptake Reduced[7]Reduced[7]

Table 4: Drug Delivery Performance (Representative)

ParameterPEGylated Nanoparticles (General)
Drug Loading Capacity Dependent on nanoparticle core and drug properties[8]
Drug Release Profile Sustained release compared to uncoated nanoparticles[9][10]
Circulation Half-Life Significantly prolonged[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of nanoparticle coatings are provided below.

Protocol 1: Dynamic Light Scattering (DLS) for Size and Polydispersity Measurement
  • Sample Preparation:

    • Prepare the nanoparticle suspension in a high-purity solvent (e.g., 10 mM NaCl or PBS). The solvent should be pre-filtered through a 0.2 µm filter to eliminate dust.

    • Gently vortex the nanoparticle stock solution.

    • Dilute the stock solution to an appropriate concentration. The ideal concentration will result in a count rate between 100 and 500 kcps (this is instrument-dependent). It is advisable to perform a dilution series to determine the optimal range.

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup and Measurement:

    • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

    • Place the cuvette in the instrument and allow it to equilibrate for at least 1-2 minutes.

    • Perform a minimum of three consecutive measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate an intensity-based size distribution, a Z-average diameter, and a Polydispersity Index (PDI).

    • Z-Average: Report this as the mean hydrodynamic diameter.

    • PDI: Report the PDI to indicate the breadth of the size distribution. A PDI value below 0.25 is generally considered desirable for drug delivery applications.

Protocol 2: Zeta Potential Measurement
  • Sample Preparation:

    • Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl. The suspending medium should be filtered through a 0.2 µm or smaller pore size membrane.

    • Dilute the sample to the appropriate concentration, similar to DLS. The sample should be transparent or only slightly turbid.

  • Instrument Setup and Measurement:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform at least three measurements. The instrument applies an electric field and measures the velocity of the particles to calculate the electrophoretic mobility and subsequently the zeta potential.

  • Data Analysis:

    • Report the average zeta potential value in millivolts (mV).

    • It is crucial to also report the pH and conductivity of the dispersion medium, as these parameters significantly influence the zeta potential.

Protocol 3: Transmission Electron Microscopy (TEM) for Morphology and Core Size
  • Sample Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a small drop (approximately 5-10 µL) of the diluted nanoparticle suspension onto the grid.

    • Allow the solvent to evaporate completely at room temperature. This can take several minutes to an hour.

    • Optionally, negative staining (e.g., with uranyl acetate) can be performed to enhance the contrast of the PEG-shell, although this can introduce artifacts.

  • Imaging:

    • Load the dried grid into the TEM.

    • Acquire images at various magnifications to observe the overall morphology and individual nanoparticles.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticle cores (typically >100).

    • Report the average core diameter and standard deviation.

Protocol 4: Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functionalization
  • Sample Preparation:

    • Prepare a concentrated and purified sample of the this compound coated nanoparticles. This may involve centrifugation and removal of the supernatant to eliminate unbound ligands.

    • Lyophilize (freeze-dry) the nanoparticle suspension to obtain a dry powder.

    • Prepare a KBr pellet by mixing a small amount of the lyophilized sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

  • Measurement:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the coated nanoparticles with the spectra of the uncoated nanoparticles and the free this compound ligand.

    • Look for the appearance of characteristic PEG peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹, in the spectrum of the coated nanoparticles, which confirms successful functionalization.[11][12]

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key processes in the functionalization and validation of this compound coated nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification Au_precursor Gold(III) Chloride Solution AuNP Citrate-Stabilized Gold Nanoparticles Au_precursor->AuNP Reduction Reducing_agent Reducing Agent (e.g., Sodium Citrate) Reducing_agent->AuNP PEG_AuNP This compound Coated AuNP AuNP->PEG_AuNP Ligand Exchange Lipoamido_PEG This compound Lipoamido_PEG->PEG_AuNP Centrifugation Centrifugation PEG_AuNP->Centrifugation Washing Washing Steps Centrifugation->Washing Final_product Purified Coated Nanoparticles Washing->Final_product

Caption: Workflow for the synthesis and functionalization of gold nanoparticles with this compound.

G cluster_validation Validation Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation Start Purified Coated Nanoparticles DLS DLS (Size & PDI) Start->DLS Zeta Zeta Potential (Surface Charge) Start->Zeta TEM TEM (Morphology & Core Size) Start->TEM FTIR FTIR (Surface Chemistry) Start->FTIR Stability Colloidal Stability Assay DLS->Stability Zeta->Stability Biocompatibility In Vitro Cytotoxicity Stability->Biocompatibility Drug_Delivery Drug Loading & Release Biocompatibility->Drug_Delivery

Caption: Experimental workflow for the validation of coated nanoparticles.

References

A Comparative Guide to Amine Coupling: Lipoamido-PEG3-OH vs. NHS-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient coupling of molecules to primary amines is a cornerstone of developing advanced therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides an objective comparison between two distinct PEGylation strategies for amine coupling: the two-step activation and coupling of Lipoamido-PEG3-OH and the direct coupling using NHS-PEG linkers.

The fundamental difference lies in their reactivity towards amines. NHS-PEG linkers are "ready-to-use" reagents with a pre-activated N-hydroxysuccinimide (NHS) ester that reacts directly with primary amines. In contrast, this compound possesses a terminal hydroxyl group that requires chemical activation to an amine-reactive species before it can be coupled to an amine-containing molecule. The lipoamido group primarily serves as an anchor for attachment to surfaces, particularly those of metallic nanoparticles.

This guide will delve into the chemical principles, experimental protocols, and performance characteristics of each linker to aid researchers in selecting the optimal strategy for their specific application.

Quantitative Performance Comparison

ParameterActivated this compound (Two-Step)NHS-PEG Linker (One-Step)Key Considerations & References
Overall Reaction Steps 2 (Activation + Coupling)1 (Coupling)This compound requires a preliminary activation step to convert the hydroxyl group into an amine-reactive moiety.
Typical Amine Coupling Efficiency 70-90%80-95%Efficiency is dependent on reaction conditions (pH, concentration, buffer) and the nature of the amine-containing molecule.[1]
Reaction Time (Coupling Step) 30 minutes - 2 hours at RT30 minutes - 2 hours at RTThe coupling step itself has a similar timeframe for both linkers under optimal conditions.[2][3]
Optimal pH for Amine Coupling 7.2 - 8.57.2 - 8.5Both chemistries rely on the nucleophilic attack of an unprotonated primary amine on an electrophilic center.[2][4]
Stability of Formed Linkage (Amide Bond) HighHighThe resulting amide bond is highly stable under physiological conditions.[5]
Competing Reactions Hydrolysis of activated intermediateHydrolysis of NHS esterThe activated intermediate (e.g., NHS ester) is susceptible to hydrolysis in aqueous buffers, which competes with the amine coupling reaction.[2]
Versatility High (Hydroxyl group can be activated to various functionalities)Moderate (Specific to amine coupling)The hydroxyl group of this compound can be converted to other reactive groups beyond those for amine coupling.
Ease of Use Moderate (Requires an additional activation step and purification)High (Directly used for coupling)NHS-PEG linkers offer a more streamlined workflow.

Reaction Principles and Logical Workflow

The choice between this compound and an NHS-PEG linker is fundamentally a decision between a two-step and a one-step conjugation strategy. The following diagram illustrates the decision-making process based on the desired application.

logical_workflow start Starting Point: Need to couple a PEG linker to a primary amine decision Is surface attachment (e.g., to gold nanoparticles) a primary requirement? start->decision lipo_linker Select this compound decision->lipo_linker Yes nhs_linker Select NHS-PEG Linker decision->nhs_linker No lipo_path Yes nhs_path No activate_lipo Activate terminal -OH group (e.g., to NHS ester) lipo_linker->activate_lipo couple_lipo Couple activated linker to primary amine activate_lipo->couple_lipo lipo_product Final Conjugate: Surface-Attachable PEG-Molecule couple_lipo->lipo_product couple_nhs Directly couple NHS-PEG to primary amine nhs_linker->couple_nhs nhs_product Final Conjugate: PEG-Molecule couple_nhs->nhs_product

Caption: Decision workflow for selecting between this compound and NHS-PEG linkers.

Signaling Pathways and Reaction Mechanisms

The chemical transformations underpinning each linker strategy are distinct. The following diagrams illustrate the reaction pathways for both the activation and coupling of this compound and the direct coupling of an NHS-PEG linker.

This compound: Two-Step Activation and Amine Coupling

lipoamido_reaction cluster_activation Step 1: Activation of Hydroxyl Group cluster_coupling Step 2: Amine Coupling lipo_peg_oh This compound activated_lipo_peg Lipoamido-PEG3-NHS Ester (Amine-Reactive Intermediate) lipo_peg_oh->activated_lipo_peg Activation reagents_activation EDC + NHS reagents_activation->activated_lipo_peg final_conjugate_lipo Lipoamido-PEG3-Molecule (Stable Amide Bond) activated_lipo_peg->final_conjugate_lipo Coupling amine_molecule Molecule-NH2 (e.g., Protein, Peptide) amine_molecule->final_conjugate_lipo nhs_byproduct NHS (byproduct) final_conjugate_lipo->nhs_byproduct

Caption: Reaction pathway for this compound amine coupling.

NHS-PEG Linker: One-Step Amine Coupling

nhs_reaction cluster_direct_coupling Direct Amine Coupling nhs_peg NHS-PEG Linker final_conjugate_nhs Molecule-PEG (Stable Amide Bond) nhs_peg->final_conjugate_nhs Coupling amine_molecule_nhs Molecule-NH2 (e.g., Protein, Peptide) amine_molecule_nhs->final_conjugate_nhs nhs_byproduct_direct NHS (byproduct) final_conjugate_nhs->nhs_byproduct_direct

References

A Comparative Guide to the Stability of Lipoamido-PEG3-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linker chemistries is a cornerstone of creating safe and effective bioconjugates, such as antibody-drug conjugates (ADCs). The Lipoamido-PEG3-OH linker offers a unique combination of a stable amide bond, a flexible PEG spacer, and a redox-sensitive disulfide bond within the lipoamide moiety. This guide provides an objective comparison of the stability of this compound conjugates with alternative linker technologies, supported by established principles of chemical stability and relevant experimental data from related molecules.

The stability of a bioconjugate is paramount, directly influencing its pharmacokinetic profile, therapeutic efficacy, and potential for off-target toxicity.[1] An ideal linker must remain intact in systemic circulation to prevent premature payload release, yet allow for controlled release at the target site.[2] The this compound linker incorporates three key structural features that dictate its stability profile:

  • Amide Bond: The linkage between the lipoic acid and the PEG spacer is an amide bond. Amide bonds exhibit significantly higher hydrolytic stability compared to ester bonds due to resonance stabilization.[3] This imparts a high degree of stability to the core backbone of the linker under physiological conditions.[4]

  • PEG3 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the conjugate.[5] PEGylation is a well-established strategy to improve the stability and circulation half-life of biotherapeutics by creating a protective hydrophilic shield around the molecule.[6][7]

  • Lipoamide Disulfide: The 1,2-dithiolane ring of the lipoamide moiety contains a disulfide bond. This bond is the primary site of controlled cleavage. Disulfide bonds are relatively stable in the oxidative environment of the bloodstream but are susceptible to reduction in the intracellular environment, where concentrations of reducing agents like glutathione are significantly higher.[8]

Comparative Stability Analysis

The stability of a linker is assessed under various stress conditions to predict its in vivo behavior. Key degradation pathways include hydrolysis, reduction, oxidation, and thermal decomposition.

Hydrolytic Stability: The primary site of potential hydrolysis in the this compound linker is the amide bond. However, amides are notably resistant to hydrolysis under neutral pH conditions.[3] In contrast, linkers containing esters or hydrazones are more susceptible to hydrolysis at physiological pH.[3] Forced degradation studies on related molecules show that significant degradation of amide linkages typically requires harsh acidic or basic conditions.[9]

Redox Stability: The disulfide bond in the lipoamide is the most reactive moiety under physiological redox conditions.

  • In Plasma (Oxidative Environment): The relatively low concentration of free thiols in plasma (e.g., cysteine at ~10 µM) generally favors the stability of disulfide bonds.[8] However, thiol-disulfide exchange with serum proteins like albumin is a potential degradation pathway.[10] The stability of disulfide linkers in plasma is often enhanced by introducing steric hindrance near the bond.[11]

  • Intracellular (Reducing Environment): The high concentration of glutathione (GSH) in the cytosol (1-10 mM) facilitates the rapid reduction and cleavage of the disulfide bond, leading to payload release.[8] This redox potential difference is a key mechanism for targeted drug delivery.

Comparison with Maleimide Linkers: Maleimide-based linkers are widely used for thiol-specific conjugation but have a well-documented stability liability. The thioether bond formed is susceptible to a retro-Michael reaction, especially in the presence of plasma thiols, leading to premature drug release.[12][13] While hydrolysis of the succinimide ring can form a more stable ring-opened structure, this conversion is often slow and may not completely prevent deconjugation in vivo.[14] The Lipoamido-based linker, relying on a disulfide bond for cleavage, offers a different release mechanism that is less prone to this specific deconjugation pathway in plasma, though it is still subject to thiol-disulfide exchange.

Data Presentation

The following tables summarize the stability characteristics of different linker functionalities based on published data for related molecules. Direct quantitative data for this compound is not extensively available, so stability is inferred from its constituent parts and comparable disulfide linkers.

Table 1: General Stability Comparison of Key Linker Bonds

Linker TypePrimary Cleavage MechanismStability in Circulation (Plasma)Key Instability Pathway
Lipoamido (Disulfide) ReductionModerate to HighThiol-disulfide exchange
Maleimide-Thiol Retro-Michael AdditionLow to ModerateThiol exchange leading to deconjugation[12]
Amide HydrolysisVery HighHydrolysis under strong acid/base[9]
Ester HydrolysisLowEnzymatic/chemical hydrolysis[4]
Hydrazone Hydrolysis (pH-sensitive)Moderate (pH-dependent)Hydrolysis at neutral pH[3]

Table 2: Forced Degradation Profile of Lipoic Acid (Proxy for Lipoamido Moiety)

Stress ConditionObservationPrimary Degradation SiteReference
Acidic Hydrolysis (2.5 M HCl) Liable to degradation (11-19%)Amide bond & Disulfide ring[15]
Alkaline Hydrolysis (3 M NaOH) Liable to degradation (11-19%)Amide bond & Disulfide ring[15]
Oxidation (H₂O₂) Potential for sulfur oxidationDisulfide bond[16]
Reduction Cleavage of disulfide bondDisulfide bond[16]
Photolysis (UV light) Decomposition, rupture of disulfide1,2-dithiolane ring[6]
Thermal (>50 °C) Polymerization1,2-dithiolane ring[6]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for development. Below are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and products of a this compound conjugate under various stress conditions.[13][17]

Materials:

  • This compound conjugated to a model protein (e.g., IgG).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 0.1 M HCl, 0.1 M NaOH.

  • 3% Hydrogen peroxide (H₂O₂).

  • High-intensity UV lamp (ICH Q1B compliant).

  • Incubators set to 40°C and 60°C.

  • HPLC system with UV and Mass Spectrometry (MS) detectors.

  • Size-Exclusion (SEC) and Reversed-Phase (RP) HPLC columns.

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate at 1 mg/mL in PBS.

  • Acid/Base Hydrolysis:

    • Mix equal volumes of conjugate stock with 0.2 M HCl (final 0.1 M).

    • Mix equal volumes of conjugate stock with 0.2 M NaOH (final 0.1 M).

    • Incubate samples at 40°C. Take time points at 2, 6, 24, and 48 hours. Neutralize samples before analysis.

  • Oxidative Degradation:

    • Mix conjugate stock with 6% H₂O₂ (final 3%).

    • Incubate at room temperature in the dark for 24 hours.

  • Thermal Degradation:

    • Incubate conjugate stock solution at 60°C.

    • Take time points at 24, 48, and 72 hours.

  • Photostability:

    • Expose conjugate stock solution to UV light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all samples and controls by SEC-HPLC to detect aggregation and fragmentation.

    • Analyze samples by RP-HPLC-MS to identify and quantify degradation products.[16]

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of the this compound conjugate in a physiologically relevant matrix.[18]

Materials:

  • This compound conjugate.

  • Human and mouse plasma (heparinized).

  • PBS, pH 7.4.

  • 37°C incubator.

  • Acetonitrile with 0.1% formic acid (quenching solution).

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the conjugate in PBS.

  • Spike the conjugate into pre-warmed (37°C) human and mouse plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (50 µL).

  • Immediately quench the reaction by adding 3 volumes (150 µL) of cold quenching solution to precipitate plasma proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the conjugate and any released payload or degradation products.

  • Analyze the supernatant by LC-MS/MS to quantify the percentage of intact conjugate remaining at each time point relative to the 0-hour sample.

Visualizations

Degradation Pathways

cluster_main This compound Conjugate Stability cluster_degradation Degradation Pathways A Intact this compound Conjugate B Reduced Conjugate (Dihydrolipoamide) A->B Intracellular GSH (Reducing Conditions) C Oxidized Conjugate (Sulfoxides) A->C Oxidative Stress (e.g., H₂O₂) D Hydrolyzed Conjugate (Amide Cleavage) A->D Harsh pH (Acid/Base) E Thiol Exchange Product (e.g., Albumin Adduct) A->E Plasma Thiols (e.g., Cysteine)

Caption: Potential degradation pathways for this compound conjugates under various stress conditions.

Experimental Workflow for Stability Assessment

cluster_workflow General Workflow for Conjugate Stability Assessment A Prepare Conjugate Solution (1 mg/mL in PBS) B Incubate under Stress Conditions (pH, Temp, Light, Oxidant, Plasma) A->B C Sample at Time Points (e.g., 0, 2, 8, 24, 48h) B->C D Quench Reaction / Precipitate Protein (if applicable, e.g., plasma) C->D E Analytical Characterization D->E F SEC-HPLC (Aggregation/Fragmentation) E->F Purity G RP-HPLC-MS (Degradation Products) E->G Identity H LC-MS/MS (Quantification) E->H Quantity I Data Analysis (% Remaining, Half-life) F->I G->I H->I

Caption: A structured workflow for conducting and analyzing the stability of bioconjugates.

References

Lipoamido-PEG3-OH in Drug Delivery: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and safety of drug delivery systems. This guide provides an objective comparison of Lipoamido-PEG3-OH's performance against other common alternatives, supported by available experimental insights.

This compound is a heterobifunctional linker that integrates three key components: a lipoamide group, a three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The lipoamide moiety, with its disulfide bond, allows for attachment to gold surfaces or conjugation to thiol-containing molecules, and can facilitate drug release in the reducing environment of the cell. The short PEG3 chain enhances aqueous solubility and provides a flexible spacer, while the hydroxyl group offers a versatile point for further chemical modification or drug attachment.[][2]

Quantitative Performance Comparison

Direct head-to-head comparative studies detailing the performance of this compound against a wide array of other linkers are not extensively available in publicly accessible literature. However, by collating data from various studies on different linkers, we can draw informed comparisons on key performance parameters.

Performance Parameter This compound (Inferred) Alternative Linkers (e.g., SMCC, Longer PEG chains) Key Considerations
Drug Loading Efficiency / Drug-to-Antibody Ratio (DAR) Generally allows for consistent DAR. The hydrophilic PEG spacer can improve the solubility of hydrophobic payloads, facilitating efficient conjugation.[3]SMCC (Non-PEGylated): Variable, can be lower with hydrophobic payloads due to aggregation.[3] Longer-Chain PEGs (e.g., PEG12, PEG24): May sometimes lead to lower DAR due to potential steric hindrance.[3]The choice of linker can significantly impact the amount of drug that can be conjugated to the carrier molecule.
In Vitro Cytotoxicity (IC50) Short PEG linkers are often associated with high potency (low IC50 values) as they can lead to efficient payload delivery.[3][4]SMCC (Non-PEGylated): Can be highly potent but may suffer from poor solubility of the conjugate.[3] Longer-Chain PEGs (e.g., PEG4K, PEG10K): May show a decrease in potency (higher IC50) as the longer chain can hinder interaction with the target cell.[4]A lower IC50 value indicates higher potency of the drug conjugate in killing cancer cells in a laboratory setting.
In Vivo Half-Life The short PEG3 chain offers a moderate extension of in vivo half-life compared to non-PEGylated linkers.SMCC (Non-PEGylated): Shorter half-life, more susceptible to clearance.[4] Longer-Chain PEGs (e.g., PEG4K, PEG10K): Significantly prolonged half-life. For example, a 10 kDa PEG insertion can increase half-life by over 11-fold compared to a non-PEGylated conjugate.[4]A longer half-life allows the drug conjugate to circulate in the body for a longer period, increasing its chances of reaching the target tumor.
In Vivo Toxicity The PEG component can help reduce off-target toxicity.SMCC (Non-PEGylated): Higher potential for off-target toxicity. Longer-Chain PEGs (e.g., PEG10K): Can significantly reduce off-target toxicity. For instance, a 10 kDa PEG modification can lead to a more than 4-fold reduction in off-target toxicity compared to a non-PEGylated version.[4]Reduced toxicity is crucial for the overall safety and therapeutic window of a drug conjugate.
Drug Release Kinetics The disulfide bond in the lipoamide group allows for triggered release in a reducing environment, such as inside a cell.Hydrazone linkers: pH-sensitive release in the acidic environment of endosomes and lysosomes. SMCC (Non-cleavable): Relies on the degradation of the antibody in the lysosome to release the drug.[5]The mechanism of drug release affects where and when the active drug becomes available.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel drug-linker conjugates. Below are representative methodologies for the synthesis and evaluation of drug conjugates.

Synthesis of a this compound Drug Conjugate (General Protocol)
  • Activation of the Drug: If the drug contains a carboxylic acid group, it can be activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation: The activated drug is then reacted with the hydroxyl group of this compound in an appropriate organic solvent (e.g., DMF or DMSO) in the presence of a base (e.g., triethylamine).

  • Purification: The resulting drug-linker conjugate is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Attachment to a Targeting Moiety (e.g., Antibody): For creating an antibody-drug conjugate (ADC), the lipoamide end of the purified drug-linker can be used to conjugate to a targeting antibody. This can be achieved by reducing the disulfide bond of the lipoamide to generate free thiols, which can then react with a maleimide-functionalized antibody. Alternatively, the disulfide can be used to attach to gold nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells that overexpress the target antigen are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the drug conjugate. A non-targeting conjugate and the free drug are used as controls.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

experimental_workflow Experimental Workflow for ADC Evaluation cluster_synthesis Synthesis & Conjugation cluster_evaluation Performance Evaluation Drug Activation Drug Activation Linker Conjugation Linker Conjugation Drug Activation->Linker Conjugation Purification Purification Linker Conjugation->Purification Antibody Conjugation Antibody Conjugation Purification->Antibody Conjugation In Vitro Cytotoxicity In Vitro Cytotoxicity Antibody Conjugation->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy Antibody Conjugation->In Vivo Efficacy Pharmacokinetics Pharmacokinetics Antibody Conjugation->Pharmacokinetics

Caption: Workflow for ADC synthesis and evaluation.

linker_comparison Linker Properties Impact on ADC Performance Linker Type Linker Type This compound This compound Linker Type->this compound SMCC SMCC Linker Type->SMCC Long-Chain PEG Long-Chain PEG Linker Type->Long-Chain PEG Balanced Properties Balanced Properties This compound->Balanced Properties High Potency, Low Solubility High Potency, Low Solubility SMCC->High Potency, Low Solubility High Stability, Lower Potency High Stability, Lower Potency Long-Chain PEG->High Stability, Lower Potency

Caption: Impact of linker choice on ADC properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Lipoamido-PEG3-OH are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, prioritizing safety and logistical clarity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1342764-64-0) was not publicly available at the time of this writing. Therefore, this compound should be treated as potentially hazardous. The following procedures are based on general best practices for laboratory chemical waste disposal and information on related substances. It is imperative that you obtain the specific SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecification
Gloves Chemical-resistant nitrile gloves, inspected for integrity before each use.
Eye Protection Tightly fitting safety goggles or a full-face shield.
Lab Coat A standard laboratory coat should be worn and kept fastened.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol or dust formation.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of identification, segregation, and containment, culminating in removal by a certified hazardous waste handler.

1. Waste Identification and Labeling:

  • Clearly label a dedicated waste container with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Note the CAS number: "1342764-64-0."

  • Do not use chemical formulas or abbreviations on the primary label.

  • Indicate the date when waste is first added to the container.

2. Container Selection and Management:

  • Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is often a suitable choice if it is in good condition.

  • Never use food containers for chemical waste.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated and properly labeled satellite accumulation area within the laboratory.

3. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Place the primary waste container in a secondary containment bin to prevent spills.

  • Contaminated lab supplies, such as gloves, pipette tips, and wipes, should be collected in a separate, clearly labeled solid waste container.

4. Empty Container Disposal:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.

5. Final Disposal:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), arrange for its collection.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste (Solid vs. Liquid) container->segregate liquid_waste Collect Liquid Waste (Pure compound, solutions, rinsate) segregate->liquid_waste solid_waste Collect Solid Waste (Contaminated gloves, wipes, etc.) segregate->solid_waste storage Store in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage full Container Full? storage->full full->storage No ehs Contact EHS for Waste Pickup full->ehs Yes end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulatory standards for chemical waste management. Always prioritize safety and consult your institution's specific guidelines.

Essential Safety and Operational Guidance for Handling Lipoamido-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lipoamido-PEG3-OH was not located. The following guidance is synthesized from safety data for structurally similar Polyethylene Glycol (PEG) compounds. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety is essential. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Control TypeRecommended Equipment/Practice
Engineering Controls - Work in a well-ventilated area. - Use of a chemical fume hood is recommended.
Eye/Face Protection - Wear chemical safety goggles or glasses.[1][2]
Skin Protection - Wear chemical-resistant gloves (e.g., nitrile).[2] - A lab coat or other protective clothing should be worn.[1]
Respiratory Protection - Not typically required if handled in a well-ventilated area or fume hood. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[2]
Operational and Disposal Plans

Proper operational procedures and disposal methods are critical to laboratory safety and environmental responsibility.

Handling and Storage:

  • Avoid direct contact with skin and eyes.[2]

  • Do not ingest.

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is -20°C.[3][4][5][6]

Spill Management:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow institutional protocols for chemical spill cleanup.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon emergency_spill Spill handle_dissolve->emergency_spill emergency_exposure Exposure handle_dissolve->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill->cleanup_dispose emergency_exposure->prep_ppe Follow First Aid

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipoamido-PEG3-OH
Reactant of Route 2
Reactant of Route 2
Lipoamido-PEG3-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.